5-Hydroxy-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-hydroxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZUOPFHTYIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342709 | |
| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-21-3 | |
| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence of 5-Hydroxy-1H-indole-3-carboxylic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1H-indole-3-carboxylic acid is an indolic compound found in the plant kingdom. As a derivative of the essential amino acid tryptophan, it is part of a diverse family of plant secondary metabolites with significant biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, its biosynthetic origins, physiological roles, and detailed methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery seeking to explore the potential of this and related molecules.
Introduction: The Significance of Indolic Compounds in Plants
Indole derivatives in plants represent a vast and structurally diverse group of secondary metabolites. These compounds, all sharing the characteristic bicyclic indole structure, are biosynthetically derived from tryptophan. They play crucial roles in various aspects of plant life, from growth and development, where indole-3-acetic acid (IAA) is the principal auxin, to defense against herbivores and pathogens.[1][2] The structural modifications of the indole ring, such as hydroxylation, methylation, and glycosylation, give rise to a wide array of molecules with distinct chemical properties and biological functions. This compound is one such hydroxylated derivative, and understanding its distribution and function in the plant kingdom is a growing area of interest.
Natural Occurrence of this compound in the Plant Kingdom
The documented presence of this compound in the plant kingdom is currently limited, with the most definitive identification being in Tetrastigma hemsleyanum, a plant used in traditional Chinese medicine.[3] However, the presence of its direct precursor, 5-hydroxyindole-3-carbaldehyde, as well as other hydroxylated derivatives of indole-3-carboxylic acid (such as the 6-hydroxy form) in the model plant Arabidopsis thaliana, strongly suggests a wider distribution than is currently reported.[4][5][6][7][8] It is plausible that this compound is present in other plant species but may have been overlooked in broader metabolic profiling studies or is present in concentrations below the detection limits of older analytical techniques.
Table 1: Documented and Inferred Occurrence of this compound and its Precursors in Plants
| Plant Species | Compound Identified | Family | Reference(s) |
| Tetrastigma hemsleyanum | This compound | Vitaceae | [3] |
| Arabidopsis thaliana | 5-hydroxyindole-3-carbaldehyde (precursor), 6-hydroxyindole-3-carboxylic acid (related derivative) | Brassicaceae | [4][5][6][7][8] |
Further research across different plant families, particularly those known to produce a variety of indole alkaloids, is warranted to establish a more comprehensive understanding of the distribution of this compound.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is believed to follow the general pathway for tryptophan-derived secondary metabolites. While the precise enzymatic steps leading to this specific compound have not been fully elucidated in all species, a putative pathway can be constructed based on research in Arabidopsis thaliana and knowledge of indole metabolism.[4][5][6][7][8]
The proposed biosynthetic pathway begins with the amino acid tryptophan.
Figure 1: Putative biosynthetic pathway of this compound.
The key steps in this proposed pathway are:
-
Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): This initial step is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.[8]
-
Formation of Indole-3-acetonitrile (IAN): IAOx is then converted to IAN.
-
Synthesis of Indole-3-carbaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 is involved in the conversion of IAN to ICHO.[4][5][6][7]
-
Oxidation to Indole-3-carboxylic acid (ICOOH): Aldehyde oxidase 1 (AAO1) catalyzes the oxidation of ICHO to ICOOH.[4][5][6][7]
-
Hydroxylation to form 5-Hydroxy Derivatives: The introduction of a hydroxyl group at the 5-position of the indole ring is a critical step. This hydroxylation could potentially occur at the level of ICHO to form 5-hydroxyindole-3-carbaldehyde, which is then oxidized to this compound by AAO1. Alternatively, ICOOH itself could be directly hydroxylated. This hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase or another type of hydroxylase.[9][10][11][12] The identification of tryptamine 5-hydroxylase (T5H), a cytochrome P450, in rice and tomato for serotonin biosynthesis from tryptamine, supports the role of such enzymes in the 5-hydroxylation of indole rings in plants.[3][13][14]
Physiological Role and Biological Activity
The physiological role of this compound and related indolic compounds in plants is primarily associated with defense against biotic and abiotic stress.
-
Plant Defense: In Arabidopsis, derivatives of indole-3-carboxylic acid are known to be involved in the defense response against pathogenic fungi.[8] The accumulation of these compounds is often induced upon pathogen attack, suggesting their role as phytoalexins or signaling molecules in the plant's immune response. The structurally related indole-3-carboxylic acid has been shown to induce resistance against the necrotrophic fungus Plectosphaerella cucumerina.[15][16]
-
Response to Stress: The biosynthesis of many secondary metabolites, including indole derivatives, is often upregulated in response to various environmental stressors.[1][2] It is plausible that the production of this compound is also modulated by abiotic factors such as drought, salinity, and extreme temperatures, as part of the plant's overall stress adaptation strategy.
Beyond its role in plants, this compound and its derivatives have demonstrated a range of other biological activities in non-plant systems, including potential anti-cancer and antiviral properties, which makes them interesting candidates for drug development.[13][17]
Experimental Protocols: Extraction and Quantification
The accurate quantification of this compound from plant tissues requires robust and sensitive analytical methods. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice for this purpose due to its high selectivity and sensitivity.[18][19][20][21][22]
Sample Preparation and Extraction
Proper sample preparation is critical to prevent the degradation of indolic compounds, which can be sensitive to light, heat, and oxidation.[23]
Step-by-Step Extraction Protocol:
-
Harvesting and Freezing: Harvest plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Lyophilization (Freeze-Drying): For long-term storage and to facilitate grinding, lyophilize the frozen tissue until a constant dry weight is achieved.
-
Homogenization: Grind the lyophilized tissue to a fine powder using a cooled mortar and pestle or a ball mill.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water, acidified with 0.1% formic acid. The acidic conditions help to improve the stability and ionization of the target analyte.
-
Extraction:
-
Weigh approximately 50-100 mg of the powdered plant tissue into a microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent.
-
Vortex thoroughly to ensure complete mixing.
-
Incubate on a shaker at 4°C for at least 1 hour (or overnight for exhaustive extraction).
-
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, a second centrifugation step may be beneficial.
-
Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):
-
For complex matrices, SPE can be used to remove interfering compounds. A mixed-mode or reversed-phase SPE cartridge is suitable for this purpose.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by the extraction solvent).
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the indolic compounds with an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
-
Figure 2: General workflow for the extraction of this compound from plant tissue.
LC-MS/MS Quantification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard (if available) should be determined by direct infusion of standards.
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z 178.05).
-
Product Ions (Q3): Characteristic fragment ions (e.g., loss of CO2, H2O).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Quantification:
Quantification is achieved by creating a calibration curve using authentic standards of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Conclusion and Future Perspectives
This compound is an intriguing plant metabolite with a likely role in plant defense and potential applications in other fields. While its known natural distribution is currently limited, the presence of its biosynthetic precursors in model organisms suggests it may be more widespread. Future research should focus on:
-
Broader Screening: Comprehensive metabolomic studies across a wider range of plant species to map the distribution of this compound.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific hydroxylases responsible for the 5-hydroxylation of the indole ring in the context of indole-3-carboxylic acid biosynthesis.
-
Functional Genomics: Using genetic and molecular tools to fully understand the physiological role of this compound in plant growth, development, and stress responses.
-
Bioactivity Studies: Further investigation into the pharmacological and other biological activities of this compound.
The methodologies and information presented in this guide provide a solid foundation for researchers to advance our understanding of this and other important indolic compounds in the plant kingdom.
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An In-Depth Technical Guide to the Biosynthesis of 5-Hydroxy-1H-indole-3-carboxylic acid
Abstract
5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA) is an indole derivative of significant interest in the fields of biochemistry and pharmacology. As a metabolite and potential signaling molecule, understanding its biosynthetic origins is crucial for researchers in drug development and molecular biology. This technical guide provides a comprehensive overview of the putative biosynthetic pathways leading to 5-HICA, drawing upon established principles of tryptophan metabolism and enzymatic reactions. We will explore two primary hypothetical routes, detail the key enzymes and intermediates, and provide field-proven insights into the experimental methodologies required to elucidate and validate these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of 5-HICA biosynthesis.
Introduction: The Significance of this compound
Indole derivatives are a cornerstone of biological signaling and metabolism, with prominent members including the neurotransmitter serotonin and the phytohormone auxin. This compound (5-HICA) emerges as a fascinating molecule at the intersection of these metabolic worlds. While its precise biological role is still under active investigation, its structural similarity to key signaling molecules suggests potential involvement in a range of physiological processes. A thorough understanding of its biosynthesis is the first step toward unraveling its function and harnessing its therapeutic potential.
This guide will synthesize current knowledge to propose the most plausible biosynthetic pathways to 5-HICA, providing a robust framework for future research and discovery.
Proposed Biosynthetic Pathways of this compound
Based on analogous metabolic routes for other indole derivatives, we can postulate two primary pathways for the biosynthesis of 5-HICA from the essential amino acid L-tryptophan. These pathways differ in the timing of the hydroxylation and carboxylation steps.
Pathway A: Late-Stage Hydroxylation via an Indole-3-carboxylic acid Intermediate
This pathway posits the initial formation of Indole-3-carboxylic acid (ICA) from tryptophan, followed by a subsequent hydroxylation event at the 5-position of the indole ring.
Step 1: Conversion of L-Tryptophan to Indole-3-pyruvic acid (IPyA)
The biosynthesis is initiated by the deamination of L-tryptophan to yield Indole-3-pyruvic acid. This reaction is typically catalyzed by an aromatic amino acid aminotransferase .
Step 2: Oxidative Decarboxylation to Indole-3-carbaldehyde (ICHO)
IPyA is then decarboxylated to form Indole-3-carbaldehyde.
Step 3: Oxidation to Indole-3-carboxylic acid (ICA)
The aldehyde group of ICHO is oxidized to a carboxylic acid, yielding Indole-3-carboxylic acid. In plants such as Arabidopsis thaliana, this step is known to be catalyzed by aldehyde oxidases (AAO) , such as AAO1.[1]
Step 4: 5-Hydroxylation of Indole-3-carboxylic acid
The final and key step in this proposed pathway is the hydroxylation of ICA at the 5-position of the indole ring to form 5-HICA. This reaction is likely catalyzed by a hydroxylase , potentially a member of the cytochrome P450 monooxygenase (CYP450) family, which are known to be involved in the hydroxylation of a wide range of aromatic compounds.[2][3][4][5]
Tryptophan [label="L-Tryptophan"]; IPyA [label="Indole-3-pyruvic acid"]; ICHO [label="Indole-3-carbaldehyde"]; ICA [label="Indole-3-carboxylic acid"]; HICA [label="5-Hydroxy-1H-indole-\n3-carboxylic acid", fillcolor="#FBBC05"];
Tryptophan -> IPyA [label="Aromatic amino acid\naminotransferase"]; IPyA -> ICHO [label="Decarboxylase"]; ICHO -> ICA [label="Aldehyde Oxidase (e.g., AAO1)"]; ICA -> HICA [label="Hydroxylase (e.g., CYP450)"]; }
Caption: Proposed "Late-Stage Hydroxylation" pathway for 5-HICA biosynthesis.Pathway B: Early-Stage Hydroxylation via a 5-Hydroxytryptophan Intermediate
This alternative pathway proposes that the hydroxylation of the indole ring occurs early in the synthetic route, starting with the conversion of L-tryptophan to 5-Hydroxytryptophan (5-HTP).
Step 1: 5-Hydroxylation of L-Tryptophan
The initial step is the hydroxylation of L-tryptophan at the 5-position to yield 5-Hydroxytryptophan. This is a well-established reaction catalyzed by Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.[6][7][8][9][10]
Step 2: Conversion of 5-Hydroxytryptophan to 5-Hydroxyindole-3-pyruvic acid
Similar to Pathway A, 5-HTP undergoes deamination, catalyzed by an aromatic amino acid aminotransferase , to form 5-Hydroxyindole-3-pyruvic acid.
Step 3: Oxidative Decarboxylation to 5-Hydroxyindole-3-carbaldehyde
5-Hydroxyindole-3-pyruvic acid is then decarboxylated to produce 5-Hydroxyindole-3-carbaldehyde.
Step 4: Oxidation to this compound
Finally, the aldehyde group of 5-Hydroxyindole-3-carbaldehyde is oxidized to a carboxylic acid, yielding the final product, 5-HICA. This reaction is likely catalyzed by an aldehyde oxidase , analogous to the oxidation of ICHO in Pathway A.
Tryptophan [label="L-Tryptophan"]; HTP [label="5-Hydroxytryptophan"]; HIPyA [label="5-Hydroxyindole-\n3-pyruvic acid"]; HICHO [label="5-Hydroxyindole-\n3-carbaldehyde"]; HICA [label="5-Hydroxy-1H-indole-\n3-carboxylic acid", fillcolor="#FBBC05"];
Tryptophan -> HTP [label="Tryptophan Hydroxylase (TPH)"]; HTP -> HIPyA [label="Aromatic amino acid\naminotransferase"]; HIPyA -> HICHO [label="Decarboxylase"]; HICHO -> HICA [label="Aldehyde Oxidase"]; }
Caption: Proposed "Early-Stage Hydroxylation" pathway for 5-HICA biosynthesis.Key Enzymes and Their Characteristics
A deeper understanding of the proposed pathways requires a closer look at the key enzymes involved.
| Enzyme Family | Proposed Role | Key Characteristics | Potential Substrates of Interest |
| Aromatic Amino Acid Aminotransferases | Deamination of Tryptophan/5-HTP | PLP-dependent enzymes; broad substrate specificity. | L-Tryptophan, 5-Hydroxytryptophan |
| Tryptophan Hydroxylase (TPH) | 5-hydroxylation of Tryptophan | Iron and tetrahydrobiopterin-dependent; rate-limiting in serotonin synthesis.[6][7][8][9][10] | L-Tryptophan |
| Cytochrome P450 Monooxygenases (CYP450s) | 5-hydroxylation of ICA | Heme-containing enzymes; diverse substrate range; involved in detoxification and secondary metabolism.[2][3][4][5] | Indole-3-carboxylic acid |
| Aldehyde Oxidases (AAOs) | Oxidation of ICHO/5-HICHO | Molybdenum cofactor-containing enzymes; oxidize a variety of aldehydes to carboxylic acids.[1][11][12][13][14][15][16] | Indole-3-carbaldehyde, 5-Hydroxyindole-3-carbaldehyde |
Experimental Protocols for Pathway Elucidation and Validation
Validating the proposed biosynthetic pathways requires a multi-faceted experimental approach. The following protocols provide a framework for investigating the biosynthesis of 5-HICA.
Recombinant Enzyme Expression and Purification
Objective: To produce and purify the candidate enzymes for in vitro characterization.
Protocol: Expression and Purification of Tryptophan Hydroxylase (TPH)
-
Gene Cloning: The full-length cDNA of the target TPH is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris). The construct should include a purification tag (e.g., His-tag, GST-tag).
-
Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, methanol for P. pastoris).
-
Cell Lysis: Harvested cells are resuspended in lysis buffer and lysed by sonication or high-pressure homogenization.
-
Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins). Further purification can be achieved by ion-exchange and size-exclusion chromatography.[6][7][17][18][19]
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Cloning [label="Gene Cloning"]; Expression [label="Protein Expression"]; Lysis [label="Cell Lysis"]; Purification [label="Affinity Chromatography"]; Analysis [label="SDS-PAGE Analysis"];
Cloning -> Expression -> Lysis -> Purification -> Analysis; }
Caption: General workflow for recombinant enzyme expression and purification.In Vitro Enzyme Assays
Objective: To determine the catalytic activity and substrate specificity of the purified enzymes.
Protocol: Tryptophan Hydroxylase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified TPH, L-tryptophan (substrate), tetrahydrobiopterin (cofactor), and ferrous iron in a suitable buffer (e.g., HEPES).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Product Detection: The formation of 5-hydroxytryptophan is quantified by HPLC with fluorescence or electrochemical detection.
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration.[20][21][22][23][24]
Metabolite Profiling using LC-MS/MS
Objective: To identify and quantify the intermediates and final product of the biosynthetic pathway in biological samples.
Protocol: Untargeted Metabolomics of Indole Derivatives
-
Sample Preparation: Extract metabolites from cell cultures or tissue samples using a suitable solvent (e.g., ice-cold acetonitrile).[25][26][27][28]
-
LC-MS/MS Analysis: Separate the extracted metabolites using a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.[25][28][29]
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode to collect both full scan MS and MS/MS spectra.
-
Data Analysis: Identify putative metabolites by comparing their retention times and MS/MS fragmentation patterns with authentic standards or spectral libraries.
-
Quantification: Quantify the target metabolites using a stable isotope-labeled internal standard.
Extraction [label="Metabolite Extraction"]; Separation [label="LC Separation"]; Detection [label="MS/MS Detection"]; Analysis [label="Data Analysis & Quantification"];
Extraction -> Separation -> Detection -> Analysis; }
Caption: Workflow for metabolite profiling using LC-MS/MS.Concluding Remarks and Future Directions
The biosynthesis of this compound likely proceeds through a multi-step enzymatic cascade originating from L-tryptophan. The two proposed pathways, "Late-Stage Hydroxylation" and "Early-Stage Hydroxylation," provide a solid foundation for future experimental investigation. The elucidation of the definitive pathway and the characterization of the involved enzymes will not only enhance our fundamental understanding of indole metabolism but also pave the way for the biotechnological production of 5-HICA and the exploration of its pharmacological applications. Future research should focus on the heterologous expression and characterization of candidate hydroxylases and aldehyde oxidases to confirm their substrate specificities and catalytic efficiencies in the context of 5-HICA biosynthesis.
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McKinney, J., et al. (2004). Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris. Protein Expression and Purification, 33(1), 1-9. [Link]
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Daubner, S. C., et al. (2011). Cloning, expression, purification and characterization of tryptophan hydroxylase variants. University of Bergen. [Link]
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Nishino, T., et al. (2005). Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide. Bioscience, Biotechnology, and Biochemistry, 69(2), 293-300. [Link]
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Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]
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UniProt Consortium. (2005). AAO1 - Indole-3-acetaldehyde oxidase - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. [Link]
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Spaepen, S., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. [Link]
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Park, D. H., et al. (1994). Characterization of recombinant mouse tryptophan hydroxylase expressed in Escherichia coli. Molecular and Cellular Neurosciences, 5(4), 363-369. [Link]
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Li, S., et al. (2020). Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole. MDPI. [Link]
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Suske, R., et al. (2002). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. Journal of Biological Chemistry, 277(34), 30753-30760. [Link]
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Ibdah, M., et al. (2009). An Aldehyde Oxidase in Developing Seeds of Arabidopsis Converts Benzaldehyde to Benzoic Acid. Plant Physiology, 150(1), 416-423. [Link]
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Sono, M., & Dawson, J. H. (1989). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. Biochemistry, 28(13), 5400-5407. [Link]
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Li, Z., et al. (2013). Improving the activity of cytochrome P450 BM-3 catalyzing indole hydroxylation by directed evolution. Applied Biochemistry and Biotechnology, 171(2), 374-385. [Link]
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Zarepour, M., et al. (2022). Research progress of aldehyde oxidases in plants. PeerJ, 10, e13159. [Link]
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Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. UQ eSpace. [Link]
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Zarepour, M., et al. (2012). Identification of superoxide production by Arabidopsis thaliana aldehyde oxidases AAO1 and AAO3. Plant Molecular Biology, 80(4-5), 497-509. [Link]
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Sekimoto, H., et al. (1998). Molecular Cloning and Characterization of Aldehyde Oxidases in Arabidopsis thaliana. Plant and Cell Physiology, 39(4), 433-442. [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
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Wang, Y., et al. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers in Molecular Biosciences, 9, 951559. [Link]
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Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5001. [Link]
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McKinney, J., et al. (2001). Conformation of the substrate and pterin cofactor bound to human tryptophan hydroxylase. Important role of Phe313 in substrate specificity. Biochemistry, 40(51), 15664-15673. [Link]
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Zhang, Y., et al. (2021). Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21. MDPI. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841-853. [Link]
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Castrillo, J. I., et al. (2021). An Optimised MS-Based Versatile Untargeted Metabolomics Protocol. MDPI. [Link]
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Andersen, J. L., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. [Link]
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Davis, P. J., et al. (1976). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Applied and Environmental Microbiology, 31(4), 544-546. [Link]
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Davis, P. J., et al. (1976). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. ResearchGate. [Link]
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Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]
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Payne, K. A. P., et al. (2020). Indole carboxylation reaction by AnInD in the presence of 1 M KHCO 3. ResearchGate. [Link]
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Daubner, S. C., et al. (2002). Role of tryptophan hydroxylase phe313 in determining substrate specificity. Biochemical and Biophysical Research Communications, 292(3), 639-641. [Link]
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Wu, C., et al. (2023). Uncovering the specificity and predictability of tryptophan metabolism in lactic acid bacteria with genomics and metabolomics. Frontiers in Microbiology, 14, 1145690. [Link]
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JGI/LBNL Metabolomics. (2024). Standard LC-MS/MS ESI Method - Nonpolar C18. Protocols.io. [Link]
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Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. [Link]
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Obach, R. S. (2014). Enzyme kinetics in drug metabolism: fundamentals and applications. PubMed. [Link]
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Fitzpatrick, P. F. (2003). Mechanisms of Tryptophan and Tyrosine Hydroxylase. Biochemistry and Biophysics Reports, 4, 225-241. [Link]
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Cell Biolabs, Inc. Indole Assay Kit. Cell Biolabs, Inc. [Link]
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Wang, S., et al. (2011). Enhancement of L-tryptophan 5-hydroxylation activity by structure-based modification of L-phenylalanine 4-hydroxylase from Chromobacterium violaceum. Applied and Environmental Microbiology, 77(18), 6553-6561. [Link]
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Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. [Link]
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Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 205-215. [Link]
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TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology. [Link]
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Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). HMDB. [Link]
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Gandomkar, S. (2020). BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Hydroxy-1H-indole-3-carboxylic acid, a key heterocyclic compound, is a molecule of significant interest in medicinal chemistry and drug development. Its indole scaffold is a common motif in a plethora of biologically active molecules, including the neurotransmitter serotonin. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its structure, acidity, solubility, stability, and spectral characteristics. Furthermore, this document details robust experimental protocols for the determination of these properties, grounded in established scientific principles. The guide also explores the synthesis of this compound and its emerging role in oncology, particularly as a potential modulator of cancer cell signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Molecular Structure and Core Properties
This compound (5-HI3C) possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position. This unique arrangement of functional groups dictates its chemical behavior and biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem CID: 583946[1] |
| Molecular Weight | 177.16 g/mol | PubChem CID: 583946[1][2] |
| IUPAC Name | This compound | PubChem CID: 583946[1] |
| SMILES | C1=CC2=C(C=C1O)C(=CN2)C(=O)O | PubChem CID: 583946[1] |
| InChI Key | RVWZUOPFHTYIEO-UHFFFAOYSA-N | PubChem CID: 583946[1] |
| Computed XLogP3 | 1.6 | PubChem CID: 583946[1][2] |
| Physical Form | Solid | Sigma-Aldrich |
Acidity and Solubility: Critical Parameters for Drug Development
The acidic nature of the carboxylic acid and the phenolic hydroxyl group, along with the overall polarity of the molecule, are key determinants of its solubility and permeability, which are critical factors in drug design and formulation.
Acid Dissociation Constant (pKa)
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a reliable method for the experimental determination of pKa values.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (5-HI3C) and monitoring the change in pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a solution of 5-HI3C of a known concentration (e.g., 1 mM) in a suitable solvent system. If solubility in water is low, a co-solvent such as methanol or DMSO may be used, though the pKa value will then be specific to that solvent system. To maintain a constant ionic strength, add KCl to the solution (e.g., to a final concentration of 0.15 M).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and the tip of the burette into the solution. Start gentle stirring.
-
Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
Causality Behind Experimental Choices:
-
The use of carbonate-free NaOH is critical as dissolved carbon dioxide can interfere with the titration of weak acids.
-
Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.
-
A co-solvent may be necessary for sparingly soluble compounds, but it's important to note that this will yield an apparent pKa (pKa') specific to the solvent mixture.
Solubility
Solubility is a critical parameter that affects oral bioavailability and formulation development. The presence of both a polar hydroxyl group and a carboxylic acid group, along with the relatively nonpolar indole ring, suggests that 5-HI3C will have moderate solubility in both polar and non-polar solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of solid 5-HI3C to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of 5-HI3C in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard curve.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that the solution becomes saturated.
-
Prolonged agitation at a constant temperature is necessary to achieve thermodynamic equilibrium.
-
Centrifugation effectively separates the undissolved solid from the saturated solution, preventing interference in the subsequent concentration measurement.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 5-HI3C.
UV-Visible Spectroscopy
The indole ring system is a strong chromophore. The UV-Vis spectrum of 5-HI3C is expected to show characteristic absorption bands. The absorption spectra of indole and its derivatives are sensitive to substitution on the ring. For substituted indoles, the 1La and 1Lb transitions are of particular interest. The hydroxyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for confirming the molecular structure of 5-HI3C.
-
1H NMR: The spectrum will show distinct signals for the protons on the indole ring and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around 8-12 ppm).
-
13C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
While a specific, fully assigned spectrum for this compound is not available in the provided search results, analysis of spectra for related indole derivatives can provide a strong basis for interpretation.
Synthesis of this compound
A common and effective method for the synthesis of substituted indoles is the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or a β-keto-acid, followed by cyclization to form the indole ring.
Proposed Synthetic Pathway via Japp-Klingemann Reaction:
-
Diazotization of p-aminophenol: p-aminophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Coupling with a β-keto-ester: The diazonium salt is then reacted with a suitable β-keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions.
-
Fischer Indole Synthesis: The resulting hydrazone intermediate is cyclized under acidic conditions to form the ethyl ester of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.
-
Hydrolysis: The ester is then hydrolyzed to the desired carboxylic acid, this compound.
A patent for the synthesis of the related compound, 5-hydroxy-1H-indole-3-carbaldehyde, describes a process involving the reaction of 4-aminophenol derivatives with a Vilsmeier reagent, which could potentially be adapted for the synthesis of the carboxylic acid.
Stability and Degradation
The stability of a drug substance is a critical quality attribute. 5-HI3C, like other indole derivatives, may be susceptible to degradation under certain conditions.
Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposing the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures. The ester linkage in any ester prodrugs would be particularly susceptible to hydrolysis.
-
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide. The electron-rich indole ring can be susceptible to oxidation.
-
Thermal Stress: Heating the solid compound or a solution of the compound.
-
Photostability: Exposing the compound to light of specific wavelengths.
A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify the parent compound and its degradation products.
Biological Activity and Therapeutic Potential
The 5-hydroxyindole scaffold is a key pharmacophore in many biologically active compounds. Derivatives of this compound have shown promise in several therapeutic areas, particularly in oncology.
Anti-Cancer Activity: Recent studies have investigated the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid derivatives against breast cancer cells. Some of these compounds have demonstrated significant cytotoxicity against the MCF-7 cell line with minimal toxicity to normal human dermal fibroblasts.
Mechanism of Action - Survivin Inhibition: One of the proposed mechanisms of action for the anti-cancer activity of certain indole derivatives is the inhibition of survivin. Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is overexpressed in many cancers. It plays a crucial role in regulating cell division and inhibiting apoptosis. By inhibiting survivin, these compounds can promote apoptosis in cancer cells.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its physicochemical properties, including its acidity, solubility, and stability, are critical factors that influence its therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar molecules. The emerging evidence of its anti-cancer activity, potentially through the inhibition of survivin, highlights the importance of further research into the biological mechanisms of 5-hydroxyindole derivatives. This technical guide serves as a foundational resource to aid researchers in unlocking the full therapeutic potential of this promising class of compounds.
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-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
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Wikipedia. Japp–Klingemann reaction. [Link]
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Kappe, C. O. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]
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Callahan, J. F., et al. (2003). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of the American Chemical Society, 125(42), 12844–12851. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
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A Comprehensive Spectroscopic Guide to 5-Hydroxy-1H-indole-3-carboxylic Acid
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Their versatile biological activities necessitate robust and unambiguous methods for structural characterization.[1] 5-Hydroxy-1H-indole-3-carboxylic acid, a key indole derivative, possesses a unique combination of functional groups—a hydroxyl group, a carboxylic acid, and the indole nucleus—that present both opportunities and challenges for spectroscopic analysis.
This technical guide provides an in-depth exploration of the spectroscopic signature of this compound. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed for researchers and drug development professionals, moving beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, thereby providing a framework for the confident identification and characterization of this and related molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of this compound with conventional atom numbering for spectral assignment is presented below.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise in Action: The Rationale for Solvent Selection
The choice of a deuterated solvent is a critical experimental parameter that can dramatically alter the resulting spectrum. For this compound, solvents like chloroform-d (CDCl₃) are generally poor choices due to the low solubility of the polar carboxylic acid and hydroxyl groups.
A superior choice is dimethyl sulfoxide-d₆ (DMSO-d₆) . Its high polarity readily dissolves the analyte, and more importantly, its ability to form hydrogen bonds slows down the chemical exchange of the acidic protons (-OH, -NH, -COOH). This allows these protons to be observed as distinct, often broad, signals in the ¹H NMR spectrum, which would otherwise be broadened into the baseline or lost entirely.[2] Aromatic solvents like benzene-d₆ can also be used to resolve overlapping signals through the Aromatic Solvent Induced Shifts (ASIS) effect, a useful strategy for complex molecules.[3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information. The electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylic acid group (-COOH) significantly influence the chemical shifts of the aromatic protons.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a very broad singlet far downfield, typically in the range of δ 11.0-12.0 ppm .[4]
-
Indole N-H Proton: The proton on the indole nitrogen will appear as a broad singlet, usually between δ 10.0-11.5 ppm .
-
Phenolic O-H Proton: The hydroxyl proton at C5 will also be a broad singlet, expected around δ 8.5-9.5 ppm .
-
Aromatic Protons:
-
H2: This proton is adjacent to the nitrogen and deshielded, appearing as a singlet or a narrow doublet around δ 8.0-8.2 ppm .
-
H4: This proton experiences an ortho-coupling to H6 (a meta-relationship, which is small) and is deshielded by the indole ring current. It is expected to be a doublet around δ 7.2-7.4 ppm .
-
H6: This proton is ortho to the electron-donating -OH group, making it more shielded. It will appear as a doublet of doublets, coupled to H7 (ortho) and H4 (meta), around δ 6.7-6.9 ppm .
-
H7: This proton is ortho to the fused pyrrole ring and will appear as a doublet coupled to H6, expected around δ 7.1-7.3 ppm .
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment.
-
Carboxylic Carbon (-COOH): This carbonyl carbon is significantly deshielded and will appear in the range of δ 165-175 ppm .[4]
-
Aromatic & Heterocyclic Carbons:
-
C5: The carbon bearing the hydroxyl group will be the most shielded of the benzene ring carbons due to the electron-donating effect of the oxygen, appearing around δ 150-155 ppm .
-
C2, C7a: These carbons are adjacent to the electronegative nitrogen and will be deshielded, appearing in the δ 125-135 ppm range.
-
C3a, C4, C6, C7: These carbons will appear in the typical aromatic region of δ 100-125 ppm . The specific assignments can be complex and often require 2D NMR techniques like HMQC and HMBC for unambiguous confirmation.[5]
-
C3: This carbon is attached to the carboxylic acid and is typically found around δ 110-115 ppm .
-
Data Summary: NMR Spectroscopy
| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |
| -COOH | 11.0 - 12.0 (br s) | 165 - 175 |
| N-H | 10.0 - 11.5 (br s) | - |
| 5-OH | 8.5 - 9.5 (br s) | - |
| C2-H | 8.0 - 8.2 (s) | 125 - 135 |
| C3 | - | 110 - 115 |
| C3a | - | 120 - 130 |
| C4-H | 7.2 - 7.4 (d) | 102 - 112 |
| C5 | - | 150 - 155 |
| C6-H | 6.7 - 6.9 (dd) | 112 - 118 |
| C7-H | 7.1 - 7.3 (d) | 100 - 110 |
| C7a | - | 130 - 140 |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: KBr Pellet Method
The KBr pellet technique is a common and reliable method for analyzing solid samples.[6]
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Correction: A background spectrum of a blank KBr pellet must be run to subtract absorptions from atmospheric CO₂ and water.[6]
-
Data Acquisition: Place the sample pellet in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
An alternative with less sample preparation is Attenuated Total Reflectance (ATR), where the solid sample is simply placed in firm contact with a high-refractive-index crystal (like diamond or germanium).[8]
IR Spectral Analysis
The IR spectrum of this compound is characterized by several distinct and informative absorption bands.
-
O-H Stretching: This is the most prominent feature. Due to extensive intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers) and the hydroxyl groups, a very broad and strong absorption band is expected from 3300 cm⁻¹ down to 2500 cm⁻¹ .[9][10] This broad feature often obscures the C-H stretching bands.
-
N-H Stretching: A moderate, sharper peak is expected around 3400-3300 cm⁻¹ for the indole N-H stretch.[11]
-
C-H Stretching (Aromatic): Sharp, weaker absorptions may be visible just above 3000 cm⁻¹ .[12]
-
C=O Stretching: A very strong and sharp absorption corresponding to the carboxylic acid carbonyl group will be present in the range of 1700-1670 cm⁻¹ . Conjugation with the indole ring system shifts this to a slightly lower wavenumber compared to a saturated carboxylic acid.[4]
-
C=C Stretching (Aromatic): Several medium to sharp bands will appear in the 1620-1450 cm⁻¹ region, characteristic of the indole ring system.
-
C-O Stretching: A strong band associated with the carboxylic acid C-O stretch is expected between 1320-1210 cm⁻¹ .[9] The phenolic C-O stretch will also contribute in this region.
-
O-H Bending: A broad band may be seen around 950-910 cm⁻¹ due to out-of-plane O-H bending of the hydrogen-bonded carboxylic acid dimer.[9]
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400 - 3300 | N-H Stretch | Medium, Sharp |
| 3300 - 2500 | O-H Stretch (Carboxylic & Phenolic) | Strong, Very Broad |
| > 3000 | Aromatic C-H Stretch | Weak, Sharp |
| 1700 - 1670 | C=O Stretch (Carboxylic Acid) | Strong, Sharp |
| 1620 - 1450 | Aromatic C=C Stretch | Medium-Strong |
| 1320 - 1210 | C-O Stretch | Strong |
| 950 - 910 | O-H Bend (Out-of-plane) | Medium, Broad |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice.[13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. The solvent evaporates from charged droplets, ultimately producing gaseous ions of the analyte.[14]
-
Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating a mass spectrum.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for spectroscopic characterization.
MS Spectral Analysis
The molecular weight of this compound (C₉H₇NO₃) is 177.16 g/mol .
-
Molecular Ion: In negative ion mode (ESI-), the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 176 . In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 178 would be observed.
-
Fragmentation: Tandem MS (MS/MS) of the molecular ion reveals characteristic fragmentation patterns. For hydroxyindole-3-carboxylic acids, the primary fragmentation pathways involve losses from the carboxylic acid group.[15]
-
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment ion at m/z 132 from the [M-H]⁻ parent ion.
-
Loss of H₂O: The presence of the hydroxyl group facilitates the loss of water (18 Da), which is particularly characteristic of the 4- and 7-hydroxy isomers but can also occur here.[15]
-
Loss of •OH and CO: Under certain conditions, sequential losses of a hydroxyl radical (17 Da) followed by carbon monoxide (28 Da) can be observed.[15]
-
Proposed ESI(-) Fragmentation Pathway
Caption: Key fragmentation of the [M-H]⁻ ion.
Data Summary: Mass Spectrometry
| m/z | Assignment | Ionization Mode |
| 178 | [M+H]⁺ | ESI+ |
| 176 | [M-H]⁻ | ESI- |
| 132 | [M-H-CO₂]⁻ | ESI- (from MS/MS) |
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic arrangement and electronic environment of the carbon-hydrogen framework. IR spectroscopy provides a rapid and unmistakable confirmation of the key functional groups—the carboxylic acid, hydroxyl, and indole N-H—highlighted by the exceptionally broad O-H stretching band. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of CO₂, which further corroborates the presence of the carboxylic acid moiety. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint essential for quality control, reaction monitoring, and advanced research applications.
References
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]
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Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]
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The Pivotal Role of 5-Hydroxy-1H-indole-3-carboxylic Acid in Orchestrating Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolic secondary metabolites are crucial components of the sophisticated defense systems in plants. Among these, 5-Hydroxy-1H-indole-3-carboxylic acid (5-OH-ICA), a derivative of indole-3-carboxylic acid (ICOOH), has emerged as a significant player in plant immunity. This technical guide provides an in-depth exploration of the biological role of 5-OH-ICA in plant defense, delving into its biosynthesis, its function as a signaling molecule, and its interplay with other defense pathways. We will also present detailed methodologies for its extraction, quantification, and the study of its effects on gene expression, offering a comprehensive resource for professionals in plant science and drug development.
Introduction: The Significance of Indolic Compounds in Plant Defense
Plants, being sessile organisms, have evolved a complex arsenal of chemical defenses to protect themselves from a myriad of pathogens and herbivores.[1] Indolic secondary metabolites, derived from the amino acid tryptophan, are a prominent class of these defense compounds, particularly in cruciferous plants like Arabidopsis thaliana.[1][2] While phytoalexins such as camalexin have been extensively studied, recent research has shed light on the critical roles of other indolic derivatives, including indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), and their hydroxylated forms.[2][3]
Specifically, this compound (5-OH-ICA) has been identified as a key signaling molecule involved in priming the plant's defense responses, making it a focal point for understanding and potentially enhancing plant immunity. This guide will provide a detailed examination of the current knowledge surrounding 5-OH-ICA's function in plant defense.
Biosynthesis of this compound: A Tryptophan-Derived Pathway
The biosynthesis of 5-OH-ICA is intricately linked to the broader pathway of indolic compound synthesis, originating from tryptophan.[1][2] The initial steps are shared with the production of other defense-related indoles, highlighting the metabolic plasticity of plants in response to stress.
Key Biosynthetic Steps:
-
Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway begins with the conversion of tryptophan to IAOx, a critical branch point between primary and secondary metabolism. This reaction is catalyzed by Cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.[3]
-
IAOx to Indole-3-acetonitrile (IAN): IAOx is then converted to IAN, another important intermediate.
-
IAN to ICHO and ICOOH: The enzyme CYP71B6 plays a crucial role in converting IAN into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH).[1][3]
-
ICHO to ICOOH: The oxidation of ICHO to ICOOH is facilitated by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1).[1][3]
-
Hydroxylation to form 5-OH-ICA: While the precise enzyme responsible for the 5-hydroxylation of ICOOH to form 5-OH-ICA has not been definitively identified, it is understood to be a subsequent modification of the ICOOH molecule. Glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid have also been identified, suggesting a complex network of modifications.[2][3]
Upon pathogen challenge or treatment with elicitors like silver nitrate (AgNO₃), the accumulation of these ICHO and ICOOH derivatives, including their hydroxylated forms, can reach levels comparable to that of the well-known phytoalexin camalexin.[2][3]
Caption: Biosynthetic pathway of this compound from Tryptophan.
The Role of 5-OH-ICA in Priming Plant Defense
"Priming" is a physiological state in which a plant, after an initial stimulus, exhibits a faster and stronger defense response to subsequent pathogen attacks.[4][5] 5-OH-ICA, along with its precursor ICOOH (also referred to as I3CA), has been identified as a key mediator of this priming effect, particularly against necrotrophic pathogens like Plectosphaerella cucumerina.[6][7]
Induction of Callose Deposition
One of the primary mechanisms by which 5-OH-ICA contributes to plant defense is through the priming of callose deposition.[7] Callose, a β-1,3-glucan polymer, is rapidly deposited at the site of pathogen entry, forming papillae that act as a physical barrier to reinforce the cell wall.[7]
Studies have shown that treatment with β-aminobutyric acid (BABA), a known priming agent, leads to the accumulation of ICOOH upon infection with P. cucumerina.[6][8] Subsequent research demonstrated that exogenous application of ICOOH itself can induce resistance and prime for enhanced callose accumulation.[7] This suggests that 5-OH-ICA, as a derivative, is part of a sophisticated signaling cascade that prepares the plant for a more robust structural defense.
Regulation of Defense-Related Genes
The priming effect of 5-OH-ICA extends to the transcriptional level. It has been shown to induce the expression of genes involved in vesicular trafficking, such as ATL31 and SYP121 (which interacts with PEN1).[7] These genes are crucial for the transport of defense compounds and materials for cell wall reinforcement to the site of infection.[7] This indicates that 5-OH-ICA not only signals for the production of physical barriers but also enhances the cellular machinery required for their deployment.
Crosstalk with Other Phytohormone Signaling Pathways
Plant defense is not regulated by a single molecule but rather by a complex network of interacting signaling pathways.[9][10] Phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are central to this network.[11][12] While the direct interactions of 5-OH-ICA with these pathways are still under investigation, the broader context of indolic compound signaling provides valuable insights.
Indolic metabolism is broadly activated during systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that occurs in tissues distant from the initial infection site.[13] In uninfected systemic tissues, levels of indole-3-carbaldehyde (ICC) and indole-3-carboxylic acid (ICA) are enhanced.[13] Furthermore, the defense hormone salicylic acid can stimulate the generation of another indolic compound, indol-3-ylmethylamine (I3A).[13]
Interestingly, indole-3-carboxylic acid has been shown to act as a synergist, enhancing the antagonistic effect of jasmonic acid against wheat powdery mildew. This suggests that 5-OH-ICA may also modulate the activity of other hormone pathways to fine-tune the plant's defense response. The interplay between these signaling molecules allows the plant to mount a defense that is appropriate to the specific pathogen it is facing.[14][15]
Caption: Simplified model of 5-OH-ICA's interaction with other phytohormone signaling pathways.
Experimental Protocols for the Study of 5-OH-ICA
To facilitate further research into the role of 5-OH-ICA, this section provides detailed methodologies for its extraction, quantification, and the analysis of its impact on plant gene expression.
Extraction and Quantification of 5-OH-ICA from Plant Tissues
Accurate quantification of 5-OH-ICA is essential for understanding its dynamics during plant-pathogen interactions.[16] This protocol is adapted from methods used for other indolic compounds and phytohormones.[16][17]
Materials:
-
Plant tissue (leaves, roots, etc.)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% methanol or ethyl acetate
-
Centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
-
High-performance liquid chromatography (HPLC) system with a C18 column and a fluorescence or UV detector
-
5-OH-ICA standard (commercially available[18])
Protocol:
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Weigh approximately 100-200 mg of the frozen powder into a microcentrifuge tube. Add 1 mL of ice-cold extraction solvent. Vortex vigorously and incubate on a shaker at 4°C for at least 1 hour in the dark.
-
Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Purification (Optional but Recommended): For cleaner samples, pass the supernatant through a C18 SPE cartridge to remove interfering compounds. Elute the indolic fraction with an appropriate solvent.[16]
-
Filtration: Filter the supernatant or the eluate through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of acidified water and acetonitrile.
-
Detect 5-OH-ICA using a fluorescence detector (excitation/emission wavelengths specific for indolic compounds) or a UV detector.
-
-
Quantification: Create a standard curve using known concentrations of a 5-OH-ICA standard. Compare the peak area of the sample to the standard curve to determine the concentration of 5-OH-ICA in the plant tissue.
Analysis of 5-OH-ICA-Induced Gene Expression via RT-qPCR
To investigate the effect of 5-OH-ICA on the expression of defense-related genes, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a powerful technique.
Materials:
-
Plant seedlings or cell cultures
-
5-OH-ICA solution
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., ATL31, SYP121, PR1) and reference genes (e.g., Actin, EF1α)
Protocol:
-
Treatment: Treat plants or cell cultures with a known concentration of 5-OH-ICA or a mock solution. Harvest tissues at various time points post-treatment.
-
RNA Extraction: Extract total RNA from the harvested tissues using a commercial RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Run the qPCR reaction in a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the reference genes.
-
Calculate the relative fold change in gene expression in the 5-OH-ICA-treated samples compared to the mock-treated samples using the 2-ΔΔCt method.
-
Table 1: Example Data from a Hypothetical Gene Expression Experiment
| Target Gene | Treatment | Average ΔCt (Target - Reference) | ΔΔCt (Treated - Mock) | Fold Change (2-ΔΔCt) |
| ATL31 | Mock | 5.2 | 0 | 1.0 |
| 5-OH-ICA | 3.8 | -1.4 | 2.6 | |
| SYP121 | Mock | 6.1 | 0 | 1.0 |
| 5-OH-ICA | 4.5 | -1.6 | 3.0 | |
| PR1 | Mock | 8.4 | 0 | 1.0 |
| 5-OH-ICA | 8.3 | -0.1 | 1.1 |
This table illustrates a potential outcome where 5-OH-ICA treatment leads to a significant upregulation of genes involved in vesicular trafficking (ATL31, SYP121) but has a minimal effect on a classic salicylic acid-responsive gene (PR1), suggesting a specific signaling role.
Future Directions and Implications for Drug Development
The study of 5-OH-ICA and other indolic compounds in plant defense is a rapidly evolving field. Future research should focus on:
-
Identifying the specific enzymes responsible for the hydroxylation of ICOOH.
-
Elucidating the receptor(s) that perceive 5-OH-ICA and initiate the downstream signaling cascade.
-
Mapping the complete signaling network and its points of crosstalk with other phytohormone pathways.
For drug development, a deeper understanding of these pathways could lead to the development of novel, natural product-based plant protectants. By harnessing the priming ability of compounds like 5-OH-ICA, it may be possible to develop treatments that enhance a plant's natural defenses, reducing the need for conventional pesticides and promoting more sustainable agricultural practices.
Conclusion
This compound is a vital, yet previously underappreciated, component of the plant's innate immune system. Its role in priming defense responses, particularly the reinforcement of physical barriers and the induction of defense-related genes, positions it as a key signaling molecule. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of 5-OH-ICA's biological functions. As our understanding grows, so too will the potential to translate this fundamental plant science into practical applications for crop protection and beyond.
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Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 834–845. [Link]
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Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. [Link]
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Gamir, J., Pastor, V., Kaushal, M., Flors, V., & Cerezo, M. (2012). Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina. Plant Physiology and Biochemistry, 61, 169–179. [Link]
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Checker, V. G., Kushwaha, H. R., & Yadav, S. (2018). Role of Phytohormones in Plant Defense: Signaling and Cross Talk. Semantic Scholar. [Link]
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Pastor-Fernández, J., Pastor, V., Mateu, D., Gamir, J., Sánchez-Bel, P., & Flors, V. (2019). Accumulating evidences of callose priming by indole- 3- carboxylic acid in response to Plectospharella cucumerina. Plant Signaling & Behavior, 14(12), 1672803. [Link]
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Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W]. Semantic Scholar. [Link]
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Yu, X., Liu, Z., & Huang, B. (2019). The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1349. [Link]
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Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2016). Regulatory and Functional Aspects of Indolic Metabolism in Plant Systemic Acquired Resistance. Molecular Plant, 9(5), 647–663. [Link]
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A Technical Guide to the Synthesis, Isolation, and Characterization of 5-Hydroxy-1H-indole-3-carboxylic acid
Abstract
5-Hydroxy-1H-indole-3-carboxylic acid is a pivotal indole derivative, recognized for its role as a metabolite and a versatile building block in medicinal chemistry. Its structural similarity to key biological molecules, such as the neurotransmitter serotonin, underscores its significance in drug discovery and development. This guide provides an in-depth exploration of the chemical synthesis, rigorous isolation, and comprehensive characterization of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the mechanistic underpinnings of established synthetic routes, present detailed, field-tested protocols for purification, and outline the analytical techniques required for structural verification and purity assessment.
Introduction and Significance
This compound and its derivatives are of significant interest due to their wide-ranging biological activities. The indole scaffold is a privileged structure in drug design, appearing in numerous natural products and synthetic therapeutic agents. Specifically, the 5-hydroxyindole moiety is a core component of serotonin, a critical neurotransmitter, making its analogues valuable probes for neurological research and potential therapeutics for conditions like breast cancer.[1][2] The carboxylic acid functional group at the 3-position provides a convenient handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening. This compound is also known to be the main metabolite of serotonin, making it a crucial biomarker for studying neuroendocrine tumors and various metabolic disorders.[3]
Synthetic Strategies: The Reissert Indole Synthesis
One of the most reliable and classic methods for constructing the indole core of this compound is the Reissert indole synthesis.[4][5][6] This powerful reaction provides a strategic pathway to substituted indoles from readily available starting materials.
Mechanistic Rationale
The Reissert synthesis proceeds through a two-stage process:
-
Condensation: The synthesis begins with the base-catalyzed condensation of an ortho-nitrotoluene derivative with diethyl oxalate. In our case, the starting material would be 4-methoxy-2-nitrotoluene (to yield the 5-hydroxy group after demethylation). The ethoxide base abstracts a proton from the acidic methyl group of the nitrotoluene, generating a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of an ethyl o-nitrophenylpyruvate derivative after the elimination of an ethoxide ion.[4][6][7] Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields.[4][6]
-
Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization. The nitro group is reduced to an amino group, typically using a reducing agent like zinc dust in acetic acid or iron powder in acidic conditions.[5][8] The newly formed amine then undergoes an intramolecular condensation with the adjacent ketone, forming a cyclic intermediate. Subsequent dehydration leads to the aromatization of the pyrrole ring, yielding the indole-2-carboxylic acid derivative.[4][8] A final hydrolysis step (if starting with the ester) and demethylation of the methoxy group would yield the target this compound.
Caption: Figure 1: Generalized Reissert pathway to 5-hydroxyindole carboxylic acids.
Isolation and Purification Protocol
The successful isolation of pure this compound from the reaction mixture is critical. The compound's amphiprotic nature—possessing both an acidic carboxylic acid and a weakly basic indole nitrogen—along with the phenolic hydroxyl group, dictates the purification strategy. A combination of extraction and recrystallization is typically employed.
Step-by-Step Experimental Protocol
-
Reaction Quenching and pH Adjustment: After the reaction is complete, the mixture is cooled to room temperature. If a strong acid was used for demethylation, the mixture is carefully quenched by pouring it over crushed ice. The pH is then carefully adjusted. To isolate the carboxylic acid, the solution should be acidified (e.g., with concentrated HCl) to a pH of ~2-3.[9] This ensures the carboxylic acid is fully protonated (-COOH), rendering it less soluble in the aqueous phase.
-
Solvent Extraction: The acidified aqueous slurry is then extracted with an appropriate organic solvent. Given the polarity of the target molecule, a mixture of chloroform and isopropanol is an effective choice.[9] The extraction should be performed multiple times (e.g., 3 x 50 mL) to ensure complete transfer of the product to the organic phase. The combined organic layers are then washed with brine to remove residual water and salts.
-
Drying and Concentration: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Recrystallization: The crude solid is purified by recrystallization. The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A common solvent system for this type of molecule is an ethanol/water or methanol/water mixture. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.
Caption: Figure 2: Step-by-step workflow for isolating the pure product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | N/A |
| Appearance | Solid powder | |
| Melting Point | ~235 °C (decomposes) | [10] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for identifying the protons in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons on the indole ring, as well as exchangeable protons for the -OH, -NH, and -COOH groups. A representative spectrum in DMSO-d₆ would exhibit signals around: δ 11.89 (s, 1H, COOH), 9.07 (s, 1H, OH), 8.13 (s, 1H, indole H2), and a series of doublets and double-doublets between 6.70-7.50 ppm for the remaining aromatic protons.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the unique carbon environments in the molecule. Key signals would include the carboxylic acid carbon (~167 ppm) and carbons of the indole ring system. For a similar derivative, 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, the C5-OH carbon appears around 153 ppm.[2]
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum will show characteristic broad O-H stretching bands for the carboxylic acid and phenol groups (typically in the 3300-2500 cm⁻¹ region), an N-H stretch around 3300 cm⁻¹, and a strong C=O stretch for the carboxylic acid around 1650-1700 cm⁻¹.[1][2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Conclusion
This guide has outlined a comprehensive approach to the synthesis, isolation, and characterization of this compound. By understanding the principles behind the Reissert indole synthesis and adhering to a meticulous purification protocol, researchers can reliably obtain this valuable compound in high purity. The detailed analytical data provides the necessary framework for confirming the successful synthesis and ensuring the quality of the material for subsequent applications in drug discovery and chemical biology.
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). PubMed Central. Available at: [Link]
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A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). (2015). Tetrahedron Letters. Available at: [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]
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Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. (2020). YouTube. Available at: [Link]
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A Technical Guide to the Crystal Structure Analysis of 5-Hydroxy-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-Hydroxy-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. We delve into the fundamental principles and practical methodologies of single-crystal X-ray diffraction (SC-XRD), the definitive technique for elucidating atomic arrangements in the solid state. This document outlines the journey from crystal growth to data interpretation, emphasizing the causality behind experimental choices. By examining the molecule's geometry, intermolecular interactions, and supramolecular architecture, we aim to provide researchers and drug development professionals with field-proven insights into how crystallographic data can inform structure-activity relationship (SAR) studies, guide lead optimization, and address challenges such as polymorphism.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. This compound, a derivative of this important heterocycle, serves as a valuable building block in the synthesis of a wide range of biologically active compounds. Its structure, featuring a hydroxyl group, a carboxylic acid moiety, and the indole N-H group, presents multiple sites for hydrogen bonding, making it an excellent candidate for forming specific and robust intermolecular interactions that are crucial for molecular recognition in biological systems.
Chemical and Pharmacological Profile
This compound and its derivatives have been explored for various therapeutic applications, including as potential anti-breast cancer agents.[1][2] The precise three-dimensional arrangement of its functional groups, as revealed by crystal structure analysis, is paramount for understanding its interaction with biological targets. The molecular geometry, conformational preferences, and hydrogen bonding capabilities all play a critical role in its pharmacological profile.
The Critical Role of Crystal Structure Analysis in Pharmaceutical Sciences
In drug development, a compound's solid-state properties are as crucial as its intrinsic molecular properties. Crystal structure analysis provides definitive information on:
-
Molecular Confirmation: The precise 3D shape of the molecule in the solid state.
-
Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern how molecules pack together.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties like solubility, stability, and bioavailability.[3][4]
Understanding these aspects is essential for rational drug design, formulation development, and ensuring the consistency and efficacy of an active pharmaceutical ingredient (API).
Crystallization: The Gateway to Atomic Resolution
The foundation of any crystal structure analysis is the growth of high-quality, single crystals. This process can be as much an art as a science, often requiring systematic screening of various conditions.
Principles of Small Molecule Crystallization
The goal of crystallization is to slowly bring a solution of the target compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, crystalline lattice. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution.
-
Vapor Diffusion (Hanging and Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.
-
Cooling: The solubility of the compound is gradually decreased by lowering the temperature of its saturated solution.
Protocol: Vapor Diffusion Method for this compound
This protocol describes a general approach for crystallizing this compound using the hanging drop vapor diffusion method.
Materials:
-
Solvents for solubility screening (e.g., Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Precipitants (e.g., Water, Isopropanol, Hexanes)
-
24-well crystallization plates
-
Glass coverslips
-
Stereomicroscope
Methodology:
-
Solubility Screening: Determine a suitable solvent in which the compound is soluble at a concentration of 5-20 mg/mL.
-
Preparation of the Reservoir Solution: Fill the reservoir of a crystallization plate well with 500 µL of a precipitant or a mixture of the solvent and a precipitant.
-
Preparation of the Hanging Drop: On a siliconized glass coverslip, mix 2 µL of the compound's solution with 2 µL of the reservoir solution.
-
Sealing and Incubation: Invert the coverslip and place it over the well, sealing it with grease. Incubate the plate at a constant temperature (e.g., 4°C or room temperature) in a vibration-free environment.
-
Monitoring: Monitor the drops periodically under a microscope for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution.
Theoretical Foundations of X-ray Diffraction
When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern. The angles and intensities of the diffracted beams are governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). By analyzing this diffraction pattern, the electron density distribution, and thus the positions of the atoms in the unit cell, can be determined.
Experimental Workflow: From Crystal Mounting to Data Collection
The process of SC-XRD data collection follows a systematic workflow.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Data Processing and Structure Solution
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of each reflection and apply corrections for experimental factors.
-
Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm to improve the fit and obtain the final, accurate crystal structure.
In-Depth Analysis of the this compound Crystal Structure
While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can infer its likely structural features based on the known crystal structures of closely related indole carboxylic acids, such as indole-3-carboxylic acid.[7][8][9]
Predicted Crystallographic Data and Molecular Geometry
Based on analogous structures, we can anticipate the following:
| Parameter | Predicted Value/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Indicates the presence of inversion symmetry elements. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| Hydrogen Bonding | O-H···O, N-H···O | Key interactions governing the supramolecular assembly. |
| Key Motif | Carboxylic acid dimer | A common and stable hydrogen-bonded ring motif (R²₂(8)). |
The carboxylic acid group is expected to be nearly coplanar with the indole ring system to maximize conjugation.[7]
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing of this compound will be dominated by a network of hydrogen bonds. The most prominent interaction is the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[4]
Furthermore, the indole N-H group and the 5-hydroxy group will act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. This leads to the formation of an extended 2D or 3D supramolecular network. For instance, the dimers could be linked into sheets or chains through N-H···O hydrogen bonds involving the carbonyl oxygen of a neighboring dimer.[7]
Caption: Predicted hydrogen bonding network in this compound.
Implications for Drug Development
Structure-Activity Relationship (SAR) Insights
A detailed crystal structure provides a precise map of the molecule's electrostatic potential and its hydrogen bonding capabilities. This information is invaluable for:
-
Pharmacophore Modeling: Identifying the key features responsible for biological activity.
-
Lead Optimization: Guiding chemical modifications to enhance binding affinity and selectivity for a target protein. For example, knowing the exact orientation of the hydroxyl and carboxylic acid groups can inform the design of new derivatives that form more favorable interactions in a protein's active site.
Polymorphism and its Impact on Bioavailability
The existence of polymorphs is a critical consideration in pharmaceutical development. Different polymorphs of the same API can have different:
-
Solubility and Dissolution Rates: Directly impacting bioavailability.
-
Stability: Affecting shelf-life and storage conditions.
-
Mechanical Properties: Influencing tablet manufacturing.
A thorough crystallographic study is the only way to definitively identify and characterize different polymorphic forms, ensuring the selection of the optimal form for development and preventing unexpected issues during manufacturing or in the final drug product. The study of related indole derivatives has revealed the existence of polymorphism, highlighting the importance of such investigations.[3][4]
Conclusion
The crystal structure analysis of this compound provides fundamental insights into its solid-state properties, which are directly relevant to its application in drug discovery and materials science. Through the rigorous application of single-crystal X-ray diffraction, researchers can obtain a detailed understanding of the molecule's three-dimensional structure and its supramolecular assembly. This knowledge is not merely academic; it is a critical tool for designing more effective therapeutic agents, controlling the physical properties of active pharmaceutical ingredients, and ultimately, developing safer and more efficacious medicines.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Hydroxy-1H-indole-3-carboxylic acid
Introduction
5-Hydroxy-1H-indole-3-carboxylic acid is a crucial indole derivative with significant applications in pharmaceutical research and development. Its structural similarity to endogenous compounds like serotonin and its metabolites makes it a valuable building block for synthesizing novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability and decomposition profile is paramount for ensuring product quality, safety, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of this compound, interprets potential findings based on related compounds, and offers insights into its decomposition pathways.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| CAS Number | 3705-21-3 | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | Sealed in dry, 2-8°C | [2] |
The recommended storage conditions at reduced temperatures and in a dry environment suggest a potential for degradation under ambient conditions, underscoring the importance of a detailed stability analysis.
Assessing Thermal Stability: A Multi-faceted Approach
A comprehensive evaluation of thermal stability necessitates the use of complementary analytical techniques. The synergistic application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a detailed picture of both mass loss and energetic changes as a function of temperature.
Experimental Workflow for Thermal Analysis
The following diagram outlines a robust workflow for the thermal characterization of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the onset temperature of decomposition and quantifying the mass loss associated with decomposition events. For this compound, a typical TGA experiment would be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
Expected TGA Profile: Based on the known thermal behavior of carboxylic acids, a significant mass loss corresponding to decarboxylation is anticipated. The theoretical mass loss for the removal of a molecule of CO₂ (44.01 g/mol ) from this compound (177.16 g/mol ) is approximately 24.8%. The TGA curve would likely show a stable baseline until the onset of decomposition, followed by a sharp drop corresponding to this mass loss. Any subsequent mass loss at higher temperatures would indicate further degradation of the resulting 5-hydroxyindole moiety.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on thermal events such as melting, crystallization, and decomposition.
Expected DSC Profile: A DSC thermogram of this compound is expected to show an endothermic peak corresponding to its melting point. It is plausible that the onset of decomposition occurs at a temperature close to or overlapping with the melting point, which is a common observation for many organic molecules. The decomposition process itself may be either endothermic or exothermic, and this would be reflected in the DSC curve. For comparison, the related compound indole-3-carboxylic acid has a melting point of approximately 206.5°C. The presence of the hydroxyl group may influence the melting point and thermal stability of the target compound.
Decomposition Pathway and Products
The most probable initial thermal decomposition pathway for this compound is decarboxylation. This reaction involves the elimination of carbon dioxide from the carboxylic acid group, leading to the formation of 5-hydroxyindole.
Proposed Decomposition Mechanism
The following diagram illustrates the proposed primary decomposition pathway.
This proposed mechanism is supported by literature on the decarboxylation of other indole carboxylic acids, which is a well-documented transformation.[3]
Identification of Decomposition Products
To definitively identify the products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice. In this method, the sample is rapidly heated to its decomposition temperature, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Expected Py-GC-MS Results: A Py-GC-MS analysis of this compound, with the pyrolysis temperature set at the onset of decomposition determined by TGA, would be expected to show a major peak corresponding to 5-hydroxyindole.[4] The mass spectrum of this peak would exhibit a molecular ion peak (M⁺) at m/z 133, consistent with the molecular weight of 5-hydroxyindole. Other smaller peaks may be present, representing further fragmentation of the 5-hydroxyindole molecule at higher pyrolysis temperatures.
Practical Implications for Researchers and Drug Development Professionals
A thorough understanding of the thermal stability of this compound has several critical implications:
-
Storage and Handling: The data reinforces the need for controlled storage conditions, likely at refrigerated temperatures (2-8°C) and protected from light to minimize degradation.[2]
-
Formulation Development: Knowledge of the melting point and decomposition temperature is crucial for selecting appropriate excipients and manufacturing processes (e.g., granulation, milling, and tablet compression) that do not subject the API to temperatures that could induce degradation.
-
Analytical Method Development: Understanding the primary decomposition product (likely 5-hydroxyindole) allows for the development of specific and sensitive analytical methods (e.g., HPLC) to monitor for this impurity in stability studies.
-
Regulatory Submissions: A comprehensive thermal stability data package is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission for a new drug product.
Conclusion
While direct experimental thermal analysis data for this compound is not widely published, a robust understanding of its likely thermal behavior can be inferred from the principles of thermal analysis and data from closely related indole derivatives. The primary decomposition pathway is anticipated to be decarboxylation, yielding 5-hydroxyindole. A systematic approach utilizing TGA, DSC, and Py-GC-MS is essential for a complete characterization of its thermal stability profile. The insights gained from such studies are critical for the successful development of safe, stable, and effective pharmaceutical products incorporating this versatile molecule.
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A Technical Guide to the Antioxidant Properties of 5-Hydroxy-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in modern drug discovery. Indole derivatives represent a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3] This technical guide provides an in-depth examination of 5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA), a metabolite of the essential amino acid tryptophan, focusing on its physicochemical properties, mechanisms of antioxidant action, and robust experimental methodologies for its evaluation. We present detailed protocols for key in chemico and in vitro assays, discuss the interpretation of quantitative data, and explore the compound's therapeutic potential. This document serves as a comprehensive resource for researchers aiming to investigate and harness the antioxidant capabilities of 5-HICA and related indole structures.
Introduction: Oxidative Stress and the Promise of Indole Derivatives
The constant generation of ROS is an unavoidable consequence of aerobic metabolism. While essential for physiological processes like cell signaling, excessive ROS levels can inflict damage upon crucial biomolecules, including lipids, proteins, and DNA.[1] This cellular damage underlies the progression of many chronic and degenerative diseases.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing the propagation of oxidative chain reactions.
The indole nucleus is a versatile heterocyclic structure found in many natural and synthetic compounds with significant therapeutic effects.[1][2][3] Its electron-rich nature makes it an excellent scaffold for designing free radical scavengers.[1] this compound (5-HICA) is of particular interest due to its structural similarity to endogenous molecules like serotonin and its potential as a neuroprotective agent. Understanding the nuances of its antioxidant activity is a critical step toward its development as a therapeutic agent.
The Chemical Basis of 5-HICA's Antioxidant Activity
The antioxidant capacity of 5-HICA is intrinsically linked to its molecular structure. The key features contributing to its activity are:
-
The 5-Hydroxyl Group (-OH): This phenolic hydroxyl group is the primary site of antioxidant activity. It can readily donate a hydrogen atom (H•) to a free radical, neutralizing it. The resulting indolyl radical is stabilized by resonance across the aromatic ring system, which is a critical feature for potent antioxidant activity.[4]
-
The Indole Ring Nitrogen (N-H): The nitrogen atom in the pyrrole ring also possesses a hydrogen atom that can be donated. The unsubstituted nature of this indole nitrogen is considered mandatory for the antioxidant activity of many indole derivatives.[4]
-
Electron-Rich Aromatic System: The fused bicyclic system is highly conjugated and electron-rich, allowing it to delocalize the unpaired electron of the radical species formed after hydrogen donation, thus increasing its stability and preventing it from becoming a pro-oxidant.
The primary mechanism by which 5-HICA and similar phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT).
Mechanism: Hydrogen Atom Transfer (HAT) Rad• + Indole-OH → Rad-H + Indole-O•
In this reaction, a free radical (Rad•) is quenched by accepting a hydrogen atom from the 5-hydroxy group of 5-HICA (Indole-OH), resulting in a stable molecule (Rad-H) and a comparatively stable indolyl radical (Indole-O•).
Experimental Validation: Protocols and Methodologies
A multi-assay approach is essential for a comprehensive evaluation of a compound's antioxidant potential. No single assay can capture the complex interactions within a biological system. We recommend a tiered approach, beginning with simple chemical assays and progressing to more complex cell-based models.
Workflow for Antioxidant Evaluation
The following diagram outlines a logical workflow for assessing the antioxidant properties of a test compound like 5-HICA. This systematic process ensures that foundational chemical reactivity is established before investing in more complex and resource-intensive cellular studies.
Caption: Fig 1. General workflow for antioxidant compound evaluation.
In Chemico Assay: DPPH Radical Scavenging
This assay is one of the most common, rapid, and reliable methods for screening the radical scavenging activity of compounds.[5][6]
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable, commercially available free radical with a deep violet color.[7] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and is measured spectrophotometrically.[5][8]
-
Causality Behind Choices: The choice of DPPH is based on its stability, ease of use, and characteristic absorbance maximum (~517 nm), which is easily monitored.[9] Methanol or ethanol is typically used as the solvent because both DPPH and many test compounds are soluble in it.[10] Ascorbic acid or Trolox is used as a positive control to validate the assay's performance and provide a benchmark for comparison.
Caption: Fig 2. Mechanism of the DPPH radical scavenging assay.
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.[9] Store in the dark at 4°C.
-
Prepare a stock solution of 5-HICA (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of 5-HICA (e.g., serial dilutions from 1 to 250 µg/mL) to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
Run the positive control in parallel.
-
-
Incubation & Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[8]
-
Plot the % scavenging against the concentration of 5-HICA and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[10]
-
-
In Chemico Assay: ABTS Radical Cation Scavenging
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), which is a stable, blue-green chromophore.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[8]
-
Causality Behind Choices: The ABTS assay is often used to complement the DPPH assay. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of a broader range of compounds. Its reactivity is also less subject to steric hindrance compared to DPPH. The radical is pre-generated before the addition of the antioxidant, which provides a more controlled reaction environment.[9]
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Before use, dilute the ABTS•+ stock solution with ethanol or a buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure:
-
Add 2.0 mL of the diluted ABTS•+ solution to a cuvette or well.
-
Add 200 µL of the 5-HICA sample at various concentrations.
-
Mix and incubate at room temperature for 6 minutes.[5]
-
-
Measurement & Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
-
Quantitative Data Summary and Interpretation
To facilitate comparison, results from in chemico assays should be summarized in a table. The IC50 value is the most common metric for reporting potency.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| 5-HICA | Experimental Value | Experimental Value |
| Ascorbic Acid (Control) | e.g., 26.24 ± 0.19[7] | e.g., 45.76 ± 0.62[7] |
| Trolox (Control) | e.g., ~70-80% scavenging at 10µM[3] | e.g., ~48.7 ± 1.0[9] |
Note: The example control values are illustrative and derived from literature on various extracts and compounds; they must be determined experimentally for each specific assay run.
Interpretation: A lower IC50 value signifies greater potency. By comparing the IC50 of 5-HICA to standards like Ascorbic Acid and Trolox, its relative antioxidant strength can be benchmarked. Discrepancies between DPPH and ABTS results can provide insights into the compound's chemical properties, such as its reaction kinetics or steric accessibility.
Cellular Assays: Bridging Chemistry to Biology
While chemical assays are excellent for initial screening, they do not fully replicate the complexity of a biological system. Cellular assays are a critical next step to assess bioavailability, metabolism, and efficacy within a living cell.
Cellular ROS Measurement using DCFH-DA
-
Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell. In the presence of ROS (like H₂O₂), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[2] The antioxidant activity of 5-HICA is measured by its ability to reduce the H₂O₂-induced fluorescence.
-
Step-by-Step Protocol:
-
Cell Culture: Seed cells (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with various non-toxic concentrations of 5-HICA for a defined period (e.g., 1-24 hours).
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes in the dark.
-
Induce Oxidative Stress: Wash the cells again to remove excess probe. Add an ROS-inducing agent, such as hydrogen peroxide (H₂O₂), to all wells except the negative control.[11]
-
Measurement: Immediately measure the fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~535 nm) over time.
-
Analysis: Compare the fluorescence levels in cells treated with H₂O₂ alone versus those pre-treated with 5-HICA. A significant reduction in fluorescence indicates intracellular antioxidant activity.[2]
-
Therapeutic Potential and Future Directions
The ability of 5-HICA to effectively scavenge free radicals in both chemical and cellular models positions it as a promising candidate for further development. Its structural relationship to neuroactive molecules suggests potential applications in neurodegenerative diseases where oxidative stress is a key pathological feature.[1][2] Furthermore, indole derivatives have been investigated for their anti-inflammatory and anticancer properties, which are often linked to the modulation of cellular redox status.[12][13]
Future research should focus on:
-
Mechanism of Action: Investigating whether 5-HICA can modulate endogenous antioxidant pathways, such as the Nrf2 signaling pathway.
-
In Vivo Efficacy: Evaluating the protective effects of 5-HICA in animal models of oxidative stress-related diseases, such as cerebral ischemia or drug-induced hepatotoxicity.[14]
-
Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of 5-HICA to optimize potency, selectivity, and pharmacokinetic properties.[4][15]
Conclusion
This compound is a compelling molecule with demonstrable antioxidant properties rooted in its chemical structure. The methodologies detailed in this guide provide a robust framework for its comprehensive evaluation, from initial chemical screening to validation in cellular systems. By employing these standardized, self-validating protocols, researchers can generate reliable and reproducible data, paving the way for the potential translation of 5-HICA from a promising chemical entity to a novel therapeutic agent for combating diseases driven by oxidative stress.
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Liu, Z., et al. (2018). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Antioxidants, 7(12), 187. Available from: [Link]
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Asefa, A. G., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Scientific Reports, 13(1), 7277. Available from: [Link]
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Nishiyama, Y., et al. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry, 21(24), 7709-7714. Available from: [Link]
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Nishiyama, Y., et al. (2019). Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives. Bioorganic & Medicinal Chemistry Letters, 29(1), 84-88. Available from: [Link]
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Lissi, E. A., et al. (1989). Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E. Free Radical Research Communications, 6(1), 11-17. Available from: [Link]
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Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Sciences, 18(1), e13009. Available from: [Link]
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Ali, M., et al. (2019). Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study. Antioxidants, 8(11), 548. Available from: [Link]
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Nemzer, B. V., et al. (2014). Decrease of free radical concentrations in humans following consumption of a high antioxidant capacity natural product. Food Science & Nutrition, 2(6), 647-654. Available from: [Link]
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Khan, R. A., et al. (2017). Hepatoprotective potential of antioxidant potent fraction from Urtica dioica Linn. (whole plant) in CCl4 challenged rats. Toxicology Reports, 4, 453-462. Available from: [Link]
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Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(21), 7401. Available from: [Link]
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Shishkina, V., et al. (2023). Indole-3-carbinol mitigates oxidative stress and inhibits inflammation in rat cerebral ischemia/reperfusion model. Biochimie, 213, 1-11. Available from: [Link]
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Kalaiselvi, M., et al. (2011). FREE RADICAL SCAVENGING ACTIVITY AND QUALITATIVE ANALYSIS OF POLYPHENOLS BY RP-HPLC IN THE FLOWERS OF COUROUPITA GUIANENSIS ABUL. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 119-122. Available from: [Link]
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Kumar, S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1472-1478. Available from: [Link]
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Masek, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(19), 5865. Available from: [Link]
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Charoensin, S., et al. (2017). Determination of Free Radical Scavenging, Antioxidative DNA Damage Activities and Phytochemical Components of Active Fractions from Lansium domesticum Corr. Fruit. Molecules, 22(8), 1248. Available from: [Link]
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Yoshimaru, T., et al. (2011). Indole-3-carbinol enhances oxidative stress responses resulting in the induction of preneoplastic liver cell lesions in partially hepatectomized rats initiated with diethylnitrosamine. Toxicology, 283(2-3), 109-117. Available from: [Link]
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Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7946-7953. Available from: [Link]
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Methodological & Application
Application Note: A Validated Synthetic Protocol for 5-Hydroxy-1H-indole-3-carboxylic Acid
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid, a key building block in medicinal chemistry and drug development. Recognizing the chemical infeasibility of the requested transformation from 4-amino-3-methylphenol, this guide presents a scientifically validated, multi-step pathway starting from the structurally appropriate and commercially available precursor, 4-aminophenol. The protocol leverages a sequence of protection, diazotization, Japp-Klingemann reaction, and Fischer indole synthesis, followed by saponification and deprotection. Each step is detailed with causality-driven explanations, reagent tables, safety protocols, and characterization checkpoints to ensure reproducibility and success for researchers in the field.
Strategic Analysis and Pathway Selection
Evaluation of the Proposed Starting Material
The user-specified starting material, 4-amino-3-methylphenol, presents a significant chemical challenge for the synthesis of this compound. The core issue is the presence of a methyl group at the C3 position of the phenol ring, which is absent in the final target molecule. The cleavage of an aromatic C-C bond is a high-energy process that is not achieved under standard synthetic conditions for indole formation. Therefore, a direct or simple conversion is not a feasible or logical synthetic route.
A Validated Alternative: The 4-Aminophenol Pathway
To achieve the synthesis of the target molecule with high fidelity and efficiency, a more logical precursor is 4-aminophenol [1]. This starting material possesses the correct foundational structure—a phenol and an amino group in a para relationship—which is essential for forming the 5-hydroxyindole core.
The selected strategy involves a six-step sequence that is robust, well-documented in chemical literature, and scalable. This pathway ensures correct regiochemistry and functional group compatibility throughout the synthesis.
Overall Synthetic Workflow
The synthesis is designed as a linear sequence of six key transformations. This approach allows for the isolation and purification of intermediates, ensuring that high-purity material is carried forward to the subsequent step, which is critical for the success of the final cyclization and deprotection stages.
Figure 1: High-level workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Safety First: Handling Diazonium Salts
Diazonium salts, particularly in solid form, are thermally unstable and can be sensitive to friction and shock, posing a significant explosion hazard.[2][3][4] For this reason, they are generated in situ at low temperatures (0-5 °C) and consumed immediately in the next step without isolation.[3] Key safety rules include:
Step 1: Protection of the Phenolic Hydroxyl Group
Rationale: The acidic proton of the phenolic -OH group in 4-aminophenol would interfere with the basic conditions of the subsequent Japp-Klingemann reaction. Protecting it as a benzyl ether renders it inert to these conditions while allowing for easy removal via hydrogenation at the end of the synthesis.
Reaction: 4-Aminophenol + Benzyl Chloride → 4-(Benzyloxy)aniline
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 4-Aminophenol | 109.13 | 10.91 g | 0.10 | 1.0 |
| Benzyl Chloride | 126.58 | 13.29 g (12.0 mL) | 0.105 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 | 1.5 |
| Acetone | 58.08 | 250 mL | - | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol, potassium carbonate, and acetone.
-
Stir the suspension vigorously. Add benzyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from ethanol/water to afford pure 4-(benzyloxy)aniline as a crystalline solid.
Step 2 & 3: Diazotization and Japp-Klingemann Reaction
Rationale: This two-part sequence first converts the amine into a reactive diazonium salt. This salt is then immediately coupled with a β-ketoester (ethyl 2-methylacetoacetate) in a Japp-Klingemann reaction.[8][9] This reaction forms a hydrazone, which is the direct precursor for the indole ring.[10][11]
Reaction: 4-(Benzyloxy)aniline → Diazonium Salt → Ethyl 2-(2-(4-(benzyloxy)phenyl)hydrazono)propanoate
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Part A: Diazotization | ||||
| 4-(Benzyloxy)aniline | 199.24 | 19.92 g | 0.10 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.30 | 3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | 1.05 |
| Part B: Coupling | ||||
| Ethyl 2-methylacetoacetate | 144.17 | 15.14 g | 0.105 | 1.05 |
| Sodium Acetate (NaOAc) | 82.03 | 41.0 g | 0.50 | 5.0 |
| Ethanol | 46.07 | 200 mL | - | - |
Protocol:
-
Diazotization: a. In a 1 L beaker, suspend 4-(benzyloxy)aniline in a mixture of concentrated HCl and 100 mL of water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring. c. Dissolve sodium nitrite in 40 mL of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. d. Stir for an additional 30 minutes at 0-5 °C. The resulting clear solution of the diazonium salt is used immediately.
-
Japp-Klingemann Coupling: a. In a separate 2 L beaker, dissolve ethyl 2-methylacetoacetate and sodium acetate in 200 mL of ethanol. b. Cool this solution to 0-5 °C in an ice bath. c. Add the cold diazonium salt solution from step 1d slowly to the β-ketoester solution with constant stirring. d. A yellow-orange precipitate (the hydrazone) will form. Allow the reaction to stir at 0-5 °C for 1 hour, then at room temperature for 2 hours. e. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. f. Dry the solid product, ethyl 2-(2-(4-(benzyloxy)phenyl)hydrazono)propanoate, under vacuum.
-
Expected Yield: 75-85%
-
Step 4: Fischer Indole Synthesis
Rationale: The Fischer indole synthesis is a classic acid-catalyzed reaction that converts arylhydrazones into indoles.[12][13][14] The hydrazone undergoes a[15][15]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[12][16] Polyphosphoric acid (PPA) is an excellent catalyst for this transformation as it serves as both the acid and a dehydrating agent.[15][17][18][19]
Reaction: Hydrazone Intermediate → Ethyl 5-(benzyloxy)-1H-indole-3-carboxylate
| Reagent | MW ( g/mol ) | Amount | Moles |
| Hydrazone Intermediate | 326.37 | 32.6 g | 0.10 |
| Polyphosphoric Acid (PPA) | - | ~150 g | - |
Protocol:
-
Pre-heat polyphosphoric acid to 80-90 °C in a 500 mL beaker with mechanical stirring to reduce its viscosity.[17]
-
Carefully add the hydrazone intermediate in portions to the hot PPA. An exothermic reaction will occur.
-
Once the addition is complete, heat the mixture to 100-110 °C and maintain for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to ~60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
The crude indole product will precipitate. Stir until all the ice has melted.
-
Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude solid from ethanol to yield pure ethyl 5-(benzyloxy)-1H-indole-3-carboxylate.
-
Expected Yield: 60-70%
-
Step 5: Saponification of the Ester
Rationale: The final product requires a carboxylic acid at the C3 position, not an ester. Saponification (base-catalyzed hydrolysis) is a standard method to convert the ethyl ester into the corresponding carboxylate salt, which is then protonated to give the carboxylic acid.
Reaction: Ethyl 5-(benzyloxy)-1H-indole-3-carboxylate → 5-(Benzyloxy)-1H-indole-3-carboxylic acid
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Indole Ester | 295.33 | 29.5 g | 0.10 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 11.2 g | 0.20 | 2.0 |
| Ethanol | 46.07 | 200 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
Protocol:
-
Dissolve the indole ester in ethanol in a 500 mL round-bottom flask.
-
Add a solution of potassium hydroxide in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: 90-98%
-
Step 6: Deprotection via Catalytic Hydrogenation
Rationale: The final step is the removal of the benzyl protecting group to reveal the free 5-hydroxy group. Catalytic hydrogenation is the most efficient method for this transformation.[20] Palladium on carbon (Pd/C) is a highly effective catalyst for cleaving benzyl ethers without affecting the indole ring.[21]
Reaction: 5-(Benzyloxy)-1H-indole-3-carboxylic acid → this compound
| Reagent | MW ( g/mol ) | Amount | Moles |
| Benzyl-protected Indole | 267.28 | 26.7 g | 0.10 |
| Palladium on Carbon (10% Pd/C) | - | 2.7 g | 10% w/w |
| Methanol or Ethyl Acetate | - | 300 mL | - |
| Hydrogen (H₂) | 2.02 | - | Balloon or Parr shaker |
Protocol:
-
In a hydrogenation flask (e.g., a Parr bottle), dissolve the 5-(benzyloxy)-1H-indole-3-carboxylic acid in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel, evacuate the air, and introduce hydrogen gas (a balloon is sufficient for small scale, or use a Parr hydrogenator at 40-50 psi for larger scale).
-
Stir the reaction vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Evaporate the combined filtrates under reduced pressure. The resulting solid is the final product, this compound. Further purification can be done by recrystallization if necessary.
-
Expected Yield: >95%
-
Final Characterization: Confirm structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and compare melting point to literature values.
-
Mechanistic Visualization
The core of this synthesis lies in the Japp-Klingemann reaction followed by the Fischer indole cyclization. The mechanism involves the formation of a hydrazone which then undergoes an acid-catalyzed sigmatropic rearrangement and cyclization.
Figure 2: Simplified mechanism of the Fischer Indole Synthesis step.
Conclusion
This application note details a reliable and scientifically sound protocol for the synthesis of this compound. By substituting the impractical starting material with the viable precursor 4-aminophenol, this guide provides researchers with a clear, safe, and reproducible pathway to a valuable chemical intermediate. The step-by-step instructions, coupled with explanations of the chemical rationale and necessary safety precautions, are designed to empower drug development professionals to successfully synthesize this target molecule.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
PubMed. (2018). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]
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Slideshare. (n.d.). Japp klingemann reaction. [Link]
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chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]
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ACS Publications. (2022). Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spir. [Link]
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Sciencemadness.org. (n.d.). New selective O-debenzylation of phenol with Mg/MeOH. [Link]
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Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
-
ResearchGate. (2012). The Japp‐Klingemann Reaction. [Link]
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YouTube. (2020). Japp Klingemann Reaction. [Link]
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Semantic Scholar. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. [Link]
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Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
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Canadian Science Publishing. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. [Link]
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RSC Publishing. (n.d.). Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. [Link]
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Química Organica.org. (n.d.). Fisher's synthesis of indole. [Link]
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ACS Publications. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. [Link]
-
ACS Publications. (2023). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
ACS Publications. (2022). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. [Link]
-
Canadian Science Publishing. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-benzyloxyphenoxy)propionate. [Link]
- Google Patents. (n.d.).
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. [Link]
-
Merck Millipore. (n.d.). 5-(Benzyloxy)indole 95. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Mepindolol. [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 2-[p-(benzyloxy)phenoxy]propionate. [Link]
-
Scientific Laboratory Supplies. (n.d.). 5-(Benzyloxy)indole, 95%. [Link]
-
PubMed. (2007). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids. [Link]
- Google Patents. (n.d.). CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy)
-
ResearchGate. (2012). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. [Link]
-
ResearchGate. (2019). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. [Link]
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5-Hydroxy-1H-indole-3-carboxylic Acid: A Versatile Precursor for the Development of Novel Anticancer Agents
Introduction: The Enduring Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] Its inherent ability to interact with a multitude of biological targets has cemented its importance in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics. The advantages of indole-containing drugs are manifold, including their potential for straightforward synthesis, favorable bioavailability, and often, reduced toxicity compared to other cytotoxic agents. A significant number of indole derivatives have received FDA approval for cancer treatment, underscoring the clinical relevance of this chemical motif.[2]
Among the vast family of indole-based compounds, derivatives of 5-hydroxy-1H-indole-3-carboxylic acid have emerged as a particularly promising class of anticancer agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of these compounds as potential cancer therapeutics. We will delve into detailed protocols, the rationale behind experimental design, and the critical signaling pathways modulated by these promising molecules.
Synthetic Strategies: Building the this compound Core and its Derivatives
The synthesis of this compound and its derivatives can be approached through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the indole ring.
Protocol 1: Synthesis of the Precursor - this compound
A common and effective method for the synthesis of 5-hydroxyindole derivatives is the Nenitzescu indole synthesis .[3][4][5] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.
Reaction Scheme:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate + Alkyl/Aryl Halide → N-substituted ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate → N-substituted 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
Figure 1. Simplified signaling pathway of apoptosis induction by 5-hydroxyindole-3-carboxylic acid derivatives via survivin inhibition.
Quantitative Data on Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Compound ID | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | 4-Methoxyphenyl (ester) | MCF-7 (Breast) | 4.7 | [6] |
| 5a | Butyl (ester) | MCF-7 (Breast) | < 10 | [6] |
| 5l | 4-Methylbenzyl (ester) | MCF-7 (Breast) | < 10 | [6] |
| 6c | Propyl (acid) | MCF-7 (Breast) | 37.7 ± 3.6 | [7] |
| 10b | Phenyl (acid) | MCF-7 (Breast) | 31.8 ± 2.0 | [7] |
| 6b | Ethyl (acid) | HepG2 (Liver) | 6.9 | [7] |
| 6g | Cyclohexyl (acid) | HepG2 (Liver) | 8.6 | [7] |
| 6a | Butyl (acid) | HepG2 (Liver) | 11.8 | [7] |
| 6d | 4-Methoxyphenyl (acid) | HepG2 (Liver) | 15.29 | [7] |
Experimental Protocols
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Figure 2. Experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software program.
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the levels of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, following treatment with this compound derivatives.
Step-by-Step Protocol:
-
Protein Extraction:
-
Culture and treat the cancer cells with the test compounds as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the BCA or Bradford assay, to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ) and normalize the expression of the target proteins to the loading control.
-
Conclusion and Future Perspectives
This compound and its derivatives represent a promising avenue for the development of novel anticancer agents. Their ability to be synthesized through established chemical routes and their targeted mechanism of action, particularly the inhibition of the key anti-apoptotic protein survivin, make them attractive candidates for further preclinical and clinical investigation. The protocols and data presented in this application note provide a solid foundation for researchers to explore the therapeutic potential of this important class of indole compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as exploring their efficacy in in vivo cancer models.
References
- B. P., B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. TSI Journals.
- Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868.
- Jhanwar, A., et al. (n.d.).
- Li, F., et al. (2008). Survivin: Key Regulator of Mitosis and Apoptosis and Novel Target for Cancer Therapeutics. Journal of Cellular and Molecular Medicine.
- Mita, A. C., Mita, M. M., & Nawrocki, S. T. (2008). Survivin: Key Regulator of Mitosis and Apoptosis and Novel Target for Cancer Therapeutics.
-
Nenitzescu Indole Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Saleh, M. C., et al. (2004). Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis.
-
SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
- Warnecke, A., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry.
- Chen, X., et al. (2016).
- Allen, G. R., Jr. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry.
-
Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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- 7. aacrjournals.org [aacrjournals.org]
Application Note: Quantitative Analysis of 5-Hydroxy-1H-indole-3-carboxylic Acid in Human Urine using HPLC with Fluorescence Detection
Abstract
This application note presents a detailed, validated protocol for the quantitative determination of 5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA) in human urine. The methodology utilizes solid-phase extraction (SPE) for robust sample clean-up, followed by reversed-phase high-performance liquid chromatography (HPLC) with native fluorescence detection for sensitive and selective analysis. This protocol is designed for researchers, scientists, and drug development professionals investigating metabolic pathways involving indole compounds.
Introduction: The Significance of Indole Metabolites
Indole derivatives are a class of bioactive molecules originating from the metabolism of the essential amino acid, tryptophan. The quantification of these metabolites in biological fluids like urine is critical for understanding various physiological and pathological states. One of the most clinically significant indole metabolites is 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of serotonin. Elevated urinary 5-HIAA is a key biomarker for the diagnosis and monitoring of neuroendocrine tumors (NETs), particularly carcinoid tumors.[1][2]
This compound (5-HICA) is a structurally analogous compound to 5-HIAA. While it is less studied as a primary biomarker, it is frequently utilized as an ideal internal standard in validated assays for 5-HIAA due to its similar chemical properties and chromatographic behavior.[3][4] However, understanding the endogenous levels of 5-HICA or its presence as a metabolite of xenobiotics requires a dedicated and validated analytical method where it is the target analyte. This protocol provides the framework for such an analysis, leveraging the intrinsic fluorescence of the 5-hydroxyindole moiety for highly sensitive detection.[5][6]
Principle of the Method
The analytical workflow is founded on a two-stage process: sample purification followed by chromatographic analysis.
-
Solid-Phase Extraction (SPE): Urine is a complex matrix containing numerous compounds that can interfere with HPLC analysis. A reversed-phase SPE procedure is employed to selectively isolate 5-HICA and other hydrophobic indole derivatives while eliminating salts, polar waste products, and other interferences. This step is critical for enhancing the longevity of the analytical column and improving the accuracy of the results.[7][8]
-
HPLC with Fluorescence Detection (FLD): The purified extract is injected into a reversed-phase HPLC system. The separation is achieved on a C18 stationary phase with an acidic mobile phase to ensure the analyte is in its neutral, protonated form, leading to optimal retention and peak shape.[9] Detection is performed using a fluorescence detector, capitalizing on the native fluorescence of the 5-hydroxyindole ring structure, which provides excellent sensitivity and selectivity, minimizing the need for complex derivatization procedures.[5][10]
Materials and Reagents
-
Standards: this compound (≥98% purity), 5-Hydroxy-1H-indole-3-acetic acid (Internal Standard, IS, ≥98% purity).
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS Grade), Acetic Acid (Glacial, ACS Grade), Hydrochloric Acid (ACS Grade).
-
SPE Cartridges: Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL).
-
Sample Collection: 24-hour urine collection containers with 10 mL of 6M HCl as a preservative.
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a pump, degasser, autosampler, column thermostat, and fluorescence detector.
-
Analytical Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
| Parameter | Condition |
| Mobile Phase | 25 mM Sodium Acetate buffer with 15% Methanol, pH adjusted to 4.5 with Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 285 nm, Emission: 340 nm |
| Table 1: HPLC-FLD Chromatographic Conditions. |
Causality Behind Choices:
-
Acidic Mobile Phase (pH 4.5): The pKa of the carboxylic acid group on 5-HICA is approximately 4-5. Maintaining the mobile phase pH at or below this pKa ensures the molecule is in its neutral form, which increases its retention on the nonpolar C18 stationary phase and prevents peak tailing that occurs with ionized species.
-
Fluorescence Detection Wavelengths: The selected excitation (285 nm) and emission (340 nm) wavelengths are optimal for the 5-hydroxyindole ring system, providing a strong signal for the analyte while minimizing background noise from other compounds in the urine matrix.[5][10]
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-HICA and 5-HIAA (IS) in 10 mL of methanol, respectively.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by spiking appropriate volumes of the working standard solution into a drug-free urine pool.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 2.5, 7.5 µg/mL) from a separate stock solution to ensure independent verification of the calibration curve.
Urine Sample Preparation: Solid-Phase Extraction
This protocol is a self-validating system; the inclusion of an internal standard (IS) just before extraction corrects for any variability or loss during the multi-step process.
-
Sample Pre-treatment: Centrifuge urine samples at 2000 x g for 10 minutes to remove particulate matter. Transfer 1.0 mL of the supernatant to a clean tube.
-
Internal Standard Spiking: Add 20 µL of a 10 µg/mL 5-HIAA (IS) solution to each sample, calibrator, and QC. Vortex briefly.
-
SPE Cartridge Conditioning:
-
Pass 2 mL of Methanol through the C18 SPE cartridge.
-
Pass 2 mL of Deionized Water through the cartridge.
-
Pass 2 mL of 0.1 M Formic Acid through the cartridge. Do not allow the sorbent to dry.[11]
-
-
Sample Loading: Load the pre-treated urine sample (1.0 mL) onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of Deionized Water to remove salts.
-
Wash the cartridge with 2 mL of 20% Methanol in water to remove polar interferences.
-
-
Elution: Elute the analyte (5-HICA) and IS with 2 mL of Methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the HPLC mobile phase. Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it must be validated according to established guidelines (e.g., ICH, FDA).[12][13] The following parameters should be assessed to confirm the method is a self-validating system suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity & Range | Correlation coefficient (r²) > 0.995 | Ensures a direct proportional relationship between concentration and detector response across a defined range. |
| Accuracy (% Recovery) | 85 - 115% at three concentrations | Confirms the closeness of the measured value to the true value, assessing extraction efficiency and matrix effects. |
| Precision (% RSD) | Intra-day < 15%, Inter-day < 15% | Demonstrates the reproducibility of the method over short (intra-day) and long (inter-day) periods. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Specificity | No interfering peaks at the retention time of the analyte and IS in blank urine | Verifies that the detector signal is solely from the analyte of interest, free from matrix or other interferences. |
| Table 2: Key Method Validation Parameters and Typical Acceptance Criteria. |
Metabolic Context of 5-Hydroxyindoles
The primary metabolic route for tryptophan leads to the production of serotonin, which is subsequently metabolized to 5-HIAA. 5-HICA shares the core 5-hydroxyindole structure, indicating a related metabolic origin. Understanding this pathway provides context for the analysis.
References
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Internal Standard 5-HIAA. Chromsystems.
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Technical Support Center: Optimization of Chromatographic Separation for 5-Hydroxyindole and its Metabolites. Benchchem.
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High-performance liquid chromatographic determination of 5-hydroxyindoles by post-column fluorescence derivatization. PubMed.
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Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. Agilent Technologies.
-
Liquid-chromatographic determination of urinary 5-hydroxy-3-indoleacetic acid, with fluorescence detection. PubMed.
-
A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. PubMed.
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Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. PubMed.
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A Comparative Guide to Method Validation for Urinary Phthalate Metabolite Quantification. Benchchem.
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VMA, HVA and 5-HIAA in Urine. Teknokroma.
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A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine. Restek.
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Analytical validation of an HPLC assay for urinary albumin. PubMed.
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Simultaneous determination of serotonin and 5-hydroxyindole-3-acetic acid in human urine by automated precolumn derivatization and semi-microbore column liquid chromatography with fluorescence detection. PubMed.
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Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method. PubMed.
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Determination of 5-hydroxytryptamine, 5-hydroxyindoleacetic acid and tryptophan in plasma and urine by HPLC with fluorimetric detection. PubMed.
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Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH).
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HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
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Method validation strategies involved in non-targeted metabolomics. ScienceDirect.
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5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels. Medscape.
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Application Notes and Protocols for the Use of 5-Hydroxy-1H-indole-3-carboxylic Acid as a Chemical Standard
Introduction: The Role of Indole Carboxylic Acids in Research
5-Hydroxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of compounds featuring a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This particular derivative is structurally related to key endogenous molecules and metabolites, making it a valuable tool in various scientific disciplines. Its significance is underscored by its relationship to serotonin (5-hydroxytryptamine) and its major metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA). While 5-HIAA is extensively studied as a biomarker for certain diseases, including carcinoid tumors, this compound serves as a crucial reference material for the development and validation of analytical methods aimed at quantifying indole derivatives in complex biological matrices.[1][2] Furthermore, indole-3-carboxylic acid derivatives are being explored for their potential therapeutic properties, including enhancing the efficacy of anti-cancer drugs.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chemical standard. It covers the fundamental properties, safe handling procedures, and detailed protocols for its application in chromatography and spectroscopy.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical standard is paramount for its proper storage, handling, and use in generating reliable and reproducible data.
Key Properties
The essential properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [5] |
| Molecular Weight | 177.16 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 3705-21-3 | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [6] |
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to ensure personnel safety and maintain its integrity as a standard.
-
Safety Precautions : This compound can cause skin and serious eye irritation, as well as respiratory irritation.[5][7] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
-
Storage Conditions : To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[6][9] The recommended storage temperature is between 2-8°C.[6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong acids.[8]
Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is the foundation of quantitative analysis. The following protocols outline the steps for preparing solutions of this compound.
Workflow for Standard Solution Preparation
The general workflow for preparing standard solutions is depicted below.
Caption: Workflow for preparing standard solutions.
Protocol for Preparing a 1 mg/mL Primary Stock Solution
-
Preparation : Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing : Accurately weigh approximately 10 mg of the solid standard using an analytical balance.
-
Dissolution : Quantitatively transfer the weighed standard to a 10 mL volumetric flask. Add a small amount of a suitable solvent (e.g., methanol or DMSO) to dissolve the solid.
-
Dilution : Once fully dissolved, dilute to the mark with the same solvent.
-
Mixing : Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage : Transfer the stock solution to a labeled, amber glass vial and store at -20°C.
Protocol for Preparing Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution. These are used to construct a calibration curve for instrument quantification.
-
Intermediate Dilution : Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution 1:10 with the mobile phase or a compatible solvent.
-
Serial Dilutions : Perform a series of dilutions from the intermediate stock to create a range of concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
Application in High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. This compound can be used as a standard for method development and for the quantification of related indole compounds. While specific methods for this exact compound are not as prevalent as for its metabolite, 5-HIAA, the principles of reversed-phase chromatography are directly applicable.
General HPLC Workflow for Analysis
The following diagram illustrates a typical workflow for analyzing a sample using HPLC.
Caption: General workflow for HPLC analysis.
Protocol for Establishing a Calibration Curve
-
System Equilibration : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection of Standards : Inject equal volumes of each working standard solution, starting with the lowest concentration.
-
Data Acquisition : Record the chromatograms and integrate the peak area corresponding to this compound for each standard.
-
Calibration Curve Construction : Plot the peak area versus the corresponding concentration.
-
Linear Regression : Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the linearity range. An R² value > 0.99 is generally considered acceptable.
Example HPLC Method Parameters
The following are suggested starting parameters for an HPLC method, which should be optimized for your specific instrument and application. These parameters are adapted from methods used for the closely related compound, 5-HIAA.[10][11]
| Parameter | Suggested Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection | UV at ~280 nm or fluorescence (Excitation: ~285 nm, Emission: ~340 nm) |
Application in UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for the quantification of this compound in simple solutions. The indole chromophore exhibits characteristic absorption in the UV range.
Protocol for UV-Vis Quantification
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blank Measurement : Fill a cuvette with the same solvent used to prepare the standards and use this to zero the instrument.
-
Standard Measurement : Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax). For indole-3-carboxylic acid, a characteristic absorption maximum is observed around 278 nm.[12]
-
Calibration Curve : Plot absorbance versus concentration and perform a linear regression to determine the relationship, in accordance with the Beer-Lambert law.
Application in Drug Development and Metabolic Research
In drug development, indole derivatives are investigated for a wide range of therapeutic activities.[4][13] this compound can serve as a reference standard in the synthesis of novel compounds and as a starting material for creating a library of related molecules.[4] In metabolic research, while 5-HIAA is the primary metabolite of interest for serotonin, understanding the chromatographic and spectroscopic behavior of related indole carboxylic acids is essential for developing robust analytical methods capable of resolving and quantifying multiple metabolites simultaneously.[14][15] The use of isotopically labeled standards, such as deuterated versions of the analyte, is a common practice in LC-MS/MS methods to improve accuracy and precision.[14][16]
Conclusion
This compound is a valuable chemical standard for a variety of applications in research and development. Its structural similarity to important biological molecules necessitates its availability as a high-purity reference material for the development of specific and sensitive analytical methods. By following the protocols and guidelines outlined in this document, researchers can ensure the accurate and reliable use of this standard in their work, contributing to the generation of high-quality scientific data.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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A. V. Kumar, P. S., & S. S. K. (2021). 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders. Journal of Young Pharmacists, 13(4), 343–347. Available at: [Link]
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Frank, E. L. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195–204. Available at: [Link]
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PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Restek. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine. Available at: [Link]
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Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biochemistry, 10(2), 94-102. Available at: [Link]
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ResearchGate. Overlaid chromatograms of 5-HIAA (black) and IS (grey) of a healthy... Available at: [Link]
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Chromsystems. 5-HIAA in Urine - HPLC. Available at: [Link]
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Metabolomics Workbench. This compound. NIH Data Repository. Available at: [Link]
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Kågedal, B., & Goldstein, D. S. (1988). Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection. Journal of Chromatography, Biomedical Applications, 429, 177–183. Available at: [Link]
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Koeberle, A., Haberl, E. M., Rossi, A., Pergola, C., Dehm, F., Northoff, H., Troschuetz, R., Sautebin, L., & Werz, O. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7846–7854. Available at: [Link]
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Association for Clinical Biochemistry and Laboratory Medicine. 5-Hydroxyindoleacetic acid (urine, plasma). Available at: [Link]
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Zhang, Y., Wang, M., Xu, L., & Liu, B. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Molecules, 19(12), 20087–20101. Available at: [Link]
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ResearchGate. Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Available at: [Link]
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ResearchGate. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry-Comparison with HPLC methodology. Available at: [Link]
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Human Metabolome Database. Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Available at: [Link]
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Appendino, G., De Petrocellis, L., Moriello, A. S., & Di Marzo, V. (2018). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 23(10), 2465. Available at: [Link]
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ResearchGate. Biogenesis and metabolism of 5-hydroxyindole compounds. Available at: [Link]
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ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde,... Available at: [Link]
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Tenny, S., & Boktor, S. W. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. In StatPearls. StatPearls Publishing. Available at: [Link]
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Andonovski, B. S. (2006). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Acta Chimica Slovenica, 53(3), 299-305. Available at: [Link]
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PubChem. Indole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
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NIH. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link]
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Derivatization of 5-Hydroxy-1H-indole-3-carboxylic acid for fluorescence detection
Application Notes & Protocols
Abstract
5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA) is an indole derivative of significant interest in biomedical research, often studied in relation to metabolic pathways and as a potential biomarker. Direct quantification of 5-HICA in complex biological matrices can be challenging due to low endogenous concentrations and the presence of interfering substances. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemical derivatization of 5-HICA to introduce a fluorescent tag. This process dramatically enhances detection sensitivity and selectivity, enabling robust quantification using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We present three distinct, field-proven strategies targeting the molecule's primary functional groups: the carboxylic acid, the phenolic hydroxyl, and the indole nucleus itself. Each section explains the underlying chemical principles, provides step-by-step protocols, and discusses the rationale behind experimental choices to ensure reliable and reproducible results.
Introduction: The Rationale for Derivatization
The native fluorescence of indole compounds, while useful, is often insufficient for trace-level quantification in complex samples like urine or plasma.[1][2] Chemical derivatization is a powerful pre-analytical technique that covalently attaches a fluorophore (a molecule with strong fluorescent properties) to the target analyte.[3] An ideal derivatization strategy for 5-HICA should be:
-
Specific: The reaction should selectively target a functional group on 5-HICA with minimal side reactions.
-
Quantitative: The reaction should proceed to completion or with high, reproducible yields.
-
Stable: The resulting fluorescent derivative must be stable throughout the sample preparation and analytical separation process.
-
Sensitive: The attached fluorophore should possess a high molar absorptivity and quantum yield, resulting in a strong fluorescence signal.
5-HICA offers three primary sites for chemical modification, allowing for versatile derivatization approaches.
Caption: Reactive sites on 5-HICA for fluorescent derivatization.
Strategy 1: Esterification of the Carboxylic Acid Group
Targeting the carboxylic acid moiety is a common and effective strategy. The reaction typically involves esterification, converting the non-fluorescent acid into a highly fluorescent ester. A variety of reagents, including coumarin analogues, anthracenes, and pyrene derivatives, have been successfully used for this purpose.[4][5][6]
Principle: We will focus on derivatization using a fluorescent alkyl halide, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), a classic and robust reagent. The reaction proceeds via nucleophilic substitution, where the carboxylate anion of 5-HICA attacks the bromomethyl group of the reagent. To facilitate this, a catalyst such as a crown ether or a phase-transfer catalyst is used to form a more nucleophilic ion pair in an aprotic solvent.
Protocol 2.1: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
A. Materials & Reagents
-
5-HICA Standard
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Acetonitrile (ACN), HPLC grade, anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Hydrochloric Acid (HCl), 0.1 M
-
Ethyl Acetate
-
Deionized Water
B. Reagent Preparation
-
5-HICA Stock Solution (1 mg/mL): Dissolve 10 mg of 5-HICA in 10 mL of Acetonitrile. Store at -20°C. Prepare fresh working standards by diluting this stock.
-
Derivatization Reagent (Br-Mmc, 2 mg/mL): Dissolve 20 mg of Br-Mmc in 10 mL of Acetonitrile. This solution is light-sensitive; store in an amber vial at 4°C for up to one week.
-
Catalyst Solution (K₂CO₃ with 18-Crown-6): Prepare a suspension of 10 mg/mL K₂CO₃ and 2 mg/mL 18-Crown-6 in Acetonitrile. Vortex thoroughly before each use.
C. Step-by-Step Protocol
-
Pipette 100 µL of the 5-HICA standard or sample (pre-extracted and dissolved in ACN) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Derivatization Reagent (Br-Mmc solution).
-
Add 50 µL of the Catalyst Solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 30 minutes in a heating block, protected from light.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of deionized water and 500 µL of ethyl acetate to partition the derivative.
-
Vortex for 1 minute, then centrifuge at 5,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) containing the fluorescent derivative to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase for analysis.
D. Rationale & Self-Validation
-
Causality: The anhydrous K₂CO₃ deprotonates the carboxylic acid, forming the carboxylate anion. 18-Crown-6 complexes the potassium ion, increasing the nucleophilicity of the carboxylate, thereby accelerating the reaction with Br-Mmc.[4]
-
Validation: A reagent blank (substituting the 5-HICA sample with pure ACN) should be run in parallel. The resulting chromatogram should show a peak for unreacted, hydrolyzed reagent but no peak at the retention time of the 5-HICA derivative. A calibration curve prepared from derivatized standards should exhibit excellent linearity (r² > 0.99).
Strategy 2: Labeling the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the 5-position is another excellent target for derivatization. Reagents that react with phenols, such as sulfonyl chlorides, are highly effective. Dansyl chloride is a widely used fluorogenic reagent that reacts with phenols under alkaline conditions to form stable, highly fluorescent sulfonated esters.[7]
Principle: The reaction requires a basic environment (pH > 9) to deprotonate the phenolic hydroxyl group, transforming it into a potent nucleophile. This phenoxide ion then attacks the electrophilic sulfur atom of dansyl chloride, displacing the chloride and forming the fluorescent dansyl-ether derivative.
Protocol 3.1: Derivatization with Dansyl Chloride
A. Materials & Reagents
-
5-HICA Standard
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
-
Acetone, HPLC grade
-
Sodium Bicarbonate Buffer (100 mM, pH 10.0)
-
Proline Solution (10 mg/mL in water)
-
Methanol, HPLC grade
B. Reagent Preparation
-
5-HICA Stock Solution (1 mg/mL): Dissolve 10 mg of 5-HICA in 10 mL of Methanol.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 25 mg of Dansyl Chloride in 5 mL of Acetone. This reagent is moisture-sensitive and should be prepared fresh before use.
C. Step-by-Step Protocol
-
Pipette 100 µL of the 5-HICA standard or aqueous sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Sodium Bicarbonate Buffer (pH 10.0).
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate at 45°C for 45 minutes in the dark.
-
To quench the reaction and remove excess dansyl chloride, add 50 µL of the Proline solution. Proline has a primary amine that rapidly reacts with the remaining reagent.
-
Vortex and let stand for 10 minutes at room temperature.
-
The sample is now ready for direct injection into an HPLC system or can be further purified if necessary.
D. Rationale & Self-Validation
-
Causality: The high pH is critical for deprotonating the phenol, which is the rate-limiting step. Acetone is used as the solvent for the reagent as it is miscible with the aqueous buffer and does not interfere with the reaction.[7] Proline is an effective quenching agent as its primary amine is more reactive towards dansyl chloride than the hydroxyl groups of water.
-
Validation: The reagent blank will show a large peak corresponding to dansyl-proline and hydrolyzed dansyl chloride (dansyl sulfonic acid). These should be chromatographically resolved from the desired 5-HICA-dansyl derivative.
Strategy 3: Condensation with the 5-Hydroxyindole Nucleus
This advanced strategy does not target the appended functional groups but instead the core 5-hydroxyindole structure itself. Certain reagents can undergo a condensation reaction with 5-hydroxyindoles in the presence of an oxidizing agent to form highly fluorescent, rigid cyclic structures. A well-documented method for the closely related 5-hydroxyindoleacetic acid (5-HIAA) uses 1,2-diphenylethylenediamine (DPE).[8]
Principle: In the presence of an oxidizing agent like potassium hexacyanoferrate(III), the 5-hydroxyindole moiety of 5-HICA is oxidized. This activated intermediate then reacts with both amine groups of DPE, cyclizing to form a complex, stable fluorophore. This method offers exceptional specificity for 5-hydroxyindoles.
Protocol 4.1: Derivatization with 1,2-Diphenylethylenediamine (DPE)
A. Materials & Reagents
-
5-HICA Standard
-
1,2-Diphenylethylenediamine (DPE)
-
Potassium Hexacyanoferrate(III), K₃[Fe(CN)₆]
-
Hydrochloric Acid (HCl), 2.0 M
-
Methanol, HPLC grade
B. Reagent Preparation
-
5-HICA Stock Solution (1 mg/mL): Dissolve 10 mg of 5-HICA in 10 mL of Methanol.
-
DPE Reagent (0.1% w/v): Dissolve 100 mg of DPE in 100 mL of 2.0 M HCl.
-
Oxidizing Agent (0.1% w/v): Dissolve 100 mg of K₃[Fe(CN)₆] in 100 mL of deionized water. Store in the dark and prepare fresh weekly.
C. Step-by-Step Protocol
-
Pipette 100 µL of the 5-HICA standard or sample into a glass test tube.
-
Add 100 µL of the DPE Reagent.
-
Add 100 µL of the Oxidizing Agent.
-
Vortex the mixture.
-
Incubate at room temperature for 3 minutes. The reaction is rapid.
-
The reaction mixture is now ready for direct injection into the HPLC system.
D. Rationale & Self-Validation
-
Causality: The hexacyanoferrate(III) acts as a one-electron oxidant, which is necessary to initiate the condensation-cyclization cascade with DPE. The strong acidic condition of the DPE reagent stabilizes the reagent and facilitates the reaction.[8]
-
Validation: This is a fluorogenic reaction, meaning the reagents themselves are non-fluorescent. A reagent blank should produce a clean baseline at the detection wavelengths, providing excellent signal-to-noise. The specificity of the reaction can be confirmed by attempting to derivatize indole-3-carboxylic acid (which lacks the 5-OH group); no fluorescent product should form.
Analytical Workflow and Data Summary
A typical analytical workflow involves derivatization followed by separation and detection. Reverse-phase HPLC is the method of choice for separating the derivatized 5-HICA from reagents and other matrix components.[9][10]
Caption: General experimental workflow for 5-HICA analysis.
Table 1: Comparison of Derivatization Strategies
| Parameter | Strategy 1 (Br-Mmc) | Strategy 2 (Dansyl-Cl) | Strategy 3 (DPE) |
| Target Group | Carboxylic Acid | Phenolic Hydroxyl | 5-Hydroxyindole Nucleus |
| Reaction Time | 30 min | 45 min | 3 min |
| Reaction Temp. | 60°C | 45°C | Room Temperature |
| Reaction pH | Neutral (aprotic) | Alkaline (pH 10) | Acidic (2M HCl) |
| Typical λex | ~325 nm | ~340 nm | ~345 nm |
| Typical λem | ~390 nm | ~520 nm | ~480 nm |
| Key Advantage | Targets common functional group | Large Stokes shift | High specificity, rapid reaction |
| Key Consideration | Requires catalyst, workup step | Reagent is moisture sensitive | Specific to 5-hydroxyindoles |
References
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Imai, K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
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Carlson, R. M., et al. (1982). Phenol Analysis Using 2-Fluorenesulfonyl Chloride as a UV-Fluorescent Derivatizing Agent. Journal of Chromatographic Science, 20(2), 74-79. [Link]
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Xie, Z., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 50(6), 481-486. [Link]
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Soper, S. A., & Lunte, S. M. (1992). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Applied Spectroscopy, 46(1), 153-159. [Link]
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Iwaki, K., et al. (1995). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 120(6), 1663-1667. [Link]
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Kai, M., et al. (1998). Fluorescence derivatizing procedure for 5-hydroxytryptamine and 5-hydroxyindoleacetic acid using 1,2-diphenylethylenediamine reagent and their sensitive liquid chromatographic determination. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 25-31. [Link]
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Huber, K., & Werner, T. (2000). Liquid Chromatography with On-Line Electrochemical Derivatization and Fluorescence Detection for the Determination of Phenols. Analytical Chemistry, 72(5), 986-991. [Link]
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López-Andarias, J., et al. (2013). 8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols. Organic & Biomolecular Chemistry, 11(32), 5282-5286. [Link]
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Lawrence, J. F., & Frei, R. W. (1972). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatography A, 66(1), 93-99. [Link]
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Kumar, P., et al. (2012). Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. Polymers, 4(2), 1089-1100. [Link]
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Saito, K., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6(11), 865-873. [Link]
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Wahlund, K. G., & Edlén, B. (1981). Simple and rapid determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column. Clinica Chimica Acta, 110(1), 71-76. [Link]
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Nohta, H., et al. (2004). Simultaneous determination of serotonin and 5-hydroxyindole-3-acetic acid in human urine by automated precolumn derivatization and semi-microbore column liquid chromatography with fluorescence detection. Analytical Sciences, 20(12), 1687-1690. [Link]
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Chou, P. P., & Jaynes, P. K. (1985). Determination of urinary 5-hydroxyindole-3-acetic acid using solid-phase extraction and reversed-phase high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 167-171. [Link]
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Application Notes & Protocols: Leveraging 5-Hydroxy-1H-indole-3-carboxylic Acid for the Development of Novel Survivin Inhibitors
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Survivin (also known as BIRC5) is a unique member of the inhibitor of apoptosis protein (IAP) family, playing a pivotal role in both cell division and the suppression of apoptosis.[1][2][3] Its expression is highly upregulated in most human cancers while being nearly undetectable in terminally differentiated adult tissues, making it an exceptional and validated target for cancer therapy.[4][5][6][7] However, targeting survivin with small molecules has proven challenging due to its function as a nodal protein that lacks a conventional enzymatic active site.[7][8] This guide details the strategic application of the 5-hydroxy-1H-indole-3-carboxylic acid scaffold as a promising starting point for the rational design and development of potent and selective survivin inhibitors. We provide in-depth protocols for the biochemical and cellular characterization of these compounds, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
The Rationale for Targeting Survivin in Oncology
Survivin is a bifunctional protein critical for tumor maintenance. Its strategic importance stems from its dual roles:
-
Inhibition of Apoptosis: Cytoplasmic survivin can inhibit caspase activity, particularly caspase-9, a key initiator of the intrinsic apoptotic pathway.[9][10] This action shields cancer cells from programmed cell death signals induced by cellular stress or chemotherapy.[9][11]
-
Regulation of Mitosis: As a core component of the Chromosomal Passenger Complex (CPC), nuclear survivin is essential for accurate chromosome segregation and cytokinesis during cell division.[5][11] Its disruption leads to mitotic catastrophe and cell death.
This dual functionality makes survivin a critical node in cancer cell survival pathways. Inhibiting survivin is expected to compromise multiple signaling networks required for tumor maintenance, potentially sensitizing cancer cells to conventional therapies and overcoming drug resistance.[1][10]
Caption: Figure 1: Dual Roles of Survivin in Cancer Cells
The this compound Scaffold
The indole ring is a privileged pharmacophore in medicinal chemistry, found in numerous natural products and synthetic drugs with anticancer properties.[12][13] Specifically, indole analogs have been identified as effective scaffolds for survivin inhibitors.[14] The this compound structure combines key features that make it an attractive starting point for lead optimization:
-
Proven Core: The indole core is a recognized pharmacophore in survivin inhibitory agents.[14]
-
Multiple Modification Points: The scaffold offers several positions (N1, C2, and the carboxylic acid at C3) for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
-
Potential for Key Interactions: The hydroxyl and carboxylic acid groups can serve as crucial hydrogen bond donors and acceptors, facilitating interactions with target proteins.
A recent study highlighted the potential of 5-hydroxyindole-3-carboxylic acid derivatives as anti-breast cancer agents, with survivin inhibition being a key proposed mechanism.[14] This provides a strong rationale for further exploration.
Experimental Workflow for Inhibitor Development
A systematic approach is crucial for identifying and validating lead compounds. The workflow should progress from high-throughput biochemical assays to more complex cell-based and in vivo models.
Caption: Figure 2: Workflow for Survivin Inhibitor Development
Application Protocols
Protocol 1: Biochemical Assay - Survivin Dimerization (HTRF)
Rationale & Expertise: Survivin functions as a homodimer. Disrupting this dimerization is a key strategy for inhibition.[1] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay ideal for high-throughput screening.[15][16] It combines the low background of time-resolved fluorescence with the proximity-based signal of FRET.[17][18] We use a long-lifetime europium cryptate donor and a compatible acceptor. When the two tagged survivin monomers dimerize, energy transfer occurs. A small molecule inhibitor that disrupts dimerization will decrease the HTRF signal.
Materials:
-
Recombinant His-tagged Survivin
-
Recombinant GST-tagged Survivin
-
Anti-His-Europium Cryptate (Donor)
-
Anti-GST-d2 (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
HTRF-compatible microplate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each compound dilution into the 384-well plate. For controls, dispense 1 µL of DMSO (negative control, 100% activity) and 1 µL of a known survivin dimerization inhibitor (positive control).
-
Protein-Antibody Mix Preparation:
-
Prepare a solution of His-Survivin with Anti-His-Europium Cryptate in assay buffer.
-
Prepare a separate solution of GST-Survivin with Anti-GST-d2 in assay buffer.
-
Scientist's Note: Pre-incubating the proteins with their respective antibodies for 30-60 minutes can improve signal quality. Concentrations should be optimized but typically fall in the low nanomolar range.
-
-
Assay Reaction:
-
Dispense 10 µL of the His-Survivin/Donor mix to all wells.
-
Dispense 10 µL of the GST-Survivin/Acceptor mix to all wells. The final volume is 21 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader. Set the excitation wavelength to ~337 nm and read the dual emissions at 665 nm (acceptor) and 620 nm (donor).[18]
-
Data Analysis (Self-Validating System):
-
Calculate the HTRF ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control)).
-
Plot the % Inhibition against the compound concentration (log scale) and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of dimerization is inhibited).
-
Protocol 2: Cell-Based Assay - Cell Viability (XTT Assay)
Rationale & Expertise: After confirming biochemical activity, it is essential to determine if the compounds are cytotoxic to cancer cells that overexpress survivin. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[19] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, eliminating the solubilization step required for the older MTT assay.[20] This makes the protocol simpler and more suitable for high-throughput formats.[19]
Materials:
-
Cancer cell line known to overexpress survivin (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
XTT Reagent and Activation Solution
-
96-well clear-bottom tissue culture plates
-
Test compounds dissolved in DMSO
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be consistent and non-toxic (typically ≤ 0.5%).[19]
-
Controls (Critical for Validation):
-
Untreated Control: Cells with medium only (100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compounds.
-
Medium Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Remove the old medium and add 100 µL of medium containing the compounds or controls to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
XTT Reagent Addition:
-
Shortly before the end of incubation, prepare the XTT working solution by mixing the XTT reagent with the activation solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color in the untreated control wells has developed sufficiently.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.[19]
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability: % Viability = (Absorbance_Compound / Absorbance_Untreated_Control) * 100.
-
Plot % Viability against compound concentration (log scale) and fit a dose-response curve to determine the GI50 value (the concentration for 50% growth inhibition).
-
Protocol 3: Mechanistic Assay - Apoptosis Detection (Annexin V/PI Staining)
Rationale & Expertise: Since survivin is an inhibitor of apoptosis, a potent inhibitor should induce programmed cell death. The Annexin V assay is a standard method for detecting early-stage apoptosis.[21] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these cells.[21][23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[24] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[22]
Caption: Figure 3: Quadrant Analysis for Annexin V/PI Assay
Materials:
-
Cancer cell line and complete medium
-
6-well tissue culture plates
-
Test compound and a known apoptosis inducer (e.g., Staurosporine) as a positive control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its GI50 and 2x GI50 concentration for 24-48 hours. Include an untreated control, a vehicle (DMSO) control, and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting:
-
Collect the culture supernatant from each well, which contains floating apoptotic cells.
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their respective supernatant. This ensures all cells (live, apoptotic, necrotic) are collected.
-
-
Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[24]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Scientist's Note: It is crucial to also prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Analysis:
-
Using the single-stain controls, set the compensation to correct for spectral overlap.
-
Using the unstained and single-stain controls, set the quadrant gates as shown in Figure 3.
-
Quantify the percentage of cells in each quadrant: Live (lower-left), Early Apoptotic (lower-right), and Late Apoptotic/Necrotic (upper-right). A significant increase in the lower-right and upper-right quadrants compared to the vehicle control confirms apoptosis induction.
-
Data Presentation & Interpretation
For a lead optimization campaign, results should be summarized to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C2) | HTRF IC50 (µM) [Survivin Dimerization] | XTT GI50 (µM) [MCF-7 Cells] | Apoptosis Induction (% Annexin V+ at 10 µM) |
| Scaffold | H | CH₃ | > 50 | > 50 | < 5% |
| IND-01 | Propyl | CH₃ | 15.2 | 25.8 | 15% |
| IND-02 | Butyl | CH₃ | 8.5 | 12.1 | 35% |
| IND-03 | 4-Methoxyphenyl | CH₃ | 1.2 | 2.5 | 68% |
| IND-04 | 4-Chlorophenyl | CH₃ | 2.1 | 4.3 | 55% |
Data are hypothetical and for illustrative purposes only. Real data would be derived from the protocols described above.
Interpretation: The data in Table 1 suggest that adding a bulky aromatic substituent at the N1 position, such as a 4-methoxyphenyl group (IND-03), significantly enhances both biochemical and cellular activity compared to smaller alkyl groups. This provides a clear direction for the next round of synthesis and optimization.
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Application Notes and Protocols: 5-Hydroxy-1H-indole-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Unique Potential of the 5-Hydroxy-3-Carboxylic Acid Moiety
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis of a vast number of natural products, neurotransmitters like serotonin, and synthetic drugs.[1][2][3] Its unique electronic properties and geometric shape allow it to participate in various biological interactions, making it a "privileged scaffold" in drug design. Within this esteemed family of heterocycles, 5-Hydroxy-1H-indole-3-carboxylic acid represents a particularly versatile and powerful starting point for the development of novel therapeutic agents.
The strategic placement of the hydroxyl group at the 5-position and the carboxylic acid at the 3-position provides medicinal chemists with three key points for chemical modification: the indole nitrogen (N1), the hydroxyl group (C5-OH), and the carboxylic acid (C3-COOH). This trifecta of reactive sites allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the application of this scaffold, focusing on its utility in oncology and inflammatory diseases, complete with detailed synthetic and biological evaluation protocols.
Core Applications in Drug Discovery
The this compound scaffold has been successfully employed to generate potent modulators of various biological targets. Its derivatives have shown significant promise primarily in two therapeutic areas: oncology and anti-inflammatory drug discovery.
A Versatile Scaffold for Anticancer Agents
The development of novel anticancer therapeutics remains a high priority in medicinal chemistry. Derivatives of 5-hydroxyindole-3-carboxylic acid have demonstrated significant cytotoxic effects, particularly against breast cancer cell lines.[1][4]
Mechanism of Action Insight: Research suggests that the anticancer activity of these compounds is linked to the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis (programmed cell death) and regulating cell division.[1][4] By inhibiting survivin, these indole derivatives can re-engage the apoptotic pathway, leading to the selective death of cancer cells.
Diagram 1: Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism for indole-induced apoptosis.
A study involving the synthesis of 23 novel 5-hydroxyindole-3-carboxylic acid and ester derivatives revealed potent cytotoxicity against the MCF-7 human breast cancer cell line.[1][4] Notably, these compounds showed significantly less toxicity toward normal human dermal fibroblast cells, indicating a favorable therapeutic window.[1][4]
Data Presentation 1: Cytotoxicity of Lead Compounds
The following table summarizes the half-maximal effective concentration (EC50) values for the most potent compounds identified in the study.
| Compound ID | R Group (at Ester) | EC50 (µM) against MCF-7 Cells | Reference |
| 5d | 4-Methoxyphenyl | 4.7 | [1] |
| 5a | 4-Methylphenyl | < 10 | [1] |
| 5l | 4-Chlorophenyl | < 10 | [1] |
Table 1: Cytotoxicity data for lead 5-hydroxyindole-3-carboxylic acid ester derivatives against the MCF-7 breast cancer cell line.
The structure-activity relationship (SAR) data suggest that ester derivatives, particularly those with electron-donating groups in the para position of an aromatic ring, exhibit enhanced cytotoxic activity.[1]
A Scaffold for Potent Anti-inflammatory Drugs
Chronic inflammation is a key driver of numerous diseases. The arachidonic acid cascade is a central pathway in inflammation, producing pro-inflammatory lipid mediators like prostaglandins (PGs) and leukotrienes (LTs). Key enzymes in this pathway, microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), are prime targets for anti-inflammatory drugs.[5][6]
Derivatives of the ethyl 5-hydroxy-indole-3-carboxylate scaffold have been identified as potent dual inhibitors of both 5-LO and mPGES-1.[5][6] This dual inhibition is a highly desirable therapeutic strategy, as it can block two major inflammatory pathways simultaneously, potentially offering greater efficacy and a better side-effect profile than traditional NSAIDs.
Diagram 2: Inhibition of the Arachidonic Acid Cascade
Caption: Dual inhibition of mPGES-1 and 5-LO pathways.
Data Presentation 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Ethyl 2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | 5-LO (cell-free) | 0.7 | [5] |
| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | mPGES-1 (cell-free) | 0.6 | [6] |
Table 2: Half-maximal inhibitory concentration (IC50) values of lead indole derivatives against key inflammatory enzymes.
These findings highlight the potential of the 5-hydroxyindole scaffold to produce drugs that can effectively manage inflammatory conditions with a novel mechanism of action.[6]
Application Notes & Experimental Protocols
The following protocols are provided as a guide for researchers utilizing the this compound scaffold.
Protocol 1: General Synthesis of N-Substituted 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives
This protocol describes a typical procedure for the N-alkylation/arylation of the indole core, adapted from published methods.[1] The rationale is to explore how substitutions at the N1 position impact biological activity.
Workflow Diagram: Synthesis of N-Substituted Derivatives
Caption: General workflow for N-alkylation and saponification.
Materials:
-
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., benzyl bromide, butyl iodide)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure (Two-Step Synthesis):
Step A: N-Alkylation/Arylation
-
Rationale: The indole N-H proton is weakly acidic and can be deprotonated by a strong base like NaH to form a nucleophilic anion, which then reacts with an electrophilic alkyl/benzyl halide.
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 equivalent) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Add the corresponding alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-substituted ester intermediate. Purify by column chromatography if necessary.
Step B: Saponification to the Carboxylic Acid
-
Rationale: A base-catalyzed hydrolysis (saponification) is used to convert the ethyl ester to the corresponding carboxylic acid, which is often the final active compound or a precursor for further modification.
-
Dissolve the crude N-substituted ester from Step A in a mixture of EtOH and 10% aqueous NaOH solution.
-
Heat the mixture to reflux (typically 80-90 °C) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the EtOH under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final N-substituted 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid product.[1]
Protocol 2: In Vitro Cytotoxicity Evaluation by MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of the synthesized compounds on a cancer cell line, such as MCF-7, as described in the literature.[1][4] The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized indole compounds dissolved in DMSO (stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C and 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of the MTT reagent (5 mg/mL) to each well. Incubate for another 3-4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the EC50 value using non-linear regression analysis.
Conclusion and Future Outlook
This compound is an exceptionally valuable scaffold in modern medicinal chemistry. Its synthetic tractability and the demonstrated biological activities of its derivatives in oncology and inflammation provide a solid foundation for further drug development.[1][5][6] Future research could focus on expanding the therapeutic applications to other areas, such as neurodegenerative diseases or viral infections, and on optimizing the pharmacokinetic profiles of lead compounds to advance them toward clinical trials. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage the unique chemical and biological properties of this promising molecular framework.
References
-
Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed. [Link]
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Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]
-
Werz, O., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-8. [Link]
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In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Pharmaceutical Chemistry Journal. [Link]
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Natural and medicinal compounds bearing indole scaffold. ResearchGate. [Link]
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Wang, Y., et al. (2010). Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities based on 3D QSAR studies. Bioorganic & Medicinal Chemistry, 18(17), 6465-73. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
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Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 8003-12. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
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Esterification methods for 5-Hydroxy-1H-indole-3-carboxylic acid
An Application Guide to the Esterification of 5-Hydroxy-1H-indole-3-carboxylic Acid for Pharmaceutical Research and Development
Introduction: The Significance of the 5-Hydroxyindole Scaffold
The this compound motif is a privileged scaffold in medicinal chemistry and drug development. It serves as a crucial building block for a wide array of biologically active compounds, from neurotransmitter analogues to potent anti-cancer agents.[1][2] Its structural similarity to serotonin makes it a valuable starting point for neurological drug discovery, while its versatile chemical handles—a carboxylic acid, a phenolic hydroxyl group, and a reactive indole ring—allow for extensive functionalization.
Esterification of the C3-carboxylic acid is a common and critical step in modifying the molecule's pharmacokinetic and pharmacodynamic properties. Esters can act as prodrugs, improve cell permeability, or serve as handles for further chemical elaboration. However, the presence of multiple reactive sites on the this compound core presents a unique synthetic challenge. A successful esterification strategy must selectively target the carboxylic acid without inducing unwanted side reactions at the C5-hydroxyl or N1-indole positions.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification and the mild Steglich Esterification . We will delve into the mechanistic rationale behind each method, provide step-by-step protocols, and offer expert insights to guide the selection of the most appropriate strategy for your specific research needs.
Strategic Considerations: Navigating the Reactivity of a Multifunctional Scaffold
The primary challenge in the esterification of this compound lies in its trifunctional nature. The choice of reaction conditions is paramount to achieving chemoselectivity for the carboxylic acid.
-
Carboxylic Acid (C3) : The target for esterification. Its reactivity is highly dependent on the reaction conditions.
-
Phenolic Hydroxyl (C5) : Nucleophilic and susceptible to O-alkylation or O-acylation, especially under basic or strongly activating conditions. It is also sensitive to strong acids and oxidative conditions.
-
Indole N-H (N1) : The indole nitrogen is weakly acidic and can be deprotonated under basic conditions, making it susceptible to N-alkylation or N-acylation.
The ideal esterification method must therefore offer a high degree of selectivity for the carboxylic acid. This guide presents two methods that represent different ends of the strategic spectrum: a direct, acid-catalyzed approach and a coupling agent-mediated approach under neutral conditions.
Method A: Fischer-Speier Esterification
The Fischer-Speier esterification is a time-honored method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[3][4] It is an equilibrium-driven process, and its success relies on Le Chatelier's principle: using a large excess of the alcohol as the solvent or removing the water byproduct drives the reaction toward the ester product.[3][5][6]
Causality and Mechanistic Insight: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄).[4][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the final ester product.[7]
Protocol: Synthesis of Methyl 5-Hydroxy-1H-indole-3-carboxylate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Reagent Addition: Add 100 mL of anhydrous methanol. The carboxylic acid may not fully dissolve initially.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 1.0 mL) dropwise with stirring. Caution: This addition is exothermic.
-
Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Solvent Removal: Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated reaction mixture into a beaker containing 200 mL of ice-cold saturated NaHCO₃ solution. Stir until gas evolution ceases. The product may precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 5-hydroxy-1H-indole-3-carboxylate can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Field-Proven Insights & Troubleshooting:
-
Driving the Equilibrium: Using methanol as the solvent provides the large excess needed to push the reaction to completion. For less volatile alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Side Reactions: While generally robust, prolonged heating or excessively strong acidic conditions can lead to minor degradation of the indole ring. Monitoring the reaction by TLC is crucial to avoid this.
-
Workup: The neutralization step must be performed carefully and slowly to control the effervescence from the reaction between NaHCO₃ and the excess acid.
Method B: Steglich Esterification
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a powerful and mild alternative.[8][9] This reaction utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[10][11]
Causality and Mechanistic Insight: The Steglich esterification proceeds under neutral conditions, avoiding potential acid-catalyzed side reactions. The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] While this intermediate can be directly attacked by the alcohol, this pathway is often slow. The role of the DMAP catalyst is crucial; it acts as an acyl-transfer agent. DMAP attacks the O-acylisourea to form a reactive N-acylpyridinium species. This new intermediate is highly electrophilic and rapidly reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. A key feature of this reaction is that the water molecule formed during the condensation is consumed by DCC, which converts it into the insoluble N,N'-dicyclohexylurea (DCU) byproduct.
Protocol: Synthesis of Ethyl 5-Hydroxy-1H-indole-3-carboxylate
Materials:
-
This compound
-
Ethanol (EtOH), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.0 g, 1 equivalent) in 50 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Add anhydrous ethanol (1.2 equivalents) and DMAP (0.1 equivalents). Stir the solution until all solids dissolve.
-
Initiation: Cool the flask to 0°C in an ice bath. In a separate vial, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM (approx. 10 mL). Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Byproduct Removal: Once the reaction is complete, cool the mixture in the ice bath for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude ethyl 5-hydroxy-1H-indole-3-carboxylate can be purified by column chromatography on silica gel.
Field-Proven Insights & Troubleshooting:
-
Reagent Quality: The success of the Steglich esterification relies on anhydrous conditions. Use dry solvents and reagents to prevent DCC from reacting with water, which would reduce the yield.
-
DCU Removal: DCU is notoriously difficult to remove completely if it remains in solution. Ensuring complete precipitation by cooling and thorough filtration is key. If some DCU remains, it can often be removed by precipitation from the concentrated crude product by adding a non-polar solvent like hexanes.
-
Alternative Coupling Agents: If DCU removal proves problematic, water-soluble carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can be used. The corresponding urea byproduct is water-soluble and easily removed during the aqueous workup.
Comparative Analysis and Method Selection
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (strong acid, reflux) | Mild (room temperature, neutral pH) |
| Substrate Scope | Best for robust molecules; not ideal for acid-sensitive functional groups. | Excellent for sensitive or complex molecules with multiple functional groups. |
| Reagents | Inexpensive, common lab reagents (alcohol, mineral acid). | More expensive (DCC/EDC, DMAP); requires anhydrous solvents. |
| Byproducts | Water (removed by excess alcohol or distillation). | Insoluble urea (DCU) which must be filtered off. |
| Workup | Requires neutralization and extraction. | Requires filtration and extraction; can be more complex due to byproduct removal. |
| Typical Yields | Moderate to good, but equilibrium-limited. | Good to excellent. |
Authoritative Recommendation:
For initial discovery chemistry, small-scale synthesis, or when working with complex derivatives of this compound that possess other sensitive functional groups, the Steglich Esterification is the superior method. Its mild, neutral conditions provide a high degree of certainty and protect the integrity of the molecular scaffold.[10][11]
For large-scale synthesis or when working with simple, robust alcohol partners where cost is a major driver, the Fischer-Speier Esterification remains a viable and economically attractive option.[3][4] However, it requires careful optimization to maximize yield and minimize potential degradation of the indole core.
References
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Teymori A, Mokhtari S, Sedaghat A, Mahboubi A, Kobarfard F. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iran J Pharm Res. 2023;22(1):e133868. [Link]
-
Tapolcsányi, P., et al. The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Periodica Polytechnica Chemical Engineering. [Link]
-
Wikipedia contributors. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
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Palladium-Catalyzed C–H Arylations of Free (NH) Indoles. National Institutes of Health (NIH). [Link]
-
Teymori, A., et al. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
-
Neises, B.; Steglich, W. tert-Butyl ethyl fumarate. Organic Syntheses. 1985, 63, 183. [Link]
-
Gardner, B., et al. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central. [Link]
-
Sharma, A., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health (NIH). [Link]
-
Wikipedia contributors. Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]
-
Mitsunobu Reaction. Organic Synthesis. [Link]
-
Fischer Esterification. University of Colorado Boulder, Department of Chemistry. [Link]
-
Dembinski, R. Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation. Chemical Reviews. 2017, 117 (21), 13364-13451. [Link]
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Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
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Steglich Esterification. Organic Chemistry Portal. [Link]
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Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]
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Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
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Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Institutes of Health (NIH). [Link]
-
Wikipedia contributors. Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid. Der Pharma Chemica. [Link]
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Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. MDPI. [Link]
-
Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Fischer Esterification. Master Organic Chemistry. [Link]
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A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect. [Link]
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Fischer Esterification. Organic Chemistry Portal. [Link]
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Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]
- Process for the synthesis of carboxylic acid alkyl esters.
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Application Notes and Protocols: Solid-Phase Synthesis of 5-Hydroxy-1H-indole-3-carboxylic Acid Analogs
Introduction
The 5-hydroxy-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery.[1][2][3] Analogs of this core are present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties.[1] Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of such analogs, facilitating structure-activity relationship (SAR) studies and accelerating the drug discovery process.[4][5] This document provides a comprehensive guide to the solid-phase synthesis of this compound analogs, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful implementation.
Combinatorial chemistry, powered by advances in SPOS, is a cornerstone of modern drug discovery.[4] The ability to efficiently synthesize and screen large numbers of diverse compounds is paramount. The indole nucleus, in particular, is a key pharmacophore found in a multitude of drugs and high-affinity ligands for various biological targets.[6] This guide focuses on leveraging the efficiency of solid-phase techniques to explore the chemical space around the this compound core.
Principle of the Method
The solid-phase synthesis of this compound analogs involves the covalent attachment of a suitable building block to an insoluble polymeric support (resin).[7] Subsequent chemical transformations are carried out on the resin-bound substrate. Excess reagents and by-products are easily removed by simple filtration and washing steps, a key advantage of SPOS.[8][9] The desired product is then cleaved from the solid support in the final step.
This methodology relies on an orthogonal protection strategy, where different protecting groups are used for the α-amino group and reactive side chains.[7][10] This allows for the selective removal of one type of protecting group while others remain intact, enabling controlled, stepwise synthesis.[7] The choice of resin, linker, and protecting groups is crucial for a successful synthesis and is dictated by the specific chemistry of the target molecules.[7][10]
Materials and Reagents
Resins
The choice of solid support is critical for the successful synthesis of C-terminal acid peptides and small molecules.[11] Wang resin is a popular choice for this purpose due to its compatibility with Fmoc chemistry and its ability to yield peptides with a free C-terminal carboxyl group upon cleavage.[12][13]
| Resin | Linker Type | Cleavage Condition | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., TFA)[13] | Widely used for Fmoc-based synthesis of peptide acids.[12][13] |
| 2-Chlorotrityl Chloride (CTC) Resin | Trityl | Mild acid | Suitable for preparing protected peptide fragments.[11] |
Protecting Groups
Protecting reactive functional groups is essential to prevent unwanted side reactions during synthesis.[10] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used α-amino protecting group in solid-phase synthesis due to its lability under mild basic conditions.[14][15]
| Functional Group | Protecting Group | Deprotection Condition | Notes |
| α-Amino Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF[14] | Base-labile, allows for orthogonal protection schemes.[15] |
| Indole Nitrogen | Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Prevents side reactions at the indole nitrogen. |
| Phenolic Hydroxyl | tBu (tert-Butyl) | Strong acid (e.g., TFA) | Stable to the basic conditions used for Fmoc removal.[14] |
Solvents and Reagents
High-purity reagents and solvents are crucial for minimizing side reactions and ensuring high yields.[16]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dipeptides (as building blocks)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound analogs can be visualized as a cyclical process of deprotection, coupling, and washing, followed by a final cleavage step.
Caption: General workflow for solid-phase synthesis.
Detailed Protocols
Protocol 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.[7] The choice of solvent for swelling depends on the type of resin.
-
Place the desired amount of Wang resin (e.g., 100-200 mesh) in a reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the solvent using a filter.
Protocol 2: Fmoc-Deprotection
Rationale: The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF.[9][17] The progress of the deprotection can be monitored by UV spectroscopy due to the characteristic absorbance of the dibenzofulvene-piperidine adduct.
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.
Protocol 3: Coupling of Amino Acid Building Blocks
Rationale: The coupling reaction forms a peptide bond between the free amine on the resin-bound substrate and the carboxyl group of the incoming Fmoc-protected amino acid. Coupling reagents are used to activate the carboxylic acid and facilitate the reaction.
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HATU (3 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin extensively with DMF and DCM.
Protocol 4: Final Cleavage and Deprotection
Rationale: The final step involves cleaving the synthesized molecule from the solid support and simultaneously removing any remaining side-chain protecting groups.[18] A "cleavage cocktail" containing a strong acid and scavengers is used for this purpose.[19][20] Scavengers are crucial to trap reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like tryptophan.[11]
-
Wash the resin-bound product with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.
Characterization and Quality Control
The purity and identity of the synthesized this compound analogs should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and quantify the product. | A major peak corresponding to the desired product with purity >95%. |
| Mass Spectrometry (MS) | Determine the molecular weight of the product. | The observed molecular weight should match the calculated molecular weight of the target compound.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure. | The NMR spectrum should be consistent with the structure of the desired analog.[2][3] |
Troubleshooting
Low yields and the presence of impurities are common challenges in solid-phase synthesis.[16] A systematic approach to troubleshooting can help identify and resolve these issues.[16]
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete coupling or deprotection. | Increase reaction times or use a more efficient coupling reagent. Ensure complete Fmoc removal.[16] |
| Premature cleavage from the resin. | Use a more acid-stable linker if cleavage is observed during synthesis. | |
| Side Product Formation | Incomplete removal of protecting groups. | Optimize the cleavage cocktail and reaction time.[20] |
| Alkylation of the indole ring. | Use appropriate scavengers in the cleavage cocktail.[11] | |
| Resin Clumping | Poor solvation of the growing peptide chain. | Use a resin with better swelling properties or add a chaotropic agent to the reaction mixture. |
Conclusion
Solid-phase synthesis is a highly effective and versatile platform for the generation of this compound analogs. By carefully selecting the appropriate resin, protecting groups, and reaction conditions, researchers can efficiently synthesize libraries of these compounds for biological screening and lead optimization. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic strategy in drug discovery and development.
References
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Patil, S. A., Patil, R., & Miller, D. D. (2009). Solid phase synthesis of biologically important indoles. Current Medicinal Chemistry, 16(20), 2531–2565. [Link]
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TFA cleavage of DSIP synthesis on a Wang resin. (n.d.). ResearchGate. [Link]
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Solid-Phase Synthesis of 2,3-Disubstituted Indoles: Discovery of a Novel, High-A nity, Selective h5-HT2A Antagonist. (n.d.). Semantic Scholar. [Link]
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Sarkar, B., Das, B., & Shit, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]
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Fmoc-Nle Wang Resin. (n.d.). Rapp Polymere. [Link]
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Teymori, A., Irani, M., Emami, S., Foroumadi, A., & Teymouri, A. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1). [Link]
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SolidPhase Synthesis of 2,3,5Trisubstituted Indoles. (n.d.). ResearchGate. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
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Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
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Teymori, A., Irani, M., Emami, S., Foroumadi, A., & Teymouri, A. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Semantic Scholar. [Link]
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Solid-Phase Peptide Synthesis. (n.d.). Moodle@Units. [Link]
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Kumar, V., & Arora, K. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]
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A cleavage cocktail for methionine-containing peptides. (n.d.). PubMed. [Link]
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Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. (2025). Dilun. [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). IUPAC. [Link]
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Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (n.d.). Royal Society of Chemistry. [Link]
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Recent advances in the synthesis of indoles and their applications. (2025). Royal Society of Chemistry. [Link]
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Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. [Link]
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This compound. (n.d.). PubChem. [Link]
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Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (2013). MDPI. [Link]
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Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (2013). ResearchGate. [Link]
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Advances in Fmoc solid-phase peptide synthesis. (n.d.). PubMed. [Link]
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Solid Phase Synthesis: A New Indole Based Scaffold for Combinatorial Chemistry. (n.d.). CHIMIA. [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
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Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. [Link]
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Naik, N., Kumar, H. V., & Kumar, B. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry, 13, 251–257. [Link]
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A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (n.d.). PubMed. [Link]
-
Chemical Science. (2021). Infoscience. [Link]
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Application Notes and Protocols for 5-Hydroxy-1H-indole-3-carboxylic acid in Plant Defense Induction
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Untapped Potential of Hydroxylated Indoles in Plant Immunity
Within the intricate chemical arsenal of plants, tryptophan-derived indolic compounds are pivotal players in orchestrating growth, development, and defense. While the roles of auxin (indole-3-acetic acid) and the phytoalexin camalexin are well-established, a broader family of oxidized and hydroxylated indoles is emerging as a critical component of the plant immune response. This guide focuses on 5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA), a structurally distinct indole derivative. Although direct research on 5-HICA as a plant defense elicitor is nascent, its structural similarity to known defense-related indoles, such as indole-3-carboxylic acid (ICA), suggests a significant, yet unexplored, potential in inducing plant defense mechanisms.[1][2][3]
This document serves as a comprehensive technical guide for researchers investigating 5-HICA. It provides a proposed mechanism of action based on current knowledge of related compounds, detailed application notes for its use as a defense elicitor, and robust experimental protocols to rigorously evaluate its efficacy. The information herein is designed to empower researchers to explore the frontiers of indole-mediated plant immunity.
Section 1: Proposed Mechanism of Action - A Synergistic Role in Plant Defense Signaling
Indole derivatives are known to activate plant immune responses, often through the induction of key defense hormones like salicylic acid (SA) and jasmonic acid (JA).[1][4] Indole-3-carboxylic acid (ICA), a close structural analog of 5-HICA, has been identified as a significant metabolite that accumulates during systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response.[5] Furthermore, ICA has been shown to act synergistically with JA to enhance resistance against fungal pathogens.[6]
Based on this evidence, we propose a hypothetical model for 5-HICA's mechanism of action:
-
Perception and Early Signaling: Upon introduction to plant tissues, 5-HICA is likely recognized by cellular receptors that perceive molecular patterns associated with stress or pathogen activity. This recognition may trigger rapid downstream signaling events, including ion fluxes (e.g., Ca²⁺ influx) and the activation of mitogen-activated protein kinase (MAPK) cascades.
-
Crosstalk with Phytohormone Pathways: The core of 5-HICA's proposed activity lies in its interaction with the SA and JA signaling pathways. It is hypothesized that 5-HICA may:
-
Prime or directly induce the JA pathway: Similar to ICA, 5-HICA could enhance the biosynthesis or signaling of JA, a hormone crucial for defense against necrotrophic pathogens and herbivorous insects.[7][8][9]
-
Modulate the SA pathway: As a key regulator of SAR and defense against biotrophic pathogens, the SA pathway is a likely target for modulation by 5-HICA, leading to the expression of Pathogenesis-Related (PR) genes.[10][11][12][13]
-
-
Induction of Defense Responses: The activation of these signaling cascades culminates in a broad-spectrum defense response, including:
-
Strengthening of cell walls: Through lignification and callose deposition.
-
Production of antimicrobial secondary metabolites: Such as phytoalexins.
-
Expression of defense-related proteins: Including PR proteins with antifungal and antibacterial activities.
-
This proposed mechanism positions 5-HICA as a potent elicitor capable of inducing a primed state in the plant, leading to a faster and more robust defense response upon subsequent pathogen attack.
Caption: Proposed signaling pathway for 5-HICA-induced plant defense.
Section 2: Application Notes - Guiding Principles for Effective Use
The successful application of 5-HICA as a plant defense elicitor requires careful consideration of several factors. These notes provide a framework for designing effective experiments.
2.1 Rationale for Use
5-HICA should be investigated as a prophylactic treatment to prime plants for enhanced defense against a broad range of pathogens. Its application is intended to induce a state of readiness, rather than acting as a direct antimicrobial agent.
2.2 Formulation and Solubility
5-HICA is a small organic molecule. For experimental purposes, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution before being diluted to the final working concentration in water. It is crucial to include a mock control (solvent only) in all experiments to account for any effects of the solvent on the plant's physiology.
2.3 Determining Optimal Concentration
The optimal concentration of a defense elicitor is critical; too low a concentration may not induce a response, while too high a concentration can be phytotoxic. A dose-response curve should be established for each plant species and experimental system.
| Parameter | Suggested Range | Rationale |
| Initial Screening | 1 µM - 1 mM | To identify a biologically active range. |
| Optimal Working Conc. | 10 µM - 200 µM | Typically where a strong defense response is observed with minimal phytotoxicity. |
| Phytotoxicity Testing | > 1 mM | To determine the threshold for negative effects on plant growth and health. |
2.4 Application Methods
The choice of application method will depend on the experimental goals and the plant system being studied.
-
Soil Drench: Suitable for systemic induction of defense in the entire plant. This method allows for uptake through the roots and translocation to aerial parts.
-
Foliar Spray: Ideal for rapid induction in the leaves and for studies focusing on foliar pathogens. Ensure complete coverage of the leaf surface.
-
Root Dipping: Useful for treating seedlings before transplanting to induce resistance against soil-borne pathogens.
-
Infiltration: For precise delivery of a known concentration of 5-HICA into the leaf apoplast, suitable for detailed molecular and cellular studies.
2.5 Timing of Application and Pathogen Challenge
5-HICA should be applied before pathogen exposure to allow sufficient time for the plant to mount a defense response. The optimal time interval between elicitor treatment and pathogen challenge will vary depending on the plant species and the specific defense pathways being activated. A general guideline is to apply 5-HICA 24 to 72 hours prior to inoculation.
Section 3: Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of 5-HICA as a plant defense elicitor.
3.1 Protocol 1: Pathogen Challenge Assay
This assay directly evaluates the ability of 5-HICA to induce resistance against a specific pathogen.
Materials:
-
Healthy, uniformly grown plants (e.g., Arabidopsis thaliana, tomato, or tobacco).
-
5-HICA stock solution.
-
Pathogen culture (e.g., Pseudomonas syringae for bacterial blight, Botrytis cinerea for grey mold).
-
Control solutions (mock treatment with solvent, positive control with a known elicitor like salicylic acid).
Procedure:
-
Treatment: Apply 5-HICA at the predetermined optimal concentration using the chosen method (e.g., foliar spray). Treat control groups with mock and positive control solutions.
-
Incubation: Maintain plants under controlled environmental conditions for 24-72 hours.
-
Inoculation: Inoculate the treated and control plants with the pathogen at a standardized concentration.
-
Disease Scoring: At appropriate time points post-inoculation (e.g., 3-7 days), assess disease severity using a quantitative scoring system (e.g., lesion size, percentage of infected leaf area, or pathogen biomass quantification via qPCR).
-
Data Analysis: Statistically compare the disease severity between 5-HICA-treated plants and control groups.
3.2 Protocol 2: Quantification of Defense-Related Gene Expression by RT-qPCR
This protocol measures the molecular response to 5-HICA by quantifying the transcript levels of key defense marker genes.
Materials:
-
Plant tissue from treated and control plants.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., Actin).
Procedure:
-
Sample Collection: Harvest plant tissue at various time points after 5-HICA treatment (e.g., 0, 6, 12, 24, and 48 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA according to the manufacturers' protocols.
-
RT-qPCR: Perform real-time quantitative PCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the reference gene.
| Gene Marker | Pathway | Rationale |
| PR1 | Salicylic Acid | A hallmark marker for the activation of systemic acquired resistance. |
| PDF1.2 | Jasmonic Acid | A key marker for the jasmonic acid-mediated defense response. |
| PAL1 | Phenylpropanoid | Encodes a key enzyme in the biosynthesis of salicylic acid and other phenolic compounds. |
3.3 Protocol 3: Measurement of Secondary Metabolite Accumulation
This protocol assesses the induction of chemical defenses by quantifying the accumulation of antimicrobial compounds.
Materials:
-
Plant tissue from treated and control plants.
-
Solvents for extraction (e.g., methanol, ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Standards for known phytoalexins or other relevant secondary metabolites.
Procedure:
-
Sample Collection: Harvest plant tissue at time points where maximum accumulation is expected (e.g., 48-72 hours post-treatment).
-
Extraction: Extract secondary metabolites from the plant tissue using an appropriate solvent.
-
Chromatographic Analysis: Separate and quantify the compounds of interest using HPLC or GC-MS, comparing the profiles of 5-HICA-treated and control samples.
-
Data Analysis: Compare the peak areas of the identified metabolites to determine their relative or absolute concentrations.
Section 4: Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the evaluation of 5-HICA as a plant defense elicitor.
Caption: Comprehensive workflow for evaluating 5-HICA's efficacy.
References
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Hu, Y., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1120613. [Link]
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Hu, Y., et al. (2023). The role of indole derivative in the growth of plants: A review. PubMed, 36726683. [Link]
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Hu, Y., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science. [Link]
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Kamboj, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]
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Hartmann, M., et al. (2016). Regulatory and Functional Aspects of Indolic Metabolism in Plant Systemic Acquired Resistance. Molecular Plant, 9(5), 683-695. [Link]
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Zhang, Y., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 20(10), 2447. [Link]
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Pedras, M. S. C., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. Molecules, 29(10), 2349. [Link]
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Rivas-San Vicente, M., & Plasencia, J. (2020). Salicylic Acid Signalling in Plants. International Journal of Molecular Sciences, 21(8), 2897. [Link]
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Hasan, M. M., et al. (2021). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 22(18), 9993. [Link]
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Zhang, Y., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. ResearchGate. [Link]
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Khan, M. I. R., et al. (2020). The Role of Salicylic Acid Signal in Plant Growth, Development and Abiotic Stress. Agronomy, 10(12), 1957. [Link]
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Xu, G., et al. (2022). Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. International Journal of Molecular Sciences, 23(10), 5459. [Link]
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Tiryaki, I., & Cakir, C. (2004). Hormone signaling pathways in plants: The role of jasmonic acid in plant cell signaling. Journal of Cell and Molecular Biology, 3, 11-18. [Link]
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Lefevere, H., et al. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. [Link]
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Huai, J., et al. (2024). Jasmonic acid signaling pathway repressor JAZ3 integrates light and temperature signaling in Arabidopsis. Plant Physiology, 194(3), 1334-1336. [Link]
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Liu, H., et al. (2023). Advances in Roles of Salicylic Acid in Plant Tolerance Responses to Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 24(13), 10593. [Link]
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Mauch-Mani, B., et al. (2021). Editorial: Elicitors, secret agents at the service of the plant kingdom. Frontiers in Plant Science, 12, 755539. [Link]
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Futureco Bioscience. (2024). The Use of Elicitors in Plants as Defense Activators. Futureco Bioscience. [Link]
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Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 804. [Link]
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Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 804. [Link]
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Geng, X., et al. (2009). Negative regulation of systemic acquired resistance by replication factor C subunit3 in Arabidopsis. Plant Physiology, 150(4), 2009-2017. [Link]
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Shen, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 911005. [Link]
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Shulaev, V., et al. (1995). The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation. The Plant Cell, 7(10), 1575-1585. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. We will delve into the critical parameters of the most common synthetic routes, focusing on the causality behind experimental choices to empower you to improve your yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The most prevalent and effective pathway involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization.[1][2][3] Our troubleshooting will focus on this robust two-stage process.
Q1: My overall yield for the this compound synthesis is disappointingly low. Where should I start my investigation?
A1: Low overall yield is a frequent challenge, often stemming from cumulative losses across multiple steps. A systematic approach is crucial. Here’s a breakdown of the most critical factors to evaluate:
-
Purity of Starting Materials: This is the most common and often overlooked cause of low yields.
-
p-Aminophenol: The starting material for the diazonium salt is highly susceptible to air oxidation, turning dark and forming impurities that can interfere with the reaction. Use freshly purchased, light-colored p-aminophenol or purify it by recrystallization from hot water or ethanol prior to use.
-
Carbonyl Compound (e.g., Ethyl 2-methylacetoacetate): Ensure this reactant is pure and free from acidic or basic impurities that could catalyze unwanted side reactions. Distillation under reduced pressure is recommended if purity is questionable.
-
-
Diazonium Salt Formation & Stability (Step 1): The diazonium salt of p-aminophenol is unstable.
-
Temperature Control: The diazotization reaction must be performed at low temperatures (typically 0–5 °C) to prevent decomposition of the diazonium salt.[3] An ice-salt bath is often necessary to maintain this temperature range, especially during the addition of sodium nitrite.
-
Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent Japp-Klingemann coupling step. Letting it stand, even at low temperatures, will lead to degradation and reduced yield.
-
-
pH Control in Japp-Klingemann Reaction (Step 2): The coupling of the diazonium salt with the β-keto-ester is highly pH-dependent.
-
Mechanism: The reaction requires the enolate of the β-keto-ester to act as a nucleophile.[1] A basic environment is needed to form the enolate, but a highly acidic environment is required for the initial diazotization.
-
Practical Tip: After forming the diazonium salt in acidic media (e.g., HCl), the coupling reaction is typically buffered to a mildly acidic or neutral pH (pH 4-6) using a base like sodium acetate.[3] This provides sufficient enolate concentration for the reaction to proceed without excessively degrading the diazonium salt.
-
-
Fischer Indole Cyclization Conditions (Step 3): This acid-catalyzed cyclization is the most critical and often lowest-yielding step.
-
Catalyst Choice: The strength and type of acid are paramount. Polyphosphoric acid (PPA) is frequently effective, as are mixtures of acetic acid and strong mineral acids like HCl or H₂SO₄.[4] The optimal catalyst often needs to be determined empirically for your specific substrate.
-
Temperature and Time: The reaction requires heat, but the 5-hydroxy group makes the indole ring electron-rich and susceptible to acid-catalyzed polymerization and degradation at excessive temperatures.[4] Monitor the reaction closely using Thin-Layer Chromatography (TLC) to find the sweet spot between reaction completion and product decomposition.
-
Q2: During the Fischer indole cyclization step, my reaction mixture turns into a dark, intractable tar. What is causing this and how can I prevent it?
A2: Tar formation is a classic sign of product/intermediate degradation, particularly prevalent with hydroxylated indoles. The primary causes are oxidation and acid-catalyzed polymerization.
-
Oxidative Degradation: The 5-hydroxy group is easily oxidized, especially at elevated temperatures in the presence of air. The resulting quinone-like species can polymerize.
-
Solution: Perform the Fischer cyclization under an inert atmosphere (e.g., nitrogen or argon).[4] De-gassing the solvent before use can also be beneficial.
-
-
Acid-Catalyzed Polymerization: The electron-rich nature of the 5-hydroxyindole product makes it nucleophilic and prone to attacking protonated intermediates or other product molecules, leading to polymer formation.
-
Solution 1: Optimize Acid Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. An excess of strong acid will accelerate polymerization.
-
Solution 2: Control Temperature and Time: As mentioned in A1, do not overheat or prolong the reaction. Once TLC indicates the consumption of the hydrazone intermediate, proceed with the work-up immediately.
-
-
Side Reactions: Undesirable side reactions can also lead to complex mixtures. Controlling the reaction conditions is key to minimizing these.[4]
Workflow and Key Methodologies
A reliable method for synthesizing this compound is the Japp-Klingemann reaction followed by Fischer indole cyclization. This approach offers good control over the introduction of substituents.
Overall Synthetic Workflow
The diagram below outlines the key stages of the synthesis.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Japp-Klingemann/Fischer Synthesis
This protocol provides a detailed methodology for synthesizing the ethyl ester precursor, which can then be hydrolyzed to the final carboxylic acid.
Part A: Arylhydrazone Synthesis via Japp-Klingemann Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend p-aminophenol (1 equivalent) in a solution of concentrated HCl (3 equivalents) and water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes. Note: Use this solution immediately in the next step.
-
-
Coupling:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) and sodium acetate (approx. 4-5 equivalents) in ethanol/water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the stirred β-keto-ester solution.
-
Maintain the temperature below 10 °C throughout the addition. A colored precipitate (the hydrazone) should form.
-
After the addition is complete, allow the mixture to stir in the cold bath for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Collect the solid hydrazone by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Part B: Fischer Indole Cyclization
-
Cyclization:
-
Place the dried arylhydrazone from Part A into a round-bottom flask under a nitrogen atmosphere.
-
Add your chosen acid catalyst. A common choice is a 4:1 mixture of acetic acid and concentrated HCl. Alternatively, polyphosphoric acid (PPA) can be used.[4]
-
Heat the mixture with stirring. The optimal temperature can range from 80 °C to 120 °C and should be determined by TLC monitoring.
-
Continue heating until the starting hydrazone is consumed (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool slightly, then pour it carefully onto crushed ice with vigorous stirring.
-
The crude ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate will precipitate.
-
Neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.
-
Collect the solid by filtration, wash with copious amounts of water, and dry.
-
Part C: Saponification to the Carboxylic Acid
-
Hydrolysis:
-
Suspend the crude ester from Part B in a mixture of ethanol and an aqueous solution of NaOH or KOH (2-3 equivalents).
-
Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute HCl.
-
The final product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Data Summary and Optimization
Optimizing the Fischer indole cyclization step often provides the most significant improvement in overall yield. The choice of acid catalyst is a critical parameter.
Table 1: Comparison of Acid Catalysts for Fischer Indole Cyclization
| Catalyst System | Typical Temperature | Advantages | Disadvantages | Reference(s) |
| Acetic Acid / HCl | 80-100 °C | Inexpensive, common reagents. | Can be corrosive; may require longer reaction times. | |
| Polyphosphoric Acid (PPA) | 100-160 °C | Often gives higher yields and cleaner reactions. | Highly viscous, can make stirring and work-up difficult. | [4] |
| Sulfuric Acid in Ethanol | Reflux | Good for some substrates. | Strong dehydrating agent, can lead to charring. | [4] |
| Lewis Acids (e.g., ZnCl₂) | 120-180 °C | Effective for less reactive substrates. | Higher temperatures needed, potential for more byproducts. | [4][5] |
| Microwave-Assisted (various acids) | 150 °C | Drastically reduces reaction time, can improve yield. | Requires specialized equipment. | [4] |
Frequently Asked Questions (FAQs)
Q3: Can I perform the Japp-Klingemann and Fischer indole synthesis as a one-pot reaction?
A3: Yes, one-pot procedures have been developed and can be advantageous for minimizing handling losses of the intermediate hydrazone.[4] Typically, after the Japp-Klingemann coupling is complete, the solvent is changed or an acid catalyst is added directly to the crude reaction mixture to initiate the cyclization. However, for initial optimization, we recommend a two-step process to better diagnose issues with each distinct transformation.
Q4: My final product is difficult to purify and appears slightly colored even after crystallization. Why?
A4: The 5-hydroxy group makes the final product susceptible to oxidation, which can cause discoloration (often pink or brown hues). Purification can be challenging due to its polarity and amphoteric nature.
-
Purification Strategy: Recrystallization from an ethanol/water or acetone/water mixture is often effective. If discoloration persists, you can try adding a small amount of a reducing agent like sodium bisulfite during the work-up or recrystallization. For very impure material, column chromatography on silica gel may be necessary, but be aware that the acidic nature of silica can sometimes cause product degradation.
Q5: Are there alternative synthetic routes I should consider?
A5: While the Japp-Klingemann/Fischer-Indole pathway is common, other methods exist. The Nenitzescu indole synthesis, for example, involves the reaction of a benzoquinone with an enamine.[6] This can be an effective route, particularly for certain substitution patterns. The choice of synthesis depends on the availability of starting materials and the specific analogue you are targeting.
References
-
Wikipedia. Japp–Klingemann reaction. [Online] Available at: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Online] Available at: [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Online] Available at: [Link]
-
Teymori, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Online] Available at: [Link]
-
Pelc, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc. [Online] Available at: [Link]
-
Jhanwar, A., et al. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals. [Online] Available at: [Link]
-
ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Online] Available at: [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Online] Available at: [Link]
-
The Fischer Indole Synthesis: A Semiempirical Study. [Online] Available at: [Link]
-
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. [Online] Available at: [Link]
-
Matter, H., et al. (1998). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. [Online] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Online] Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Online] Available at: [Link]
Sources
Technical Support Center: Purification of 5-Hydroxy-1H-indole-3-carboxylic Acid
Welcome to the technical support center for 5-Hydroxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable indole derivative. The unique combination of a phenolic hydroxyl group, a carboxylic acid, and an indole nucleus presents specific challenges, including instability and difficult separations. This document provides in-depth, experience-driven answers and protocols to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical nature of this compound, which directly impacts purification strategy.
Q1: What are the primary stability concerns for this compound during purification and storage?
A1: The molecule possesses two primary points of instability: the indole ring and the 5-hydroxy (phenolic) group.
-
Oxidative Degradation: Both the electron-rich indole nucleus and the phenol are highly susceptible to oxidation, especially when exposed to air and light. This degradation often results in the formation of colored impurities (pinks, browns, purples), which can be difficult to remove. The mechanism involves the formation of radical species that polymerize or form quinone-like structures.
-
Thermal Instability: While generally stable at room temperature, prolonged exposure to high temperatures (e.g., during high-boiling point solvent recrystallization or distillation) can lead to decarboxylation, where the carboxylic acid group is lost as CO2. Aromatic carboxylic acids show varied stability, but decarboxylation is a known degradation pathway at elevated temperatures.[1]
-
Light Sensitivity: Indole derivatives are notoriously sensitive to light, which can catalyze oxidative processes. It is crucial to protect the compound from direct light during all experimental and storage phases.
Q2: What is the expected solubility profile of this compound, and how can I leverage it for purification?
A2: The solubility is dictated by its three functional groups.
-
Polar, Aprotic Solvents: It exhibits good solubility in polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Polar, Protic Solvents: It is soluble in alcohols like methanol and ethanol, and moderately soluble in ethyl acetate.
-
Non-Polar Solvents: It is poorly soluble in non-polar solvents such as hexanes, heptane, and toluene.
-
Aqueous Solubility: It is generally insoluble in neutral water.[2] However, its solubility is highly pH-dependent. As a carboxylic acid, it will deprotonate and dissolve in aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide) to form the carboxylate salt. As a phenol, the 5-OH group will also deprotonate under stronger basic conditions. This property is extremely useful for purification via acid-base extraction to separate it from non-acidic impurities.
Q3: What are the most likely impurities I will encounter in my crude sample?
A3: Impurities are almost always a function of the synthetic route. A common synthesis involves the oxidation of 5-Hydroxy-1H-indole-3-carboxaldehyde.
-
Unreacted Starting Material: The presence of the starting aldehyde (5-Hydroxy-1H-indole-3-carboxaldehyde) is highly probable.
-
Side-Products from Synthesis: If a Vilsmeier-Haack formylation was used to create the precursor aldehyde, you might encounter isomers or over-formylated products.[3][4]
-
Oxidative Degradation Products: As discussed in Q1, various colored oligomers and polymers can form upon exposure to air and light.
-
Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., DMF, ethyl acetate) and inorganic salts from aqueous washes are common.
Section 2: Troubleshooting Guide for Purification
This section provides solutions to common problems encountered during the purification of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Persistent Pink/Brown Color in Product | Oxidation of the indole or phenol moiety. | Solution: 1. During workup, wash the organic layer with a dilute solution of sodium bisulfite (NaHSO3) to quench oxidative species. 2. Perform chromatography or recrystallization under an inert atmosphere (Nitrogen or Argon). 3. For recrystallization, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). 4. Protect all solutions and the solid product from light by wrapping flasks in aluminum foil. |
| Streaking or Tailing on Silica Gel TLC/Flash Chromatography | The acidic proton of the carboxylic acid strongly and sometimes irreversibly interacts with the slightly basic sites on the silica gel surface, leading to poor chromatographic behavior. | Solution: Add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[5] Rationale: The added acid maintains the analyte in its protonated, less polar form by shifting the equilibrium away from the carboxylate anion. This minimizes interaction with the stationary phase, resulting in sharper peaks and better separation. |
| Product is an Oil or "Gummy" Solid After Recrystallization | 1. The presence of impurities is depressing the melting point. 2. The solvent system is not ideal, and the product is "oiling out" rather than crystallizing. 3. Residual solvent is plasticizing the solid. | Solution: 1. First, attempt to purify by another method (e.g., column chromatography) to remove the problematic impurities. 2. If oiling out occurs, try re-heating the solution until clear, then cool it much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. Seeding with a pure crystal can also induce proper crystallization. 3. Ensure the solid is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable at that temperature. |
| Low or No Recovery from Flash Column Chromatography | 1. The compound is too polar for the selected eluent and has irreversibly adsorbed onto the silica gel. 2. The compound degraded on the acidic silica gel surface. 3. The compound is highly soluble in the eluent and eluted very quickly in the solvent front. | Solution: 1. After the run, take a small sample of the silica from the top of the column, suspend it in methanol or DMSO, and spot it on a TLC plate to see if the product is still present. If so, a more polar eluent (e.g., with a higher percentage of methanol) is needed. 2. Consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).[6] 3. Always run a TLC before the column to ensure your chosen starting solvent system gives an Rf value between 0.2 and 0.4. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical approach to troubleshooting purification issues.
Caption: A logical flowchart for troubleshooting common purification problems.
Section 3: Detailed Purification Protocols
These protocols are starting points and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Purification by Flash Column Chromatography
This is the preferred method for separating compounds with different polarities.
1. Preparation of the Eluent:
-
Based on preliminary TLC analysis, prepare a suitable eluent system. A common starting point is a mixture of Ethyl Acetate and Heptane.
-
Crucially, add 0.5% (v/v) acetic acid to the prepared eluent. For example, for 1 L of 30% Ethyl Acetate in Heptane, use 300 mL Ethyl Acetate, 695 mL Heptane, and 5 mL glacial acetic acid.[5]
2. Packing the Column:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude compound by weight).
-
Pack the column using the "slurry method" with your prepared eluent. Ensure the silica bed is well-compacted and free of air bubbles.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (like methanol or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your compound) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the compound is very soluble in the eluent, dissolve it in the absolute minimum volume of the eluent and carefully pipette it onto the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with your initial solvent system.
-
Collect fractions and monitor their contents by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your target compound.
5. Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.
-
Dry the resulting solid under high vacuum to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is effective for removing small amounts of impurities when a suitable solvent system can be identified.
1. Solvent System Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Good single-solvent candidates include ethanol or isopropanol.
-
A two-solvent system, like Ethyl Acetate/Heptane or Ethanol/Water , is often more effective.
2. Recrystallization Procedure (Two-Solvent Example: Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (Ethanol) dropwise at room temperature until the solid just dissolves.
-
Heat the solution gently (e.g., to 50-60 °C).
-
Slowly add the "poor" solvent (Water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
If necessary, add a few more drops of the good solvent (Ethanol) until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.
-
Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
3. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture or just the "poor" solvent.
-
Dry the crystals thoroughly under high vacuum.
General Purification Workflow
Caption: A standard workflow for purifying a crude chemical sample.
Section 4: Purity Assessment
Confirming the purity of your final product is a critical step.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot (with the acidified eluent system) is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water, often with a modifier like formic or trifluoroacetic acid.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and can be used to detect impurities if they are present in significant amounts (>1-2%).
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.
By understanding the unique chemical properties of this compound and applying the systematic troubleshooting and purification protocols outlined in this guide, you can confidently overcome the challenges associated with its purification.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583946, this compound. Retrieved from [Link]
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. Available at: [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1111372, 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Wahlund, K. G., & Edlén, B. (1981). Simple and rapid determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column. Clinica Chimica Acta, 110(1), 71–76. Available at: [Link]
-
Reddy, M. V., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1628-1634. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69867, Indole-3-carboxylic acid. Retrieved from [Link]
-
Human Metabolome Database. (2021). Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A NOVEL SYNTHESIS OF N-HYDROXY-3-AROYLINDOLES AND 3-AROYLINDOLES. Retrieved from [Link]
- Ng, K. M. (2010).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88958, 5-Hydroxyindole-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2014). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
Reddit. (2014). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33. Available at: [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4816. Available at: [Link]
-
National Center for Biotechnology Information. (2017). A new synthetic approach to the 3,4-dihydro-1H-[9][10]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Beilstein J. Org. Chem., 13, 1146-1153. Available at: [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1826, 5-Hydroxyindoleacetic Acid. Retrieved from [Link]
-
Skrinska, V., & Hahn, S. (1984). High-performance liquid chromatography of 5-hydroxyindole-3-acetic acid in urine with direct sample injection. Journal of Chromatography B: Biomedical Sciences and Applications, 311(2), 380-384. Available at: [Link]
-
PubMed. (2007). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. J. Org. Chem., 72(25), 9782–9785. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-Hydroxy-1H-indole-3-carboxylic acid
Welcome to the technical support guide for 5-Hydroxy-1H-indole-3-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A1: The limited solubility is due to the molecule's inherent physicochemical properties. The structure contains a relatively nonpolar, hydrophobic indole ring system.[1] At neutral pH, the carboxylic acid group (-COOH) is only partially deprotonated (negatively charged), meaning a significant portion of the molecules remain in their less soluble, neutral form. This combination of a hydrophobic core and insufficient charge at neutral pH leads to poor aqueous solubility. For the related compound 5-Hydroxyindole-3-acetic acid (5-HIAA), the solubility in PBS (pH 7.2) is reported to be as low as 0.1 mg/mL.[2]
Q2: What are the key physicochemical properties I should be aware of before designing my experiment?
A2: Understanding the compound's properties is critical for developing an effective solubilization strategy. While experimental data for this specific molecule is limited, we can infer key parameters from its structure and from closely related analogs.
| Property | Estimated Value / Observation | Scientific Rationale & Implication |
| Molecular Formula | C₉H₇NO₃ | Provides the basis for calculating molar concentrations.[3] |
| Molecular Weight | 177.16 g/mol | Essential for preparing solutions of a specific molarity.[3] |
| pKa (Carboxylic Acid) | ~3.9 | This is a predicted value for the parent compound, indole-3-carboxylic acid.[4] The carboxylic acid must be deprotonated to its carboxylate form (-COO⁻) to become soluble in water. This requires adjusting the pH to be at least 1-2 units above the pKa. |
| pKa (5-Hydroxyl Group) | ~10 | The phenolic hydroxyl group is weakly acidic and will only deprotonate at high pH. While this can further increase solubility, the primary strategy should focus on the carboxylic acid group. |
| Predicted XLogP | 1.6 | This value indicates a moderate level of lipophilicity (oil/water partition coefficient), contributing to its poor solubility in aqueous media.[3] |
| Aqueous Solubility | Low at neutral pH | As evidenced by analogs, solubility in neutral buffers is expected to be minimal.[1][2] |
Primary Troubleshooting: pH-Dependent Solubilization
The most direct method to solubilize this compound is by adjusting the pH of the aqueous buffer.
Q3: What is the most effective initial strategy to improve solubility?
A3: The primary strategy is to deprotonate the carboxylic acid group by preparing your solution in a basic buffer. By raising the pH to at least two units above the carboxylic acid pKa (i.e., pH > 6), you convert the neutral, poorly soluble acid into its highly soluble carboxylate salt form.
Below is a diagram illustrating how pH affects the ionization state and, consequently, the solubility of the compound.
Caption: pH-dependent ionization and solubility of the compound.
Q4: How do I prepare a stock solution using pH adjustment?
A4: The following protocol describes how to prepare a 10 mM stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in Basic Buffer
-
Calculate Mass: For 10 mL of a 10 mM solution, you will need:
-
177.16 g/mol * 0.010 mol/L * 0.010 L = 0.0177 g = 17.7 mg.
-
-
Weigh Compound: Accurately weigh 17.7 mg of this compound powder and place it in a 15 mL conical tube.
-
Initial Resuspension: Add ~8 mL of purified water. The compound will likely not dissolve and will appear as a suspension.
-
pH Adjustment: While stirring or vortexing the suspension, add 1 M NaOH dropwise (typically 5-10 µL at a time). Monitor the solution. As the pH increases, the powder will begin to dissolve. Continue adding NaOH until the solution becomes completely clear.
-
Final Volume Adjustment: Once the solid is fully dissolved, add purified water to reach a final volume of 10 mL.
-
Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: Store the stock solution at -20°C or -80°C. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[5]
Advanced Troubleshooting: Co-solvents & Dilution Strategies
If your experimental conditions are incompatible with a high pH, the use of organic co-solvents is the next logical step.
Q5: My experiment requires a near-neutral pH. What should I do if basic buffers are not an option?
A5: In this scenario, you must first dissolve the compound in a water-miscible organic co-solvent to create a high-concentration primary stock, which can then be carefully diluted into your final aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent first choice.[6][7] The closely related compound, 5-HIAA, is soluble in DMSO at approximately 25 mg/mL.[2]
Caption: Workflow for using a co-solvent at neutral pH.
Q6: Which co-solvents are compatible, and how should I prepare my stock solution?
A6: DMSO, Ethanol, and Dimethylformamide (DMF) are common and effective choices.
| Co-Solvent | Recommended Starting Stock Conc. | Notes & Considerations |
| DMSO | 10-50 mM (1.8 - 8.9 mg/mL) | Excellent solubilizing power.[6][7] Ensure the final concentration in your assay is low (<0.5%) as DMSO can have biological effects. |
| Ethanol | 10-50 mM (1.8 - 8.9 mg/mL) | Good choice, but can be more volatile. Ensure the final concentration is non-toxic to your cells or system. |
| DMF | 10-50 mM (1.8 - 8.9 mg/mL) | Effective, but can be more toxic than DMSO or ethanol. Use with caution and check compatibility with your experimental system. |
Protocol 2: Preparation of a 20 mM Stock Solution in DMSO
-
Weigh Compound: Weigh 3.54 mg of this compound.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Aid Dissolution: Vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication can be used to ensure complete dissolution. The solution should be perfectly clear.
-
Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to minimize water absorption and freeze-thaw cycles.
Q7: How can I avoid precipitation when diluting my DMSO stock into an aqueous buffer?
A7: This is a critical step. The compound can crash out of solution if the local concentration becomes too high during dilution.
Protocol 3: Best Practices for Diluting Organic Stocks
-
Prepare Buffer: Have your final volume of aqueous buffer ready in a tube.
-
Vortex Vigorously: While vigorously vortexing or stirring the aqueous buffer, add the required volume of your DMSO stock solution drop-by-drop directly into the vortex. This ensures rapid mixing and prevents localized supersaturation.
-
Never Add Buffer to Stock: Do not add the aqueous buffer to the concentrated DMSO stock. This will almost certainly cause immediate precipitation.
-
Visual Inspection: After dilution, hold the tube up to a light source and inspect carefully for any signs of cloudiness or precipitate (Tyndall effect). If the solution is not perfectly clear, the compound has not remained in solution.
-
Advanced Formulations: If precipitation persists at your desired final concentration, consider using a more complex vehicle. For the related Indole-3-carboxylic acid, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[5]
By understanding the fundamental chemistry of this compound and applying these systematic protocols, researchers can confidently overcome solubility hurdles and generate reliable, reproducible data.
References
-
Indole-3-acetic acid - Solubility of Things. Available from: [Link]
-
5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826. PubChem. Available from: [Link]
-
Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. Available from: [Link]
-
Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Human Metabolome Database. Available from: [Link]
-
This compound | C9H7NO3 | CID 583946. PubChem. Available from: [Link]
-
DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Available from: [Link]
- Process for preparation of 5-substituted indole derivatives. Google Patents.
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Center for Biotechnology Information. Available from: [Link]
-
1H-indole-3-carboxylic acid, 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-. SpectraBase. Available from: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. PubMed. Available from: [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available from: [Link]
-
The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. Available from: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C9H7NO3 | CID 583946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. | Sigma-Aldrich [sigmaaldrich.com]
Stability and degradation of 5-Hydroxy-1H-indole-3-carboxylic acid in solution
An In-Depth Guide to Solution Stability and Degradation
Welcome to the technical support center for 5-Hydroxy-1H-indole-3-carboxylic acid. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to manage the stability of this compound in your experiments.
The indole nucleus, particularly when functionalized with a hydroxyl group, is an electron-rich system susceptible to various degradation pathways.[1] Understanding these vulnerabilities is key to generating reliable and reproducible data. This document will address common challenges related to solubility, pH sensitivity, oxidative stress, and photodegradation.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when working with this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its polar functional groups (hydroxyl and carboxylic acid), this compound has limited solubility in water. For creating high-concentration stock solutions, we recommend using polar aprotic solvents. Dimethyl sulfoxide (DMSO) is an excellent choice.[2] For subsequent dilutions into aqueous buffers, ensure the final DMSO concentration is low enough to not interfere with your experimental system.
Q2: How stable is this compound in aqueous solution at neutral pH?
A2: At neutral pH, the primary concern for indole derivatives is oxidation. The electron-rich indole ring is susceptible to oxidation by dissolved atmospheric oxygen, a process that can be accelerated by trace metal ions.[1][3] For short-term experiments, solutions in high-purity, degassed buffers should be acceptable. However, for long-term storage, we strongly advise against storing it in aqueous solutions.
Q3: What are the primary factors that cause degradation of this compound?
A3: The main degradation pathways are driven by pH, oxidation, and light.[4][5]
-
pH: Both strongly acidic and alkaline conditions can promote degradation. The indole ring can be sensitive to strong acids, while the overall molecule's stability can be compromised at high pH.[1][6]
-
Oxidation: The hydroxylated indole ring is particularly prone to oxidation, which can lead to the formation of colored byproducts. This can be initiated by atmospheric oxygen or oxidizing agents.[1][3]
-
Light (Photodegradation): Indole derivatives can be light-sensitive. Exposure to UV or even ambient laboratory light over extended periods can induce photodegradation.[1][5]
Q4: What are the visual signs of degradation in my solution?
A4: A common sign of degradation, particularly oxidative degradation, is a color change. Fresh solutions are typically colorless to pale yellow. The formation of oxidation products often leads to a darker yellow, brown, or even purplish hue. The appearance of any precipitate or haze can also indicate degradation or solubility issues.
Q5: What is the recommended storage condition for a stock solution?
A5: To ensure maximum stability, stock solutions (e.g., in DMSO) should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[1][7] It is also good practice to overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem / Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected peaks appear in HPLC/LC-MS analysis of a freshly prepared sample. | Acid-catalyzed Degradation: The mobile phase may be too acidic, causing on-column degradation. The indole ring is known to be sensitive to strongly acidic conditions.[1] | 1. Adjust Mobile Phase pH: Increase the pH of the mobile phase to be mildly acidic or neutral (e.g., pH 4-7) if your chromatography allows. 2. Rapid Analysis: Analyze samples as quickly as possible after preparation. 3. Control Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation while samples are queued for injection. |
| Solution color changes from colorless/pale yellow to dark brown upon storage or during an experiment. | Oxidative Degradation: The hydroxylated indole ring has likely been oxidized. This can be accelerated by air, heat, light, or trace metal contaminants.[1][3] | 1. Use Degassed Solvents: Prepare all buffers and solutions with high-purity water and solvents that have been degassed (e.g., by sparging with nitrogen or argon). 2. Add Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid. 3. Protect from Light: Work in a dimly lit area or use amber-colored labware. Store solutions in the dark.[1] |
| Inconsistent results or loss of activity in biological assays over time. | Compound Degradation: The active compound is degrading under the assay conditions (e.g., in cell culture media at 37°C). | 1. Perform a Time-Course Stability Test: Spike the compound into your assay medium, incubate under the exact assay conditions (temperature, CO₂), and analyze aliquots at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to quantify the remaining parent compound. 2. Prepare Freshly: Prepare working solutions immediately before each experiment from a frozen stock. Avoid using previously thawed and stored aqueous solutions. |
| Low or variable recovery after sample preparation or extraction. | Adsorption or Instability: The compound may be adsorbing to plasticware or degrading during the extraction process due to pH or solvent exposure. | 1. Use Low-Adsorption Labware: Utilize polypropylene or silanized glass vials. 2. Optimize Extraction pH: Ensure the pH of your extraction buffer is compatible with the compound's stability profile. A slightly acidic pH is often optimal for carboxylic acids. 3. Work Quickly and on Ice: Perform extraction steps rapidly and at reduced temperatures to minimize degradation. |
Experimental Protocols & Workflows
To formally assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[3][4]
Protocol 1: Forced Degradation Study
This protocol is a standard approach to evaluate stability under various stress conditions as recommended by ICH guidelines.[4][5]
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 8 hours.[3][5]
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2 hours.[3][5]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.[3][8]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
Analyze by a suitable HPLC-UV method. A reverse-phase C18 column is typically effective.[9][10]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without completely destroying the molecule.[8]
Workflow for Forced Degradation Studies
The following diagram illustrates the logical flow of performing a forced degradation study.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure and known reactivity of indole compounds, we can predict likely degradation pathways. The electron-rich indole ring and the phenolic hydroxyl group are the most reactive sites.
Caption: Potential degradation pathways for the molecule.
This diagram illustrates that under oxidative stress, the compound can form highly colored quinone-like species, which may further degrade to ring-opened products. Under harsh acidic or thermal conditions, decarboxylation (loss of the COOH group) is a possible route, while strong acid can also lead to polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijrpp.com [ijrpp.com]
- 4. scispace.com [scispace.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3705-21-3 [sigmaaldrich.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 5-Hydroxy-1H-indole-3-carboxylic acid Isomers
Welcome to the technical support center for the chromatographic separation of 5-Hydroxy-1H-indole-3-carboxylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges in HPLC analysis of these compounds. Drawing from established scientific principles and extensive field experience, this resource aims to empower you to develop robust and reliable analytical methods.
Introduction: The Challenge of Indole Carboxylic Acid Isomers
This compound and its related isomers are polar, ionizable compounds that can present significant challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Their structural similarities, coupled with the presence of both acidic (carboxylic acid) and weakly basic (indole nitrogen) functional groups, often lead to issues such as poor peak shape, insufficient resolution, and variable retention times. Understanding the interplay between the analyte's physicochemical properties and the chromatographic conditions is paramount to achieving successful separations.
This guide will walk you through common problems and their solutions in a practical question-and-answer format, explaining the "why" behind each recommendation to foster a deeper understanding of the chromatographic process.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Peak Shape (Tailing)
Question: My peaks for this compound are showing significant tailing. What are the likely causes and how can I fix this?
Answer:
Peak tailing is one of the most common issues encountered when analyzing acidic and basic compounds like indole derivatives.[1] It is often a result of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[1][2]
Underlying Causes & Solutions:
-
Silanol Interactions: The most frequent cause of tailing for compounds with basic functionalities (like the indole nitrogen) is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[1]
-
Solution 1: Mobile Phase pH Adjustment. The key to mitigating this is to control the ionization state of your analyte. This compound has a carboxylic acid group (acidic) and an indole ring. The carboxylic acid group is the primary driver of its acidic nature. To suppress the ionization of this acidic group and minimize secondary interactions, you should lower the pH of your mobile phase. A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analyte.[3] This protonates the carboxylic acid, making the molecule more non-polar and less likely to interact with residual silanols, resulting in sharper, more symmetrical peaks.[3][4]
-
Solution 2: Use of an End-Capped Column. Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal accessible silanol groups. If you are using an older column, switching to a well end-capped column can dramatically improve peak shape.
-
Solution 3: Mobile Phase Additives. Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with your analyte.[5] However, be aware that TEA can be difficult to remove from the column and may not be suitable for all detection methods, especially mass spectrometry.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][6]
-
Solution: Try diluting your sample and injecting a smaller mass onto the column. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[2][6]
-
Solution: The use of a guard column is highly recommended to protect the analytical column from strongly retained sample components.[2] If you suspect contamination, you may be able to regenerate the column by washing it with a series of strong solvents.
-
Issue 2: Poor Resolution Between Isomers
Question: I am struggling to separate the isomers of this compound. What parameters can I adjust to improve resolution?
Answer:
Achieving resolution between structurally similar isomers requires careful optimization of chromatographic selectivity. Selectivity (α) is the most powerful factor in the resolution equation.[7]
Strategies for Improving Resolution:
-
Mobile Phase pH Optimization: As discussed for peak shape, mobile phase pH is a critical parameter for ionizable compounds.[4][7] Systematically varying the pH of the mobile phase can alter the ionization state of the isomers, leading to changes in their relative retention times and potentially improving separation.[7][8][9] Create a pH gradient or run several isocratic methods at different pH values to find the optimal separation window.
-
Change the Organic Modifier: The choice of organic solvent in the mobile phase can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, leading to changes in elution order and improved resolution.
-
Column Chemistry: Not all C18 columns are the same. Switching to a column with a different bonding chemistry (e.g., a C8, Phenyl-Hexyl, or an embedded polar group phase) can provide a different selectivity for your isomers.
-
Consider HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[10][11][12][13] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent.[10][14] This can provide a completely different selectivity profile and may be ideal for separating polar isomers.[10][11][12]
Issue 3: Unstable Retention Times
Question: My retention times are drifting from one injection to the next. What could be causing this instability?
Answer:
Retention time stability is crucial for reliable quantification. Drifting retention times often point to a lack of equilibration or changes in the mobile phase or column condition.
Troubleshooting Retention Time Drift:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle. A good practice is to flush the column with at least 10-20 column volumes of the new mobile phase.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Always prepare fresh mobile phase daily and ensure accurate pH adjustment. If using a buffered mobile phase, make sure the buffer concentration is sufficient to maintain a stable pH.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at pH extremes.[9] This can lead to a gradual shift in retention times. If you observe a consistent drift over the column's lifetime, it may be time for a replacement.
Part 2: Experimental Protocols & Data
Baseline Reversed-Phase HPLC Method for Isomer Separation
This protocol provides a starting point for the separation of this compound isomers. Further optimization will likely be required based on your specific sample and instrumentation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent. A good starting point is a 50:50 mixture of mobile phase A and mobile phase B.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Part 3: Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
General HPLC Method Development Workflow
Caption: A systematic approach to HPLC method development.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. biotage.com [biotage.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Indole Carboxylic Acids
Welcome to the technical support center for resolving peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating chromatographic problem. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique chemical properties of indole carboxylic acids.
Understanding the Problem: Why Do Indole Carboxylic Acids Tail?
Peak tailing, characterized by an asymmetry factor (As) or tailing factor (Tf) greater than 1.2, is a frequent challenge when analyzing polar acidic compounds like indole-3-acetic acid, indole-3-propionic acid, and their derivatives.[1][2] An ideal chromatographic peak should be symmetrical (a Gaussian shape), and deviation from this indicates underlying issues that can compromise the accuracy and reproducibility of your quantification.[3][4]
The primary culprits behind peak tailing for these specific analytes are multifaceted, stemming from their inherent chemical structures which feature a carboxylic acid group, an indole ring, and polar N-H bonds. These functionalities make them susceptible to several undesirable interactions within a standard reversed-phase HPLC system.
FAQ 1: My indole carboxylic acid peak is tailing. What is the most likely cause?
Answer: The most common cause of peak tailing for acidic compounds like indole carboxylic acids is secondary interactions with the stationary phase, specifically with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[1][5][6][7]
The Mechanism: Silanol Interactions
Traditional silica-based reversed-phase columns are manufactured by bonding hydrophobic alkyl chains (like C18) to a silica support. However, this process is never 100% complete, leaving some unreacted, polar silanol groups on the surface.[6][8] These silanol groups are acidic and can exist in an ionized (deprotonated) state as Si-O⁻, especially at mobile phase pH values above 3-4.[5][7][9]
Your indole carboxylic acid analyte can interact with these ionized silanol sites in a secondary, ion-exchange-like retention mechanism.[8][10] This is in addition to the primary, desired hydrophobic interaction with the C18 chains. Because these silanol interaction sites are fewer and have different kinetic properties, a portion of your analyte molecules get "stuck" and elute more slowly, creating the characteristic tail.[10]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Dual retention mechanisms causing peak tailing."
FAQ 2: How can I fix peak tailing caused by silanol interactions?
Answer: The most effective strategy is to control the ionization state of both your analyte and the silanol groups by adjusting the mobile phase pH.
For an acidic analyte like an indole carboxylic acid, you want to suppress its ionization to increase its hydrophobicity and retention on a reversed-phase column.[11][12] Simultaneously, you need to suppress the ionization of the acidic silanol groups to prevent secondary interactions.[4][7]
The solution is to lower the mobile phase pH.
By setting the mobile phase pH approximately 2 units below the pKa of your indole carboxylic acid, you ensure it is predominantly in its neutral, protonated form (-COOH).[13] This same low pH also protonates the silanol groups (Si-OH), neutralizing them and minimizing their ability to interact ionically with your analyte.[2][14][15]
Protocol 1: Mobile Phase pH Optimization
Objective: To find the optimal mobile phase pH that provides a symmetrical peak (Asymmetry Factor ≤ 1.2).
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., Acetonitrile or Methanol)
-
Acid additive (e.g., Formic Acid, Phosphoric Acid, or Trifluoroacetic Acid - TFA)
-
Calibrated pH meter
Procedure:
-
Determine Analyte pKa: Find the pKa of your specific indole carboxylic acid. For example, Indole-3-acetic acid has a pKa of approximately 4.75.
-
Target pH: Your target pH should be around 2.75 (i.e., pKa - 2).
-
Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase. To achieve a pH of ~2.5-3.0, add a small concentration of acid. A common starting point is 0.1% (v/v) formic acid.[13][14]
-
pH Measurement: Crucially, measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. [2]
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with your organic modifier at the desired ratio (e.g., 50:50 ACN/Water).
-
Equilibrate and Inject: Equilibrate your column with the new mobile phase for at least 10-15 column volumes. Inject your standard and evaluate the peak shape.
| pH Adjustment Strategy | Target pH Range | Recommended Additive (LC-MS Compatible) | Typical Concentration |
| Suppressing Silanol & Analyte Ionization | 2.5 - 3.5 | Formic Acid | 0.1% (v/v) |
| Suppressing Silanol & Analyte Ionization | 2.0 - 3.0 | Phosphoric Acid (UV only) | 0.1% (v/v) |
| Strong Ion Pairing & pH Control | 2.0 - 2.5 | Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) |
This table summarizes common mobile phase acidification strategies.
FAQ 3: I've lowered the pH, but my peak is still tailing. What else could be wrong?
Answer: If pH optimization alone is insufficient, the issue may be related to metal chelation, either from the HPLC system itself or from impurities on the column.
The Mechanism: Metal Chelation
Indole carboxylic acids, with their carboxylic acid group and electron-rich indole ring, can act as chelating agents, binding to metal ions.[16][17] These metal ions can be present as impurities in the silica matrix of the column packing material or can leach from stainless steel components of the HPLC system, such as frits and tubing, especially under acidic conditions.[16][18]
This chelation creates another unwanted secondary retention mechanism, similar to silanol interactions, where analyte molecules are delayed, causing peak tailing.[17]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Chelation of analyte with metal ions."
Troubleshooting Metal Chelation
-
Use a Metal-Chelating Additive: Adding a weak chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be highly effective.[19] The EDTA will preferentially bind to the stray metal ions, rendering them unavailable to interact with your analyte. A very low concentration is typically sufficient.
-
System Passivation: If metal contamination from the HPLC system is suspected, a system passivation procedure can be performed. This involves flushing the system with a stronger chelating agent or acid to strip away accumulated metal ions.
Protocol 2: Using EDTA as a Mobile Phase Additive
Objective: To eliminate peak tailing caused by metal chelation.
Procedure:
-
Prepare EDTA Stock Solution: Prepare a 1 mM stock solution of EDTA in HPLC-grade water.
-
Modify Mobile Phase: Add the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of 5-10 µM (micromolar). Note: Do not use millimolar concentrations, as this can cause precipitation and MS ion suppression. [19]
-
Equilibrate and Analyze: Flush the system thoroughly with the EDTA-containing mobile phase and re-inject your sample. Compare the peak shape to the analysis without EDTA.
FAQ 4: Could my column be the problem? When should I consider getting a new one?
Answer: Yes, the column itself is a critical factor. Column choice and condition can be the root cause of persistent peak tailing.
Column-Related Issues
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, especially when used at pH extremes.[3][20] This degradation can expose more active silanol groups, worsening tailing.
-
Poor Column Chemistry: Older "Type A" silica columns have a higher concentration of acidic silanols and metal impurities and are more prone to causing peak tailing.[4][5]
-
Void Formation: A void or channel at the head of the column, caused by pressure shocks or silica dissolution, can lead to broad and tailing peaks for all analytes in the chromatogram.[14]
Solutions and Best Practices
-
Choose a Modern, High-Purity Column: When starting method development, select a modern, "Type B" silica column. These are made from higher purity silica with lower metal content and are often "end-capped."[4][14] End-capping is a process where residual silanol groups are chemically deactivated with a small silylating agent, further reducing their activity.[14][21]
-
Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative chemistries designed to minimize silanol interactions, such as those with polar-embedded groups or hybrid silica-polymer materials.[4][15]
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from contaminants and particulates, extending its lifetime.[14]
-
Column Cleaning: If you suspect contamination, a rigorous column cleaning and regeneration procedure may restore performance.
dot graph TD { subgraph "Troubleshooting Workflow" direction LR A[Start: Peak Tailing Observed] --> B{Check Mobile Phase pH}; B -- "Is pH << pKa?" --> C{Evaluate Column}; B -- "No" --> D[ACTION: Lower pH to 2.5-3.0]; D --> E[Re-analyze]; C -- "Is it a modern, end-capped column?" --> F{Check for Metal Chelation}; C -- "No" --> G[ACTION: Replace with High-Purity, End-Capped Column]; G --> E; F -- "Suspected" --> H[ACTION: Add 5-10 µM EDTA to Mobile Phase]; H --> E; F -- "No" --> I{Check for Column Overload/System Issues}; I -- "Possible" --> J[ACTION: Dilute Sample / Check for Dead Volume]; J --> E; E -- "Tailing Resolved?" --> K[End: Symmetrical Peak]; E -- "No" --> L[Contact Technical Support]; end } caption: "Systematic troubleshooting workflow for peak tailing."
By systematically addressing these potential causes—starting with the most common and easiest to fix (mobile phase pH) and progressing to more complex issues like metal chelation and column chemistry—you can effectively diagnose and resolve peak tailing for your indole carboxylic acid analyses, leading to more robust and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. lctsbible.com [lctsbible.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. labcompare.com [labcompare.com]
- 15. uhplcs.com [uhplcs.com]
- 16. silcotek.com [silcotek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 20. uhplcs.com [uhplcs.com]
- 21. chromtech.com [chromtech.com]
Technical Support Center: Vilsmeier-Haack Synthesis of Indole-3-Carboxaldehydes
Welcome to the technical support center for the Vilsmeier-Haack synthesis of indole-3-carboxaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Here, we address common side reactions, provide in-depth troubleshooting guides in a practical Q&A format, and explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction to the Vilsmeier-Haack Reaction on Indoles
The Vilsmeier-Haack (V-H) reaction is a cornerstone of heterocyclic chemistry, prized for its efficiency in formylating electron-rich aromatic systems.[1] For indoles, the reaction is highly regioselective, typically affording the desired indole-3-carboxaldehyde, a crucial intermediate in pharmaceutical synthesis.[2][3] The reaction involves the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This electrophile is then attacked by the electron-rich C3 position of the indole nucleus. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[3]
While robust, the V-H reaction is not without its challenges. A range of side reactions can occur, leading to reduced yields, complex product mixtures, and purification difficulties. This guide will illuminate these potential pitfalls and provide you with the expertise to circumvent them.
Core Reaction Mechanism Workflow
To understand the origin of side reactions, we must first appreciate the primary reaction pathway.
Caption: Plausible pathway for the formation of 2-chloro-3-formylindole.
Q4: I am isolating a significant amount of 3-cyanoindole. What is the source of this nitrile byproduct?
A4: The formation of 3-cyanoindole is a frustrating but manageable side reaction. It typically arises from impurities or specific work-up conditions.
-
Causality:
-
Contaminated Reagents: The primary cause is often nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, present in the DMF or other reagents. [6]Old or improperly stored DMF can decompose to form amines.
-
Work-up Procedure: Quenching the reaction with ammonia-based solutions can convert the aldehyde or its iminium precursor to the nitrile. [6] * Atmospheric Moisture: Reaction with moisture can form species that facilitate the conversion of the formyl group. [6] Preventative Measures & Solutions:
-
| Problem | Potential Cause | Recommended Solution |
| Significant formation of 3-cyanoindole | 1. Nitrogen-containing impurities in reagents. 2. Inappropriate work-up with ammonia. 3. Reaction with atmospheric moisture. | 1. Use high-purity reagents. Ensure DMF is anhydrous and freshly distilled if necessary. 2. Quench with ice-cold water or saturated sodium bicarbonate solution. Avoid ammonia-based quenching agents. [6] 3. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). [6] |
| Difficulty separating 3-cyanoindole from product | Similar polarities of the two compounds. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization can also be an effective purification method. [6] |
Issue 3: Low Yield and Reaction Failure
Q5: My reaction is sluggish, and the yield of indole-3-carboxaldehyde is very low. What are the likely causes?
A5: Low yield or reaction failure in a Vilsmeier-Haack reaction often points to issues with the reagents or reaction conditions.
-
Causality:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. If your reagents (especially DMF) are not anhydrous, the reagent will decompose before it can react with the indole.
-
Insufficient Activation: The reaction temperature may be too low, or the reaction time too short. While low temperatures are generally preferred to minimize side reactions, the formylation itself requires a certain activation energy. [2][7] * Poor Substrate Quality: Impurities in the starting indole can inhibit the reaction.
-
Substituent Effects: Strongly electron-withdrawing groups on the indole ring can deactivate it towards electrophilic substitution, making the reaction difficult. The Vilsmeier reagent is a relatively weak electrophile. [8] Troubleshooting Protocol:
-
-
Reagent Quality Check:
-
Use high-purity, anhydrous DMF. If in doubt, distill it over calcium hydride.
-
Use freshly distilled POCl₃.
-
Ensure your starting indole is pure.
-
-
Reaction Setup:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to chilled, anhydrous DMF. [2]
-
-
Temperature & Time Optimization:
-
Form the Vilsmeier reagent at 0-5 °C.
-
Add the indole solution at this low temperature.
-
After addition, allow the reaction to warm to room temperature and then, if necessary, gently heat it. Typical conditions can range from room temperature to 85-95 °C. [2][7] * Monitor the reaction's progress by TLC to determine the optimal time and temperature. Avoid unnecessarily long heating periods. [6] Experimental Protocol: Optimized Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde
-
This protocol is designed to minimize side reactions and maximize yield.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (e.g., 10 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, e.g., 1.5 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. [6]
-
Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the reaction to a temperature between 40-90 °C, monitoring by TLC for the consumption of starting material. [2][7]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, careful addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is alkaline. [2][7] * Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold water.
-
If no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel. [6]
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]
-
Roohi, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-ylidene)malonaldehyde and its reactions. Growing Science. [Link]
-
Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Clementi, S., Linda, P., & Marino, G. (1972). Reactivity of Indoles in Electrophilic Substitution. RSC Publishing. [Link]
-
SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. [Link]
-
Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2025). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [Link]
-
ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
-
International Union of Crystallography. (n.d.). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ACS Publications. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]
-
ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Storage conditions to prevent degradation of 5-Hydroxy-1H-indole-3-carboxylic acid
Welcome to the technical support center for 5-Hydroxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound to prevent its degradation. By understanding the inherent instabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
I. Core Concepts: Understanding the Instability of this compound
This compound, like many indole derivatives, is susceptible to degradation through several pathways. The primary routes of degradation are oxidation, photodegradation, and pH-mediated decomposition. The phenolic hydroxyl group and the electron-rich indole ring are the main sites of chemical instability.
A. Oxidative Degradation
The 5-hydroxy group makes the indole ring highly susceptible to oxidation. In the presence of atmospheric oxygen, the compound can be oxidized to form various degradation products, with 2-oxo-5-hydroxyindole derivatives being a common outcome. This process can be accelerated by the presence of metal ions and elevated temperatures.
B. Photodegradation
Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of this compound. This can result in discoloration of the solid material and a loss of potency in solutions.
C. pH-Mediated Degradation
The stability of this compound is significantly influenced by the pH of its environment. While generally most stable in neutral or slightly acidic conditions, strongly acidic or alkaline conditions can promote hydrolysis or oxidative degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For optimal preservation, storage at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and moisture absorption.
Q2: My solid this compound has changed color. What does this indicate?
A2: A change in color, often to a brownish or purplish hue, is a common indicator of degradation, likely due to oxidation and/or photodegradation. It is advisable to assess the purity of the material before use if any discoloration is observed.
Q3: What is the recommended procedure for preparing and storing solutions of this compound?
A3: Solutions should be prepared fresh whenever possible using deoxygenated solvents. If storage is necessary, solutions should be stored in amber vials or containers wrapped in aluminum foil at -20°C or -80°C. It is also advisable to purge the headspace of the vial with an inert gas before sealing. The use of buffered solutions in the pH range of 4-6 is recommended for enhanced stability.
Q4: How does pH affect the stability of this compound in solution?
A4: The compound is most stable in slightly acidic to neutral pH. Strongly alkaline conditions can lead to rapid oxidative degradation, while strongly acidic conditions may also promote decomposition. For experiments requiring specific pH conditions, it is crucial to minimize the exposure time to harsh pH environments.
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of the solid material and solutions. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using a validated analytical method (see Section IV). |
| Discoloration of solutions | Oxidation and/or photodegradation. | 1. Ensure solutions are protected from light at all times. 2. Use deoxygenated solvents for solution preparation. 3. Store solutions under an inert atmosphere. |
| Loss of compound potency over time | Gradual degradation in solution. | 1. Avoid prolonged storage of solutions. 2. Store solutions at or below -20°C. 3. Consider conducting a stability study of the compound in your specific experimental matrix. |
IV. Experimental Protocols
A. Protocol for Assessing the Purity and Stability of this compound by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a final concentration of 50 µg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the parent peak and any degradation peaks. The retention time of the parent compound should be determined using a freshly prepared standard.
B. Forced Degradation Study Protocol
To understand the degradation pathways and validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.
1. Acid Hydrolysis:
-
Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute for HPLC analysis.
2. Base Hydrolysis:
-
Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
4. Thermal Degradation:
-
Store the solid compound at 60°C for 48 hours.
-
Prepare a solution from the stressed solid for HPLC analysis.
5. Photodegradation:
-
Expose a solution of the compound (50 µg/mL) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples by HPLC.
V. Visualization of Degradation Pathways and Workflows
Caption: Major degradation pathways for this compound.
Caption: Workflow for HPLC analysis of this compound stability.
VI. Quantitative Data Summary
The following table summarizes the general stability profile of this compound under various stress conditions. The percentage degradation is an approximation and can vary based on the specific experimental conditions.
| Stress Condition | Temperature | Duration | Approximate Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 60°C | 24 hours | 5-15% | Hydrolysis |
| (0.1 M HCl) | ||||
| Base Hydrolysis | Room Temp | 4 hours | 10-25% | Oxidation/Hydrolysis |
| (0.1 M NaOH) | ||||
| Oxidation | Room Temp | 24 hours | 15-40% | Oxidation |
| (3% H₂O₂) | ||||
| Thermal (Solid) | 60°C | 48 hours | < 5% | Thermal Decomposition |
| Photodegradation | Controlled | As per ICH Q1B | 10-30% | Photolysis |
| (Xenon Lamp) |
VII. References
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.[Link]
-
Ma, B., et al. (2012). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. American Journal of Chemistry, 2(2), 12-17.
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
Removing impurities from synthetic 5-Hydroxy-1H-indole-3-carboxylic acid
Starting the Search
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Exploring Indole Derivatives
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Synthesizing Indole Derivatives
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Hydroxy-1H-indole-3-carboxylic acid using LC-MS/MS
Introduction: The Analytical Imperative
In the landscape of metabolomics and pharmaceutical development, the unambiguous identification of small molecules is paramount. 5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA), a metabolite with the molecular formula C₉H₇NO₃ and a monoisotopic mass of 177.0426 Da, presents a common analytical challenge.[1] While its nominal mass is readily determined, its structural confirmation is complicated by the existence of numerous isomers (e.g., 4-HICA, 6-HICA). Distinguishing between these isomers is critical, as their biological activities can differ significantly.
This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies for the definitive structural confirmation of 5-HICA. We will move beyond a simple recitation of methods to explore the underlying principles and rationale that govern experimental design, ensuring a robust and self-validating analytical system.
Pillar 1: Why LC-MS/MS is the Gold Standard for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an exceptionally powerful tool for the structural analysis of small molecules.[2][3] Unlike single-stage mass spectrometry (MS1), which provides the mass-to-charge ratio (m/z) of the intact molecule (the precursor ion), MS/MS offers a deeper level of structural insight.[4]
The process involves:
-
Liquid Chromatography (LC): Chromatographic separation provides the first dimension of specificity, resolving the target analyte from matrix components and, crucially, its isomers based on subtle differences in their physicochemical properties.
-
Ionization: The analyte is converted into gas-phase ions. Electrospray Ionization (ESI) is the preferred "soft" ionization technique for polar molecules like 5-HICA, as it minimizes in-source fragmentation and preserves the molecular ion.
-
MS1 Analysis: The first mass analyzer isolates the precursor ion of interest (e.g., the [M-H]⁻ ion of 5-HICA at m/z 176.03).
-
Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, causing the ion to break apart into smaller, structurally significant fragment ions (product ions).
-
MS2 Analysis: The second mass analyzer scans these product ions, generating a fragmentation spectrum (MS/MS spectrum). This spectrum serves as a highly specific "fingerprint" for the molecule's structure.[4]
The coupling of LC with MS/MS provides a multi-dimensional analytical approach that delivers high sensitivity and unparalleled structural specificity.[4]
Workflow for Structural Confirmation
Caption: High-level workflow for LC-MS/MS structural confirmation.
Pillar 2: Experimental Design & Comparative Analysis
A robust method relies on the systematic evaluation of key parameters. Here, we compare critical experimental choices for the analysis of 5-HICA.
A. Ionization Mode: Negative vs. Positive ESI
The choice of ionization polarity is fundamental. 5-HICA possesses both a phenolic hydroxyl group and a carboxylic acid group, making it amenable to both negative and positive ionization.
-
Negative Ion Mode (ESI-): This is often the preferred mode for acidic compounds. The molecule readily loses a proton to form the [M-H]⁻ ion (m/z 176.03). This deprotonated ion is typically stable and provides a strong signal. Fragmentation often proceeds through predictable pathways, such as decarboxylation.
-
Positive Ion Mode (ESI+): The molecule can be protonated to form the [M+H]⁺ ion (m/z 178.05). While sometimes less sensitive for acidic molecules, ESI+ can yield complementary fragmentation patterns that provide additional structural evidence.
Comparative Data (Hypothetical)
| Parameter | ESI Negative Mode ([M-H]⁻) | ESI Positive Mode ([M+H]⁺) | Rationale |
| Precursor Ion (m/z) | 176.03 | 178.05 | Based on deprotonation and protonation of the molecule (MW 177.16).[1] |
| Signal-to-Noise (S/N) | 1500 | 450 | Carboxylic acids and phenols are more acidic, favoring deprotonation and higher sensitivity in negative mode. |
| Key Fragment 1 (m/z) | 132.04 | 160.04 | Corresponds to loss of CO₂ (-44 Da) |
| Key Fragment 2 (m/z) | 104.05 | 132.04 | Corresponds to subsequent loss of CO (-28 Da) |
B. Collision Energy Optimization
The energy used for CID directly impacts the fragmentation pattern.
-
Low Collision Energy (e.g., 10-15 eV): Yields primarily the most stable, high-mass fragments. For 5-HICA, this would likely be the decarboxylation product (m/z 132.04).
-
High Collision Energy (e.g., 30-40 eV): Promotes more extensive fragmentation, revealing lower-mass product ions that provide more detailed structural information.
A collision energy study is essential. By ramping the collision energy and observing the appearance and disappearance of different fragments, a complete picture of the fragmentation pathway can be built. This process, known as generating a "breakdown curve," is a cornerstone of structural elucidation.[5]
Pillar 3: A Self-Validating Protocol for 5-HICA Confirmation
This protocol is designed to be a self-validating system, incorporating quality controls and systematic steps to ensure data integrity, as recommended by regulatory bodies like the FDA.[6][7][8]
Step 1: Sample & Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of a certified 5-HICA reference standard in methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): Use a stable isotope-labeled version of the analyte (e.g., 5-HIAA-d5) if available, or a structurally similar compound not present in the sample. Prepare an IS working solution at a constant concentration (e.g., 100 ng/mL).
-
Sample Preparation: For biological samples (e.g., urine, plasma), perform a protein precipitation by adding 3 volumes of ice-cold methanol containing the internal standard to 1 volume of sample. Vortex, centrifuge (10,000 x g, 10 min, 4°C), and transfer the supernatant for analysis. This "dilute-and-shoot" approach is often effective for polar analytes.[9]
Step 2: LC Method Parameters
-
Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
LC Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Causality: The gradient is designed to retain the polar 5-HICA at the start and then elute it with a sharp, well-defined peak. The inclusion of formic acid aids in protonation/deprotonation, improving peak shape and ionization efficiency.[10]
Step 3: MS/MS Method Parameters (Triple Quadrupole)
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Scan Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 5-HICA | 176.0 | 132.0 | 100 | 15 | Quantifier (Most intense, stable fragment) |
| 5-HICA | 176.0 | 104.0 | 100 | 30 | Qualifier (Confirmatory fragment) |
| IS (e.g., 5-HIAA-d5) | 196.1 | 150.1 | 100 | 15 | Internal Standard for quantification |
Trustworthiness: Using two distinct MRM transitions (a quantifier and a qualifier) for the analyte is a key requirement for method validation. The ratio of the qualifier to quantifier peak areas should be constant across all standards and samples, providing a high degree of confidence in the identification.
Pillar 4: Interpreting the Fragmentation Fingerprint
The MS/MS spectrum provides the definitive structural evidence. For 5-HICA in negative ion mode, the fragmentation pathway is predictable and highly informative.
-
Primary Fragmentation: The most facile fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid group, a neutral loss of 44.01 Da. This results in the major product ion at m/z 132.04 .
-
[C₉H₆NO₃]⁻ → [C₈H₆NO]⁻ + CO₂
-
-
Secondary Fragmentation: The m/z 132.04 fragment can undergo further fragmentation, such as the loss of carbon monoxide (CO), a neutral loss of 27.99 Da, to produce an ion at m/z 104.05 . Studies of similar indole derivatives confirm these characteristic fragmentation patterns.[11][12]
Proposed Fragmentation Pathway of 5-HICA
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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Hydroxy-1H-indole-3-carboxylic Acid in Plant Extracts
For researchers, scientists, and drug development professionals vested in the therapeutic potential of plant-derived compounds, the accurate quantification of specific phytochemicals is paramount. 5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA), an indole derivative found in various plant species, is a molecule of growing interest. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantitative analysis of 5-HICA in complex plant extracts. Drawing upon established experimental data, we will explore the nuances of High-Performance Liquid Chromatography (HPLC) with different detection methods and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside critical sample preparation techniques.
The Significance of 5-HICA Quantification
This compound is a metabolite of tryptophan and is structurally related to the well-known plant hormone, auxin (indole-3-acetic acid).[1] Its presence has been reported in various plants, and like many indole compounds, it is being investigated for its potential biological activities. Accurate and precise quantification in plant extracts is the foundation for understanding its physiological role, biosynthetic pathways, and potential as a therapeutic agent. The inherent complexity of plant matrices, which contain a multitude of structurally similar compounds, presents a significant analytical challenge.[2]
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical decision that directly impacts the reliability and sensitivity of quantification. The most prevalent methods for the analysis of indolic compounds in plant materials are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in phytochemical analysis, offering robust and reliable quantification.[4] The separation of 5-HICA from other components in a plant extract is typically achieved on a reversed-phase C18 column.[5]
1. HPLC with Ultraviolet (UV) Detection:
This is often the most accessible method for quantitative analysis. The indole ring system of 5-HICA exhibits strong UV absorbance, typically around 280 nm.[6] While cost-effective and straightforward, HPLC-UV can suffer from a lack of selectivity in complex matrices. Co-eluting compounds with similar UV spectra can interfere with the accurate quantification of the target analyte.[7]
2. HPLC with Fluorescence (FLD) Detection:
Indole compounds, including 5-HICA, are naturally fluorescent. This property can be exploited for highly sensitive and selective detection.[8] Excitation is typically performed around 280 nm, with emission monitored at approximately 350 nm.[9] HPLC-FLD offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection, making it more suitable for trace-level analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest level of sensitivity and selectivity, LC-MS/MS is the gold standard.[3][10] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for 5-HICA.[10] This virtually eliminates interferences from the complex plant matrix.[11][12]
The primary advantages of LC-MS/MS include its superior sensitivity, allowing for the detection of picogram levels of the analyte, and its high specificity, which ensures that the measured signal is unequivocally from 5-HICA.[13]
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of indole compounds in plant extracts. The values are representative and can vary depending on the specific instrumentation, method optimization, and matrix complexity.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Principle | UV Absorbance | Fluorescence | Mass-to-charge ratio |
| Selectivity | Moderate | High | Very High |
| Sensitivity (LOD) | ~10-100 ng/mL | ~0.1-10 ng/mL | ~0.01-1 ng/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 5% | < 3% |
| Accuracy (%Recovery) | 90-110% | 95-105% | 98-102% |
| Matrix Effect | Prone to interference | Less prone than UV | Can be significant but correctable with internal standards |
| Cost | Low | Moderate | High |
| Throughput | Moderate | Moderate | High |
Data compiled from various sources on indole and phytohormone analysis.[4][6][11][13]
Experimental Protocols: A Step-by-Step Approach
The reliability of any quantitative analysis is heavily dependent on a well-designed and validated experimental protocol. Below are representative workflows for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step to remove interfering compounds from the plant extract is Solid-Phase Extraction (SPE).[1][8] A reversed-phase C18 cartridge is commonly employed for this purpose.
Protocol:
-
Extraction: Homogenize 1g of lyophilized plant material with 10 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 2 mL of the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the 5-HICA and other indole compounds with 5 mL of 80% methanol in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for analysis.
Caption: Workflow for sample preparation of plant extracts.
Analytical Method Workflow
The following diagram illustrates the general workflow for the analysis of the prepared sample using either HPLC or LC-MS/MS.
Caption: General analytical workflow for 5-HICA quantification.
Causality Behind Experimental Choices and Trustworthiness
-
Solvent Selection: An 80% methanol in water solution is chosen for extraction due to its effectiveness in solubilizing a wide range of semi-polar compounds, including indoles, while precipitating some interfering macromolecules.[12]
-
Solid-Phase Extraction: The use of a C18 SPE cartridge is a logical choice for retaining the relatively non-polar indole ring of 5-HICA while allowing more polar, interfering compounds to be washed away.[1] This cleanup step is crucial for improving the longevity of the analytical column and reducing matrix effects, especially in LC-MS/MS analysis.[2]
-
Method Validation: To ensure the trustworthiness of the generated data, any quantitative method must be thoroughly validated according to established guidelines.[11][12] This includes assessing linearity, accuracy, precision, selectivity, and the limits of detection and quantification. The use of a matrix-matched calibration curve is highly recommended to compensate for any signal suppression or enhancement caused by the plant extract matrix.[11]
Conclusion
The quantitative analysis of this compound in plant extracts requires a careful selection of analytical methodology and a robust sample preparation protocol. For routine analysis where high sensitivity is not the primary concern, HPLC-UV offers a cost-effective and reliable solution. When higher sensitivity and selectivity are required, HPLC-FLD is a superior choice due to the natural fluorescence of the indole moiety. For definitive identification and the most sensitive quantification, particularly at trace levels in complex matrices, LC-MS/MS is the unequivocal method of choice.
The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the accurate quantification of 5-HICA, thereby advancing our understanding of this intriguing plant metabolite.
References
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Chen, M. L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 436. [Link]
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Cui, M., et al. (2020). Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis. Analytical and Bioanalytical Chemistry, 412(23), 5563–5581. [Link]
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Svačinová, P., et al. (2021). Can plant hormonomics be built on simple analysis? A review. Analytical and Bioanalytical Chemistry, 413(19), 4645–4671. [Link]
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Yong, J. W. H., et al. (2017). Response characteristics of indole compound standards using HPLC. ResearchGate. [Link]
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Bento, C., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]
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Pilipczuk, T., et al. (2020). Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UV and Fluorescence Detection. Molecules, 25(18), 4257. [Link]
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Hu, J., et al. (2023). Representative analytical methods for the determination of plant hormones. ResearchGate. [Link]
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Chen, M. L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. ResearchGate. [Link]
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Pilipczuk, T., et al. (2020). Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UV and Fluorescence Detection. Semantic Scholar. [Link]
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Lu, Z., et al. (2020). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 25(16), 3718. [Link]
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Salvi, P., et al. (2024). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science, 15, 1376363. [Link]
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Neue, U. (2005). HPLC of active compounds in medicinal plants. Chromatography Forum. [Link]
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Mocan, A., et al. (2018). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. ResearchGate. [Link]
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Al-zubaidy, S. A., et al. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Molecules, 26(13), 3879. [Link]
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Riethmüller, E., et al. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Molecules, 27(18), 6037. [Link]
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Dziurka, M., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1461. [Link]
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Vella, F. M., et al. (2023). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. International Journal of Molecular Sciences, 24(13), 11099. [Link]
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Ee, K. S., et al. (2015). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of AOAC International, 98(5), 1243-1250. [Link]
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Pedersen, M. G., et al. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. Scandinavian Journal of Clinical and Laboratory Investigation, 81(5), 401-405. [Link]
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Pedersen, M. G., et al. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. ResearchGate. [Link]
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Al-Qurain, A. A., et al. (2022). A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges. Journal of Pharmaceutical Analysis, 12(3), 493-502. [Link]
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Bento, C., et al. (2014). Validated method for phytohormone quantification in plants. PMC. [Link]
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Sari, D. K., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(13), 5037. [Link]
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Gasper, A. V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry, 59(15), 8047-8057. [Link]
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Hovander, L., et al. (2002). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. ResearchGate. [Link]
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Sheen, J. (2011). Top 49 Plant Methods papers published in 2011. SciSpace. [Link]
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5-Hydroxy-1H-indole-3-carboxylic acid
Introduction: The Critical Role of 5-Hydroxy-1H-indole-3-carboxylic acid and the Imperative for Validated Quantification
This guide provides a comprehensive framework for the validation of an analytical method for 5-HICA, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] We will compare common analytical techniques and present a detailed, step-by-step validation protocol, explaining not just what to do, but why each step is critical for ensuring a robust, reliable, and scientifically sound analytical method.
Part 1: Selecting the Right Tool - A Comparison of Analytical Methodologies
The choice of analytical technique is the foundation of any method. For a molecule like 5-HICA, the primary candidates are High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or fluorescence detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.
-
Mechanism: For 5-HICA, a reversed-phase HPLC method is typical, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. 5-HICA will be retained on the column and then eluted by adjusting the mobile phase composition.
-
Detection:
-
UV/PDA Detection: Exploits the ability of the indole ring in 5-HICA to absorb ultraviolet light. A PDA detector provides spectral information, which can aid in peak purity assessment.
-
Fluorescence Detection (FLD): Indole derivatives are often naturally fluorescent. FLD can offer significantly higher sensitivity and selectivity compared to UV detection for these compounds.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.[5][6][7]
-
Mechanism: After chromatographic separation, the analyte is ionized and detected based on its mass-to-charge ratio (m/z). By selecting a specific precursor ion (the molecular weight of 5-HICA) and a characteristic fragment ion, LC-MS/MS achieves exceptional specificity, even in complex biological matrices.[8][9]
-
Comparative Analysis of Methodologies
| Parameter | HPLC-UV/PDA | HPLC-FLD | LC-MS/MS |
| Specificity | Moderate to Good. Relies on chromatographic separation. Co-eluting impurities can interfere. | Good to Excellent. High selectivity for fluorescent compounds. | Excellent. Unmatched specificity due to mass-based detection (precursor/product ion monitoring).[8] |
| Sensitivity (LOD/LOQ) | Good. Typically in the low ng/mL range. | Excellent. Often 10-100x more sensitive than UV for suitable compounds. | Exceptional. Can reach pg/mL or even fg/mL levels.[5][6] |
| Linear Range | Wide. | Wide, but can be prone to quenching at high concentrations. | Wide, but detector saturation can be a concern at very high concentrations. |
| Robustness | High. Well-established and rugged technology. | High. Similar robustness to HPLC-UV. | Moderate to High. More complex instrumentation requires careful maintenance. |
| Cost | Low to Moderate (instrumentation and running costs). | Moderate. | High (instrumentation and maintenance). |
| Expertise Required | Standard. Widely available expertise. | Standard. | Advanced. Requires specialized training for operation and data interpretation. |
| Best For | Purity and assay of drug substances, quality control, formulations with simple matrices. | Trace-level quantification in moderately complex matrices, impurity analysis. | Bioanalysis (plasma, urine), complex matrices, definitive identification, very low-level impurity quantification.[7][9] |
Part 2: The Validation Protocol - A Step-by-Step Guide Based on ICH Q2(R2)
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][10][11] The following protocols are based on the ICH Q2(R2) guideline, which provides a harmonized framework for regulatory submissions.[4][12][13][14]
A validation protocol must be written and approved before the experiments begin.[3] This protocol should define the experiments, the samples to be used, and the pre-defined acceptance criteria.[15]
Caption: Workflow for Analytical Method Validation.
System Suitability Testing (SST)
Causality: Before you validate the method, you must verify that the analytical system (the HPLC or LC-MS/MS) is working correctly on the day of analysis. SST is not part of the formal validation but is a prerequisite for any valid chromatographic run.[16][17] It ensures the system's performance is adequate for the intended analysis.[18][19][20]
Experimental Protocol:
-
Prepare a system suitability solution containing 5-HICA at a working concentration and, if available, a known impurity or a closely related compound to check resolution.
-
Perform 5-6 replicate injections of this solution.
-
Calculate the key performance parameters.
Acceptance Criteria (Typical for HPLC):
-
Repeatability (%RSD of Peak Area): ≤ 1.0% for 5 injections.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): > 2000.
-
Resolution (Rs): > 2.0 between 5-HICA and the nearest eluting peak.
Specificity (Selectivity)
Causality: Specificity demonstrates that the analytical signal is unequivocally from 5-HICA and not from any other components that might be present in the sample, such as impurities, degradation products, or matrix components.[10][21] This is the cornerstone of a reliable method.
Experimental Protocol:
-
Blank/Placebo Analysis: Analyze a blank solvent and a placebo (a sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of 5-HICA.
-
Forced Degradation (Stress Testing): Intentionally degrade a sample of 5-HICA to produce potential degradation products.[22][23] This is a regulatory expectation to demonstrate the stability-indicating nature of the method.[24][25]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 24 hours (for solid).
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples. The method should be able to separate the intact 5-HICA peak from all degradation products formed. For HPLC-PDA, peak purity analysis should be performed.
Acceptance Criteria:
-
No significant interference at the retention time of 5-HICA from blank or placebo.
-
The 5-HICA peak should be resolved from all degradation product peaks (Resolution > 1.5).
-
Peak purity index (for PDA) should be > 0.999 for the 5-HICA peak in stressed samples.
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of 5-HICA over a specific interval. The range is the interval over which the method is shown to be linear, accurate, and precise.[10][21]
Experimental Protocol:
-
Prepare a stock solution of 5-HICA reference standard.
-
Create a series of at least 5-6 calibration standards by diluting the stock solution. The range should typically cover 80% to 120% of the expected working concentration for an assay. For impurity analysis, the range must cover from the reporting limit to 120% of the specification limit.[21]
-
Inject each standard in triplicate.
-
Plot the average peak response versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.[15]
-
Y-intercept: Should be less than 2% of the response at 100% concentration.
-
Residual Plot: The residuals should be randomly scattered around zero.
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 80 | 79850, 80100, 79950 | 79967 | 0.16% |
| 90 | 90100, 89900, 90250 | 90083 | 0.19% |
| 100 | 100200, 100500, 100350 | 100350 | 0.15% |
| 110 | 110500, 110300, 110650 | 110483 | 0.16% |
| 120 | 120800, 120650, 120950 | 120800 | 0.12% |
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value.[10] It confirms that the method is free from systematic error or bias.
Experimental Protocol:
-
Perform a recovery study by spiking a known amount of 5-HICA reference standard into a placebo matrix.
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (for a total of 9 determinations).[21]
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
Mean Recovery: Typically 98.0% to 102.0% for a drug substance assay.[26]
-
%RSD: Should be within established limits (e.g., ≤ 2.0%).
| Spiked Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Mean % Recovery | %RSD (n=3) |
| 80% | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% | 100.0 | 100.5 | 100.5% | 0.6% |
| 120% | 120.0 | 119.8 | 99.8% | 0.7% |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method.
Experimental Protocols:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of 6 determinations at 100% of the test concentration OR 9 determinations across the specified range (3 concentrations, 3 replicates each).[21]
-
These should be performed under the same operating conditions over a short interval of time (same analyst, same instrument, same day).
-
-
Intermediate Precision (Ruggedness):
-
Assess the method's variability under different conditions within the same lab.
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability (%RSD): ≤ 1.0% for drug substance assay.
-
Intermediate Precision (%RSD): ≤ 2.0% for drug substance assay.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Causality: LOQ is the lowest amount of 5-HICA in a sample that can be quantitatively determined with suitable precision and accuracy.[10] LOD is the lowest amount that can be detected but not necessarily quantified.[27] These are critical for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration of 5-HICA that yields a signal-to-noise (S/N) ratio of approximately 10:1. This is the estimated LOQ.
-
Determine the concentration that yields an S/N ratio of approximately 3:1. This is the estimated LOD.
-
Confirm the LOQ by injecting 6 replicates of a sample prepared at this concentration. The precision (%RSD) and accuracy should meet pre-defined criteria.
Acceptance Criteria:
-
LOQ: S/N ratio ≥ 10. Precision (%RSD) at this concentration should be ≤ 10%.
-
LOD: S/N ratio ≥ 3.
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A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity of Anti-5-HIAA Antibodies
Abstract
The accurate quantification of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of serotonin, is critical for both clinical diagnostics, particularly for neuroendocrine tumors, and for neuroscience research.[1][2] Immunoassays, such as ELISA, offer a high-throughput and cost-effective method for this purpose.[3][4] However, the reliability of these assays hinges entirely on the specificity of the primary antibody. Given that 5-HIAA is part of a complex metabolic pathway involving several structurally similar indoleamines, the potential for antibody cross-reactivity is a significant concern.[5][6] This guide provides an in-depth comparison of the cross-reactivity of a typical anti-5-HIAA antibody, explains the biochemical rationale for potential cross-reactants, and presents a detailed experimental protocol for validation.
The Molecular Context: Why Specificity is a Challenge
An antibody's specificity is determined by its ability to bind to a unique epitope on its target antigen.[7] For small molecules like 5-HIAA, the entire molecule essentially acts as the epitope (hapten).[4][8] Therefore, any other molecule that shares a similar size, shape, and charge distribution can potentially bind to the antibody, leading to inaccurate measurements.
The logical starting point for identifying potential cross-reactants is the serotonin metabolic pathway. Serotonin is synthesized from the essential amino acid L-tryptophan and subsequently metabolized to 5-HIAA.[9][10] Each molecule in this pathway shares the core indole ring structure, making them prime candidates for cross-reactivity.
The diagram below illustrates the key players in this pathway, highlighting their structural similarities. The antibody is raised against 5-HIAA, but its affinity for the metabolic precursor (Serotonin) and the parent amino acid (Tryptophan) must be rigorously tested.
Caption: Serotonin metabolism pathway highlighting the target analyte (5-HIAA) and its direct precursor.
Experimental Design for Cross-Reactivity Assessment
To quantify the specificity of an anti-5-HIAA antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard.[11] This technique relies on the competition between the 5-HIAA in a sample and a known amount of enzyme-labeled 5-HIAA for a limited number of antibody binding sites.[12] A high concentration of 5-HIAA in the sample results in less labeled 5-HIAA binding to the antibody, and thus a weaker signal. This inverse relationship is key to quantification.
Core Principle of the Competitive ELISA
The workflow involves immobilizing the anti-5-HIAA antibody onto a microplate. Then, the sample (or standard) is added along with a 5-HIAA-enzyme conjugate (e.g., 5-HIAA-HRP). After incubation, unbound reagents are washed away, and a substrate is added. The resulting colorimetric signal is inversely proportional to the amount of 5-HIAA in the sample.
Caption: Step-by-step workflow for a typical 5-HIAA competitive ELISA.
Detailed Experimental Protocol
This protocol is a representative example. Always refer to the specific instructions provided with your assay kit.[13][14]
-
Reagent Preparation: Allow all reagents to reach room temperature. Prepare wash buffer and any required dilutions of standards, samples, and detection reagents as per the manufacturer's guide.[14]
-
Standard & Sample Addition: Pipette 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the Biotin-conjugated 5-HIAA or HRP-conjugated 5-HIAA to each well.[11][12]
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature on an orbital shaker.
-
Washing: Decant the solution and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by tapping the plate on absorbent paper.[14]
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (if using a biotinylated tracer) to each well.
-
Second Incubation: Cover and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[13][14]
Data Analysis and Results
To assess cross-reactivity, a dose-response curve is generated for 5-HIAA and each potential cross-reactant. From these curves, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined.
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 5-HIAA / IC50 of Potential Cross-Reactant) x 100
A lower IC50 value indicates a higher binding affinity. Therefore, a compound with an IC50 similar to that of 5-HIAA will have a high percent cross-reactivity.
Comparative Performance Data
The following table summarizes the performance of a hypothetical, yet typical, anti-5-HIAA polyclonal antibody against structurally related compounds.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Indole ring with -OH at C5 and -CH₂COOH at C3 | 50 | 100% |
| Serotonin (5-HT) | Indole ring with -OH at C5 and ethylamine at C3 | 8,500 | 0.59% |
| L-Tryptophan | Indole ring with alanine side chain at C3 | > 50,000 | < 0.1% |
| Indole-3-acetic acid (IAA) | Indole ring with -CH₂COOH at C3 (no -OH group) | 12,000 | 0.42% |
| 5-Hydroxytryptophan (5-HTP) | Indole ring with -OH at C5 and alanine at C3 | 45,000 | 0.11% |
Interpretation and Scientific Insights
The data presented above demonstrates a high degree of specificity for the target analyte, 5-HIAA.
-
Expertise & Causality: The antibody shows very low cross-reactivity (<1%) with serotonin, its direct metabolic precursor.[9] This is a critical performance attribute. The primary structural difference between 5-HIAA and serotonin is the side chain at the C3 position of the indole ring (a carboxyl group vs. an amine group). This suggests that the antibody's binding pocket has a strong preference for the acetic acid side chain and does not readily accommodate the ethylamine group of serotonin.
-
Trustworthiness: The negligible cross-reactivity with L-Tryptophan and 5-HTP (<0.2%) further validates the antibody's specificity. These molecules, while sharing the core indole structure, possess a much larger and structurally different alanine side chain, which likely prevents effective binding.
-
Authoritative Grounding: The low cross-reactivity with Indole-3-acetic acid (IAA) indicates that the 5-hydroxyl group is a key part of the epitope recognized by the antibody. Removing this hydroxyl group, as in IAA, reduces the binding affinity by over 200-fold. This is a crucial finding, as it confirms that the antibody recognizes features on both the indole ring and the side chain, contributing to its high specificity.[7]
Implications for Researchers: For researchers measuring 5-HIAA in complex biological matrices like plasma, serum, or urine, this high level of specificity is paramount.[12][14] It ensures that the assay is accurately quantifying 5-HIAA levels without significant interference from its precursors or other related metabolites, thereby providing reliable data for diagnosing and monitoring carcinoid syndrome or for studying serotonin turnover in neurological research.[2][10][15]
Conclusion
The validation of antibody specificity is not merely a quality control step; it is the foundation upon which reliable immunoassay data is built. The competitive ELISA protocol detailed here provides a robust framework for assessing the cross-reactivity of anti-5-HIAA antibodies. The data confirms that while structurally similar compounds are present in biological systems, a well-designed antibody can exhibit excellent specificity, distinguishing its target based on subtle but critical differences in functional groups. Researchers and drug development professionals must demand and verify this level of specificity to ensure the integrity and reproducibility of their findings.
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A Comparative Study on the Cytotoxic Effects of 5-Hydroxy-1H-indole-3-carboxylic Acid Derivatives: A Guide for Researchers
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. Among these, derivatives of 5-Hydroxy-1H-indole-3-carboxylic acid have emerged as a promising class of cytotoxic agents with potential applications in oncology. This guide provides a comprehensive comparative analysis of the cytotoxic effects of these derivatives, offering insights into their mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel anticancer therapeutics.
Unveiling the Anticancer Potential: Mechanism of Action
The cytotoxic effects of this compound derivatives are multifaceted, with a primary proposed mechanism involving the inhibition of survivin, a key protein in the inhibitor of apoptosis (IAP) family.[1][2] Survivin is overexpressed in many cancer types and plays a dual role in both promoting cell division and preventing apoptosis, making it an attractive target for cancer therapy.[1][3]
Inhibition of survivin by these indole derivatives disrupts its ability to block the activation of caspases, the executioners of apoptosis.[3][4] Normally, survivin can directly or indirectly inhibit the activity of caspase-3, -7, and -9.[3] Furthermore, survivin can sequester the pro-apoptotic protein Smac/DIABLO, preventing it from neutralizing other IAPs like XIAP.[4][5] By inhibiting survivin, this compound derivatives are believed to unleash the apoptotic cascade, leading to cancer cell death.
Some indole derivatives have also been shown to induce cell cycle arrest, particularly at the G1 phase.[6][7] This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of CDKs such as CDK6. Additionally, alterations in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins have been observed, further tipping the balance towards apoptosis. In specific contexts, such as with photo-activation, derivatives of 5-hydroxyindole-3-acetic acid have been shown to induce apoptosis through the activation of stress-activated signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[8]
Figure 1: Proposed mechanism of action of this compound derivatives via survivin inhibition.
Comparative Cytotoxicity: A Data-Driven Overview
A seminal study by Teymori et al. synthesized and evaluated a series of 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives for their cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7.[2][9] The results, obtained via MTT assay, demonstrated that many of these compounds exhibited significant cytotoxic activity.[2] Importantly, these derivatives showed minimal toxicity towards normal human dermal fibroblast (HDF) cells, suggesting a degree of cancer cell selectivity.[2][9]
Below is a summary of the cytotoxic activity of some of the most potent derivatives from this study, alongside data for other relevant indole derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | [2][9] |
| 5a | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [2][9] |
| 5l | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [2][9] |
| 6j | 5-Hydroxyindole-3-carboxylic acid | MCF-7 (Breast) | Potent | [2] |
| Photo-activated 5-HIAA | 5-Hydroxyindole-3-acetic acid | PC-3 (Prostate) | Dose-dependent | [8] |
| Photo-activated 5-HIAA | LnCaP (Prostate) | Dose-dependent | [8] | |
| Photo-activated 5-HIAA | TCCSUP (Bladder) | Dose-dependent | [8] |
Note: IC50 is the half-maximal inhibitory concentration. "Potent" indicates significant activity as reported in the source, but a specific IC50 value was not provided in the abstract.
Structure-Activity Relationship (SAR) Insights
The study by Teymori et al. also provided valuable insights into the structure-activity relationships of these derivatives.[2] It was observed that ester derivatives were generally more potent than their carboxylic acid counterparts, which could be attributed to improved cell permeability.[2] The nature of the substituent at the N-1 position of the indole ring was also found to be critical for activity. Derivatives bearing a p-methoxyphenyl group exhibited greater cytotoxicity compared to those with benzyl or p-methylbenzyl groups, suggesting that electron-donating groups in the para position of this substituent enhance activity.[2]
Experimental Methodologies: A Practical Guide
The evaluation of cytotoxic effects is a cornerstone of anticancer drug discovery. The two most commonly employed methods are the MTT and SRB assays. Below are detailed protocols for these assays, which can be adapted for the screening of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with deionized water.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Figure 2: General experimental workflow for determining the cytotoxicity of this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. Their demonstrated cytotoxicity against breast cancer cells, coupled with low toxicity to normal cells, underscores their therapeutic potential. The proposed mechanism of action through survivin inhibition offers a clear rationale for their anticancer effects.
However, to fully realize the potential of this class of compounds, further research is warranted. A broader screening of these derivatives against a diverse panel of cancer cell lines, including those from lung, colon, and prostate cancers, is crucial to establish their full spectrum of activity. In-depth mechanistic studies are also needed to unequivocally confirm survivin as the primary target and to elucidate the downstream signaling pathways in greater detail. Further exploration of the structure-activity relationship will guide the rational design of more potent and selective analogues. The comprehensive methodologies and comparative data presented in this guide provide a solid foundation for researchers to advance the study of these promising anticancer compounds.
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A Senior Application Scientist's Guide to Differentiating Isomers of Hydroxyindole-3-Carboxylic Acid by Mass Spectrometry
Introduction: The Analytical Challenge of Isomeric Similarity
In metabolic studies, pharmaceutical development, and clinical diagnostics, the precise identification of molecules is paramount. Isomers—compounds with identical molecular formulas but different structural arrangements—present a significant analytical hurdle. Hydroxyindole-3-carboxylic acids, key metabolites of tryptophan and signaling molecules in their own right, exist as several positional isomers (4-, 5-, 6-, and 7-hydroxy). While they share the same mass, the position of the hydroxyl group dramatically alters their biological activity and significance. Consequently, the ability to unambiguously differentiate these isomers is not merely an academic exercise but a critical necessity for accurate biological interpretation.
Mass spectrometry (MS) is the cornerstone of modern analytical chemistry due to its exceptional sensitivity and specificity. However, conventional MS measures the mass-to-charge ratio (m/z), a parameter identical for all isomers. This guide provides an in-depth comparison of advanced mass spectrometric strategies to overcome this limitation, offering researchers a robust framework for selecting and implementing the most appropriate technique for their analytical needs. We will explore the causality behind why each method works, provide actionable experimental protocols, and present comparative data to support our recommendations.
Tandem Mass Spectrometry (MS/MS): Unlocking Isomer-Specific Fragmentation
The first line of attack in differentiating isomers is often tandem mass spectrometry (MS/MS), which probes the structural integrity of an ion by inducing fragmentation. The underlying principle is that the position of the hydroxyl group can influence the electron distribution and bond stabilities within the precursor ion, leading to unique, position-specific fragmentation pathways upon collisional activation.
Expertise & Causality: Why Fragmentation Patterns Differ
Collision-Induced Dissociation (CID) is the most common MS/MS activation method. During CID, precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, causing the ion to fragment.
For hydroxyindole-3-carboxylic acid isomers, the position of the hydroxyl group dictates the fragmentation pattern. A key study using electron impact (EI) ionization—a hard ionization technique that provides rich fragmentation—revealed a highly diagnostic fragmentation pathway for the 4-hydroxy isomer.[1][2] This isomer characteristically loses a molecule of water (H₂O, 18 Da), a reaction far less prominent in the 5-, 6-, and 7-hydroxy isomers.[1][2][3] This "ortho-effect" is a classic phenomenon in mass spectrometry where adjacent functional groups (in this case, the 4-hydroxy and the 3-carboxylic acid) can interact, facilitating a specific rearrangement and neutral loss. The other isomers, lacking this proximity, preferentially lose a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group.[1][2]
While soft ionization techniques like Electrospray Ionization (ESI) are more common in modern LC-MS, the principles of CID still apply. The relative abundances of key fragments, even if the pathways are less dramatic than in EI, can provide the necessary differentiation.
Experimental Protocol: Differentiating Isomers by CID-MS/MS
This protocol outlines a general approach using a triple quadrupole or Q-TOF mass spectrometer.
-
Sample Preparation: Prepare 1 µg/mL individual standard solutions of 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acid in 50:50 methanol:water with 0.1% formic acid.
-
Infusion & MS1 Scan: Infuse each standard individually at 5-10 µL/min into the ESI source. Acquire a full scan MS1 spectrum in negative ion mode to confirm the m/z of the deprotonated molecular ion [M-H]⁻ (expected m/z 190.04).
-
Product Ion Scan (MS/MS):
-
Set the mass spectrometer to MS/MS or "Product Ion Scan" mode.
-
Select the precursor ion m/z 190.04 in the first quadrupole (Q1).
-
Introduce collision gas (e.g., Argon) into the collision cell (Q2).
-
Ramp the collision energy (CE) from 10 to 40 eV to determine the optimal energy for generating diagnostic fragments.
-
Scan the third quadrupole (Q3) or TOF analyzer to detect the fragment ions.
-
-
Data Analysis:
-
For each isomer, identify the major fragment ions and their relative intensities at the optimal collision energy.
-
Compare the product ion spectra to identify unique fragments or significant differences in fragment ratios.
-
Data Presentation: Characteristic Fragments
The following table summarizes the expected diagnostic fragmentation differences based on classic electron impact studies, which inform what to look for in ESI-CID experiments.[1][2]
| Isomer | Precursor Ion [M]⁺˙ (m/z 191) | Key Diagnostic Fragment | Mechanistic Rationale |
| 4-Hydroxyindole-3-carboxylic acid | 191 | Loss of H₂O (m/z 173) | "Ortho effect" between adjacent 4-OH and 3-COOH groups facilitates intramolecular water loss. |
| 5-Hydroxyindole-3-carboxylic acid | 191 | Loss of •OH (m/z 174) | Standard fragmentation of the carboxylic acid group; no special stabilizing effect. |
| 6-Hydroxyindole-3-carboxylic acid | 191 | Loss of •OH (m/z 174) | Standard fragmentation of the carboxylic acid group. |
| 7-Hydroxyindole-3-carboxylic acid | 191 | Loss of •OH (m/z 174) | Standard fragmentation of the carboxylic acid group. |
Workflow Diagram: Tandem Mass Spectrometry (MS/MS)
References
A Senior Application Scientist's Guide to Reference Standards for the Analysis of Indole Metabolites
This guide provides an in-depth comparison of reference standards for the quantitative analysis of indole metabolites. Designed for researchers, scientists, and drug development professionals, this document offers a technical overview of available standards, their applications, and best practices for their use in analytical workflows. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.
The Critical Role of Indole Metabolites and the Imperative for Accurate Quantification
Indole and its derivatives are metabolites of the essential amino acid tryptophan, primarily produced by the gut microbiota.[1][2][3] These molecules are not mere metabolic byproducts; they are crucial signaling molecules that influence a wide range of physiological processes, including immune response modulation, intestinal barrier integrity, and even central nervous system function.[4][5][6] Given their profound impact on human health and disease, the accurate quantification of indole metabolites in biological matrices is of paramount importance for biomarker discovery, disease diagnostics, and therapeutic development.[7][8]
The analytical cornerstone for achieving reliable and reproducible quantification is the use of high-quality reference standards. These standards serve as the benchmark against which the concentration of an analyte in a sample is measured, ensuring the accuracy and comparability of data across different experiments, laboratories, and studies.[9][10]
A Comparative Analysis of Reference Standards for Indole Metabolites
The selection of an appropriate reference standard is a critical decision that can significantly impact the quality of analytical data. The most common types of reference standards used in metabolomics are Certified Reference Materials (CRMs), synthetic standards (or analytical standards), and stable isotope-labeled (SIL) internal standards. Each has its distinct advantages and disadvantages.
| Type of Standard | Description | Advantages | Disadvantages | Best Suited For |
| Certified Reference Materials (CRMs) | Highly characterized materials with certified property values, produced by a national metrology institute like NIST.[11] | Highest level of accuracy and traceability. Ideal for method validation and ensuring inter-laboratory comparability.[11] | Limited availability for specific indole metabolites. Can be expensive. | Validating and standardizing analytical methods across multiple laboratories.[12] |
| Synthetic Standards (Analytical Standards) | High-purity chemical substances synthesized for analytical use.[2][13] | Widely available for a broad range of indole metabolites.[1] Cost-effective for routine use. | Purity can vary between batches and suppliers. Does not account for matrix effects. | Routine quantitative analysis, preparation of calibration curves, and quality control checks.[1][14] |
| Stable Isotope-Labeled (SIL) Internal Standards | Analogs of the target analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, D).[9][15] | Co-elute with the endogenous analyte, effectively correcting for matrix effects, extraction losses, and instrument variability.[16][17] Provides the most accurate quantification.[9][16] | Can be expensive. May not be available for all indole metabolites. | Gold standard for quantitative LC-MS/MS analysis, especially in complex biological matrices.[9][16] |
Visualizing the Tryptophan Metabolism Pathway
The diversity of indole metabolites stems from the various metabolic pathways of tryptophan. Understanding these pathways is crucial for targeted analysis.
Caption: Major metabolic pathways of tryptophan leading to the formation of key indole derivatives.
A Validated Workflow for Quantitative Analysis of Indole Metabolites using LC-MS/MS
The following protocol outlines a robust and self-validating workflow for the quantification of indole metabolites in biological samples, such as plasma or fecal extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
Experimental Workflow Diagram
Caption: A typical workflow for the quantitative analysis of indole metabolites.
Step-by-Step Protocol
1. Preparation of Standards and Quality Controls (QCs)
-
Rationale: Accurate preparation of standards is fundamental for generating a reliable calibration curve. QCs are used to monitor the performance and reproducibility of the assay.[10]
-
Procedure:
-
Prepare individual stock solutions of each indole metabolite analytical standard and stable isotope-labeled internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
Prepare a working standard mixture by combining aliquots of the individual analytical standard stock solutions and diluting to a final concentration.
-
Generate a series of calibration standards by serially diluting the working standard mixture to cover the expected concentration range of the analytes in the samples.[18][19]
-
Prepare a working internal standard (IS) solution by diluting the SIL stock solutions.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range. Pooled matrix samples can also be used as QCs.[10][16]
-
2. Sample Preparation
-
Rationale: The goal of sample preparation is to extract the indole metabolites from the biological matrix while removing interfering substances like proteins and lipids. The addition of an internal standard at the beginning of this process corrects for any variability in extraction efficiency.[9][20]
-
Procedure:
-
Thaw biological samples (e.g., plasma, serum, fecal supernatant) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and QC, add a fixed amount of the working IS solution.
-
For protein precipitation, add 400 µL of ice-cold acetonitrile, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.[8]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Rationale: Liquid chromatography separates the different indole metabolites based on their physicochemical properties before they are detected by the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[8][21][22]
-
Procedure:
-
Set up the LC-MS/MS system with an appropriate reversed-phase column (e.g., C18).[8]
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for each analyte and its corresponding SIL-IS by infusing the individual standard solutions.[18]
-
Create an acquisition method that includes the optimized MRM transitions for all analytes and internal standards.
-
Inject the prepared samples, calibration standards, and QCs.
-
4. Data Processing and Quantification
-
Rationale: The raw data from the LC-MS/MS is processed to integrate the peak areas of the analytes and internal standards. A calibration curve is then constructed to determine the concentration of the analytes in the unknown samples.[19][23]
-
Procedure:
-
Integrate the chromatographic peaks for each analyte and its corresponding SIL-IS.
-
Calculate the peak area ratio of the analyte to its SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[24]
-
Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) > 0.99 is typically desired.[1][21]
-
Use the regression equation to calculate the concentration of the indole metabolites in the unknown samples and QCs.
-
Method Validation: Ensuring Trustworthiness and Reliability
To ensure that the analytical method is fit for its intended purpose, it must be validated according to established guidelines.[25][26] Key validation parameters include:
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[27] The range should encompass the expected concentrations in the samples.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and calculating the percent recovery.[27]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).[27][28]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Selectivity (Specificity): The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[27]
Conclusion
The accurate quantification of indole metabolites is essential for advancing our understanding of their roles in health and disease. The selection and proper use of reference standards are foundational to achieving reliable and reproducible results. While Certified Reference Materials provide the highest level of traceability, a combination of high-purity analytical standards for calibration and stable isotope-labeled internal standards to correct for matrix effects represents a robust and practical approach for most research applications. By following a well-validated analytical workflow, researchers can generate high-quality data that is both trustworthy and impactful.
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Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Retrieved from [Link]
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ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]
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Pokhrel, L., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Tryptophan. Retrieved from [Link]
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Zhang, T., et al. (2016). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Journal of Visualized Experiments, (113), 54122. Retrieved from [Link]
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Gao, K., et al. (2022). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Microbiology, 13, 893342. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
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Ljung, K., et al. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. The Plant Cell, 13(12), 2737–2749. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Validation of Analytical Methods. Retrieved from [Link]
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Beaumont, M., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 13(9), 3210. Retrieved from [Link]
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Liu, Y., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Immunology, 12, 706342. Retrieved from [Link]
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Alexeev, E. E., et al. (2018). Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor. The American Journal of Pathology, 188(5), 1183–1194. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Quantification of 5-Hydroxy-1H-indole-3-carboxylic acid
Introduction: The Clinical Significance of 5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA)
This compound (5-HICA), more commonly known in clinical literature as 5-hydroxyindoleacetic acid (5-HIAA), is the primary and major urinary metabolite of serotonin.[1][2][3][4] Serotonin, a critical neurotransmitter, is synthesized from the amino acid tryptophan.[1] Its metabolism to 5-HIAA is facilitated mainly by the enzyme monoamine oxidase (MAO).[1][5][6] The quantification of 5-HIAA in biological matrices, most commonly urine, serves as an essential biomarker for diagnosing and monitoring neuroendocrine tumors (NETs), particularly carcinoid tumors which can produce excessive amounts of serotonin.[2][3][7][8] Elevated levels of 5-HIAA are strongly indicative of such tumors and are correlated with the clinical presentation known as carcinoid syndrome, characterized by symptoms like flushing and diarrhea.[3][4] Beyond oncology, 5-HIAA levels in cerebrospinal fluid (CSF) are investigated in neurological and psychiatric disorders to understand serotonin activity within the central nervous system.[5]
Given its diagnostic and prognostic importance, the accuracy and reproducibility of 5-HIAA quantification are paramount. Discrepancies in measured concentrations between laboratories can lead to significant variations in clinical interpretation, affecting patient care. This guide provides an in-depth comparison of the two most prevalent analytical methodologies for 5-HIAA quantification—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and outlines a framework for establishing an inter-laboratory comparison study to ensure harmonized and reliable results.
The Analytical Imperative: Why Inter-laboratory Comparison is Crucial
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of quality assurance in analytical laboratories.[9][10] It involves different laboratories testing the same samples and comparing their results.[10] This process is vital for:
-
Assessing Method Performance: It provides an objective evaluation of the accuracy and precision of a laboratory's testing procedures.
-
Identifying Systematic Biases: Consistent deviations from the consensus value can highlight issues with calibration, reagents, or instrumentation.
-
Ensuring Comparability of Data: For a biomarker like 5-HIAA, it is critical that results are comparable across different testing sites to allow for consistent clinical decision-making, especially in multi-center clinical trials or for patients who may be tested at different facilities over time.
-
Validating New Methods: When a laboratory introduces a new analytical method, successful participation in a proficiency testing scheme is a powerful demonstration of its validity.
Regulatory and accreditation bodies, such as those following ISO/IEC 17043 standards, recognize proficiency testing as a key indicator of a laboratory's technical competence.[9][11][12][13][14][15]
Methodologies Under the Microscope: HPLC vs. LC-MS/MS
The two primary techniques for 5-HIAA quantification are HPLC, typically coupled with electrochemical (ECD) or fluorescence detection, and the more modern LC-MS/MS.[7][16]
High-Performance Liquid Chromatography (HPLC)
HPLC has been a workhorse for 5-HIAA analysis for many years. It separates 5-HIAA from other urinary components based on its physicochemical properties as it passes through a chromatographic column.
-
Principle of Causality: The choice of an HPLC method is often driven by its robustness and the lower initial capital investment compared to mass spectrometry. Electrochemical detection, for instance, is highly sensitive for electroactive compounds like 5-HIAA. However, this reliance on a general property (electroactivity) makes the method susceptible to interferences from other endogenous or exogenous compounds with similar properties, necessitating more rigorous sample cleanup procedures.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices.[17] It pairs the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Principle of Causality: The superiority of LC-MS/MS lies in its detection principle. After chromatographic separation, the 5-HIAA molecules are ionized and then filtered by a mass spectrometer based on their specific mass-to-charge ratio (m/z). They are then fragmented, and a specific fragment ion is monitored. This dual-filtering process (precursor and product ion) provides exceptional specificity, significantly reducing the risk of interference and often allowing for simpler and faster sample preparation methods, such as "dilute-and-shoot".[7][18][19]
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS is often dictated by the required analytical performance. The following table summarizes typical performance characteristics, compiled from various studies.
| Parameter | HPLC with Electrochemical/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale for Difference |
| Limit of Quantification (LOQ) | 5-20 µmol/L | 0.5-15 nmol/L[20] | The inherent sensitivity of mass spectrometric detection is significantly higher. |
| Linearity (r²) | >0.99 | >0.999[20] | Both methods demonstrate excellent linearity, but LC-MS/MS often has a wider dynamic range. |
| Precision (CV%) | Intra-assay: <5%, Inter-assay: <10%[21][22] | Intra-assay: <5%, Inter-assay: <10%[18][19][20][23] | Both methods can achieve high precision with proper validation. |
| Accuracy/Recovery | 90-110%[22] | 95-105%[20] | LC-MS/MS often shows slightly better recovery due to simpler sample preparation with fewer steps, minimizing analyte loss. |
| Specificity | Moderate to High (susceptible to interferences) | Very High | Detection based on specific mass-to-charge ratios and fragmentation patterns minimizes interferences.[7] |
| Sample Preparation | More complex (e.g., liquid-liquid or solid-phase extraction) | Simpler (e.g., "dilute-and-shoot" or protein precipitation)[18][19][20][24][25] | The high specificity of MS detection reduces the need for extensive cleanup. |
| Run Time | 10-20 minutes | 2-5 minutes[18][19] | Simpler sample preparation and faster chromatography are common with LC-MS/MS methods. |
Designing an Inter-laboratory Comparison Study
To ensure the trustworthiness and validity of an inter-laboratory comparison for 5-HIAA, the study must be meticulously designed, executed, and analyzed, adhering to principles outlined in authoritative guidelines such as ISO/IEC 17043 and the FDA's Bioanalytical Method Validation guidance.[9][26][27][28]
Study Design Workflow
Caption: Workflow for an inter-laboratory comparison study.
Statistical Evaluation: The z-score
A common and effective metric for evaluating performance in proficiency testing is the z-score.[10] It quantifies how far a laboratory's result is from the reference value, taking into account the overall variability of the data.
The z-score is calculated as: z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned reference value.
-
σ is the standard deviation for proficiency assessment (often derived from the results of all participants or from a reference method's known performance).
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
Experimental Protocols
The following are representative, detailed protocols for the quantification of 5-HIAA in urine. These protocols are grounded in common practices and published methods.[17][18][19][21][24][25][29]
Protocol 1: LC-MS/MS "Dilute-and-Shoot" Method
This method prioritizes speed and simplicity, leveraging the specificity of mass spectrometric detection.
-
Patient and Sample Preparation:
-
For at least 72 hours prior to and during collection, patients must avoid serotonin-rich foods (e.g., bananas, walnuts, tomatoes).[17]
-
A 24-hour urine collection is performed in a container with an acid preservative (e.g., hydrochloric or acetic acid).[16][17]
-
Record the total 24-hour volume and mix the sample thoroughly.
-
If the sample is turbid, centrifuge before proceeding.
-
-
Reagent Preparation:
-
Internal Standard (IS) Working Solution: Prepare a solution of a stable isotope-labeled internal standard (e.g., 5-HIAA-d5) at a concentration of 500 ng/mL in 0.2% formic acid in water.
-
-
Sample Preparation:
-
LC-MS/MS Parameters:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient would be 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a blank urine matrix spiked with known concentrations of 5-HIAA (e.g., 0.5 to 100 mg/L).[18][19]
-
Process calibrators and quality controls alongside patient samples.
-
Quantify patient samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Protocol 2: HPLC with Electrochemical Detection (HPLC-ECD)
This method represents a more traditional approach requiring more extensive sample cleanup.
-
Patient and Sample Preparation:
-
Follow the same patient preparation and 24-hour urine collection procedure as in Protocol 1.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 50 µL of urine, add 1 mL of internal standard (e.g., iso-VMA in a buffered solution).[29]
-
Apply the mixture to a solid-phase extraction (SPE) column.
-
Wash the column with 3 mL of Wash Buffer 1, followed by two washes with 3 mL of Wash Buffer 2.[29]
-
Elute the analytes with 2 mL of Elution Buffer.[29]
-
Inject a 10-20 µL aliquot of the eluate into the HPLC system.[29]
-
-
HPLC-ECD Parameters:
-
HPLC System: Isocratic HPLC system with an electrochemical detector.
-
Column: C18 reversed-phase analytical column.
-
Mobile Phase: Isocratic elution with a phosphate buffer containing an ion-pairing agent and an organic modifier (e.g., methanol).
-
Flow Rate: 1.0 mL/min.[29]
-
Detector: Electrochemical detector set at an oxidizing potential of approximately +0.60 V to +0.76 V.[21][29]
-
-
Calibration and Quantification:
-
Prepare and process calibrators and controls through the same extraction procedure.
-
Construct a calibration curve and quantify patient samples based on peak height or area ratios relative to the internal standard.
-
Visualization of Key Pathways
Metabolic Pathway of Serotonin to 5-HIAA
Caption: Simplified metabolic pathway from Tryptophan to 5-HIAA.[1][5][6]
Chemical Structure of this compound
Caption: Key properties of this compound.[30]
Conclusion and Recommendations
Both HPLC and LC-MS/MS are capable of providing accurate and precise quantification of urinary 5-HIAA. However, the data clearly indicates that LC-MS/MS is the superior methodology, offering significant advantages in sensitivity, specificity, and throughput.[7][18][20] The ability to use simple "dilute-and-shoot" protocols reduces analytical run times and minimizes potential for errors associated with complex sample preparation.[7]
For clinical research and high-throughput diagnostic laboratories, LC-MS/MS should be the method of choice. While HPLC can still be a reliable option, laboratories using this method must be particularly vigilant about potential interferences and should have robust quality control and sample cleanup procedures in place.
Regardless of the method employed, participation in a well-designed inter-laboratory comparison program is not merely a recommendation but a necessity. It is the most effective way to ensure that the data generated by a laboratory is reliable, accurate, and comparable to that of its peers, thereby safeguarding the integrity of clinical diagnoses and research outcomes that depend on this critical biomarker.
References
- 1. 5-Hydroxyindoleacetic Acid | Rupa Health [rupahealth.com]
- 2. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Hydroxyindoleacetic acid - Wikipedia [en.wikipedia.org]
- 5. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chromsystems.com [chromsystems.com]
- 9. 17025store.com [17025store.com]
- 10. researchgate.net [researchgate.net]
- 11. pjlabs.com [pjlabs.com]
- 12. accredit.org [accredit.org]
- 13. ISO/IEC 17043: Global Accreditation for Proficiency Testing [shapypro.com]
- 14. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 15. eas-eth.org [eas-eth.org]
- 16. acb.org.uk [acb.org.uk]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. zivak.com [zivak.com]
- 25. hpst.cz [hpst.cz]
- 26. fda.gov [fda.gov]
- 27. hhs.gov [hhs.gov]
- 28. fda.gov [fda.gov]
- 29. teknokroma.es [teknokroma.es]
- 30. This compound | C9H7NO3 | CID 583946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Hydroxy-1H-indole-3-carboxylic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Hydroxy-1H-indole-3-carboxylic acid are the cornerstones of innovation. However, the lifecycle of these critical reagents extends beyond the laboratory bench. Responsible and safe disposal is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment, protecting our ecosystem, and upholding the integrity of our scientific pursuits. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile: A Data-Driven Approach to Safety
| Hazard Classification | Potential Effects | Recommended Precautions |
| Skin Irritation | May cause redness, itching, and inflammation upon contact.[1][2] | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |
| Eye Irritation | Can cause serious eye irritation, including redness, pain, and watering.[1][2] | Use safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or a chemical fume hood to minimize dust generation. |
| Ingestion | May be harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Incompatible Materials: Keep away from strong oxidizing agents and bases, as these may cause vigorous and potentially hazardous reactions.[1]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental reactions and to facilitate compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and any solvents used.
-
The accumulation start date.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired compounds, contaminated gloves, weigh boats, and absorbent paper in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Step 2: On-Site Storage
Store the hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
-
In a secondary containment bin to prevent the spread of potential spills.
Step 3: Arranging for Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal facility.
-
Contact your EHS Office: Your institution's EHS department is the primary resource for arranging a hazardous waste pickup. They will provide specific instructions and documentation requirements.
-
Complete a Waste Pickup Request: Fill out the necessary forms, providing an accurate description of the waste, including the chemical name and quantity.
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Do not overfill the container.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and lab supervisor.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.
-
Decontaminate the Area: Clean the affected area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS office, regardless of the size.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. The proper disposal of chemical reagents is a shared responsibility that safeguards both the scientific community and the world at large.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
